Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-2-5(3-6)4-8;/h5-6H,2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFMSHLXCSNVHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630907-39-9 | |
| Record name | Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Methyl 3-(aminomethyl)cyclobutanecarboxylate Hydrochloride: A Versatile Scaffold for Modern Drug Discovery
This document provides an in-depth technical overview of Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, and strategic applications, offering field-proven insights beyond standard catalog data.
Introduction: The Strategic Value of a Constrained Scaffold
In the landscape of medicinal chemistry, the use of conformationally constrained scaffolds is a cornerstone of rational drug design. Small, rigid ring systems allow for precise orientation of functional groups, which can significantly enhance binding affinity, selectivity, and metabolic stability of drug candidates. This compound emerges as a particularly valuable building block in this context.
Its structure, featuring a strained four-membered cyclobutane ring, a primary aminomethyl group, and a methyl ester, provides a versatile trifunctional platform.[1] This arrangement is ideal for its incorporation into complex molecules such as enzyme inhibitors, receptor ligands, and Proteolysis-Targeting Chimeras (PROTACs).[2][3] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying its handling and use in subsequent synthetic steps.[3]
It is important to note the existence of stereoisomers and closely related structures, which can lead to ambiguity in CAS numbers. The cis-isomer is specifically identified by CAS Number 2231664-22-3 .[4][5] Another commonly cited CAS number for the mixed or unspecified isomer is 1630907-39-9 .[2][6] Researchers should verify the specific isomer required for their application. This guide will focus on the general synthesis and properties applicable to this scaffold.
Physicochemical and Structural Properties
The compound's utility is rooted in its distinct chemical properties. The strained cyclobutane ring provides a rigid framework, while the primary amine and ester functionalities serve as handles for diverse chemical modifications.
| Property | Value | Source(s) |
| CAS Number | 2231664-22-3 (cis-isomer) | [4][5] |
| Molecular Formula | C₇H₁₄ClNO₂ | [2][4] |
| Molecular Weight | 179.64 g/mol | [2][4] |
| Appearance | White to yellow solid | [5] |
| Purity | Typically supplied at ≥95% or ≥97% | [4][5] |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 2 | [4] |
The presence of both a nucleophilic amine and an electrophilic ester carbonyl group allows for orthogonal chemical transformations, a highly desirable feature for building complex molecular architectures.
Synthesis and Purification: A Plausible Laboratory-Scale Protocol
While multiple synthetic routes to cyclobutane derivatives exist, a common and logical approach involves the functionalization of a commercially available cyclobutane precursor.[1][7] The following protocol represents a robust, multi-step synthesis designed for high fidelity and scalability.
Rationale: This pathway is chosen for its reliance on well-established, high-yielding reactions. It begins with the reduction of a ketone, proceeds through a nitrile intermediate for the introduction of the aminomethyl group, and concludes with esterification and salt formation. This sequence protects the carboxyl group as an ester before the final amine is deprotected, preventing intramolecular side reactions.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Methodology
-
Step 1: Esterification of 3-Oxocyclobutane-1-carboxylic Acid
-
Procedure: To a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C. Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol. Anhydrous conditions are critical to prevent the reverse hydrolysis reaction.
-
Workup: Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-oxocyclobutane-1-carboxylate.
-
-
Step 2: Horner-Wadsworth-Emmons Reaction
-
Procedure: Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0°C under a nitrogen atmosphere. Add diethyl (cyanomethyl)phosphonate (1.2 eq) dropwise. Stir for 30 minutes, then add a solution of Methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir overnight.
-
Causality: This reaction efficiently converts the ketone into an α,β-unsaturated nitrile. The phosphonate ylide is a potent nucleophile that provides a stable intermediate, generally leading to higher yields and easier purification than a traditional Wittig reaction.
-
Workup: Quench the reaction carefully with water at 0°C. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
-
Step 3: Catalytic Hydrogenation of the Alkene
-
Procedure: Dissolve the product from Step 2 (1.0 eq) in ethanol and add Palladium on carbon (10% w/w, 0.05 eq). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC indicates complete consumption of the starting material.
-
Causality: The palladium catalyst facilitates the addition of hydrogen across the carbon-carbon double bond without reducing the nitrile or ester functional groups under these mild conditions.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol. Concentrate the filtrate to yield Methyl 3-(cyanomethyl)cyclobutane-1-carboxylate.
-
-
Step 4: Reduction of the Nitrile
-
Procedure: Dissolve the nitrile from Step 3 (1.0 eq) in a solution of ammonia in methanol (7N). Add Raney Nickel (slurry in water, ~0.2 eq). Hydrogenate in a high-pressure autoclave at 50-100 psi and 40-50°C for 12-24 hours.
-
Causality: The reduction of a nitrile to a primary amine requires more forcing conditions than alkene reduction. Raney Nickel is a highly effective catalyst for this transformation. The presence of ammonia is crucial to suppress the formation of secondary amine side products by reacting with intermediate imines.
-
Workup: Cool the reactor, vent, and filter the catalyst through Celite. Concentrate the filtrate under reduced pressure to obtain the free base, Methyl 3-(aminomethyl)cyclobutane-1-carboxylate.
-
-
Step 5: Hydrochloride Salt Formation
-
Procedure: Dissolve the crude amine from Step 4 in a minimal amount of anhydrous diethyl ether or ethyl acetate. Cool to 0°C and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete and the pH is acidic.
-
Causality: This is a straightforward acid-base reaction. The hydrochloride salt is typically a crystalline solid that is much less hygroscopic and easier to handle and purify than the free base, which is often an oil.
-
Workup: Stir the resulting slurry for 30 minutes at 0°C. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Analytical Characterization and Quality Control
Confirming the identity and purity of the final compound is a non-negotiable step. A multi-pronged analytical approach ensures the material meets the standards required for subsequent research.
Caption: Standard analytical workflow for compound validation.
-
¹H NMR (Nuclear Magnetic Resonance): This is the primary technique for structural elucidation. Key expected signals would include a singlet around 3.7 ppm for the methyl ester protons, multiplets for the cyclobutane ring protons between 1.8-2.8 ppm, and signals corresponding to the aminomethyl protons.
-
¹³C NMR: Confirms the carbon skeleton, with characteristic peaks for the ester carbonyl (~175 ppm), the methyl ester carbon (~52 ppm), and the carbons of the cyclobutane ring.
-
Mass Spectrometry (MS): Typically using electrospray ionization (ESI+), the analysis should show a prominent ion corresponding to the mass of the free base [M+H]⁺ at m/z 144.18, confirming the molecular weight of the parent molecule.
-
HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the compound. Using a suitable column (e.g., C18) and mobile phase, the analysis should show a single major peak, allowing for quantification of purity, typically aiming for >97%.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile building block.
Caption: Role as a trifunctional medicinal chemistry scaffold.
-
Protein Degraders (PROTACs): The scaffold is an excellent starting point for synthesizing PROTAC linkers. The amine can be coupled to a warhead that binds the target protein, while the ester can be hydrolyzed to the corresponding carboxylic acid and coupled to an E3 ligase-binding ligand.[3] The rigid cyclobutane core helps to control the distance and spatial orientation between the two ends of the PROTAC, a critical factor for degradation efficiency.
-
Peptidomimetics: The aminomethyl group can act as a surrogate for an amino acid side chain, while the carboxylate can be incorporated into a peptide backbone. The constrained nature of the cyclobutane ring can mimic or induce specific secondary structures like β-turns, enhancing metabolic stability and cell permeability compared to natural peptides.[3]
-
Enzyme Inhibitors and Receptor Ligands: The defined geometry of the scaffold allows for the precise placement of pharmacophoric elements. For example, in kinase inhibitor design, the amine can be functionalized to form hydrogen bonds within an ATP-binding pocket, while the other end of the molecule can be extended to achieve selectivity.[1][3]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. While this specific compound does not have an extensive, unique toxicology profile, data from closely related aminocyclobutane derivatives provide a strong basis for safety protocols.
| Hazard Class | GHS Classification | Source(s) |
| Skin Irritation | Category 2 (Causes skin irritation) | [8][9] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | [8][9] |
| Target Organ Toxicity | STOT SE 3 (May cause respiratory irritation) | [8][9] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[10][11]
-
Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is typically stable at room temperature.[2][4]
-
Spills: In case of a spill, collect the material using a suitable absorbent and dispose of it as chemical waste. Avoid generating dust.
References
- 1. Methyl 3-(aminomethyl)cyclobutane-1-carboxylate | 1780193-75-0 | Benchchem [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]
- 4. chemscene.com [chemscene.com]
- 5. METHYL CIS-3-(AMINOMETHYL)CYCLOBUTANECARBOXYLATE;HYDROCHLORIDE | 2231664-22-3 [sigmaaldrich.com]
- 6. Methyl 3-(aMinoMethyl)cyclobutane-1-carboxylate hydrochloride | 1630907-39-9 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 122164414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. angenechemical.com [angenechemical.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride properties
An In-Depth Technical Guide to cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride: A Key Building Block for Modern Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, there is a decisive shift towards molecules with greater three-dimensional complexity to enhance target specificity and improve physicochemical properties. Saturated carbocyclic scaffolds, such as the cyclobutane ring system, have emerged as critical components in this endeavor. This guide provides a comprehensive technical overview of cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride, a bifunctional building block of significant value to researchers, scientists, and drug development professionals. We will explore its core properties, plausible synthetic routes, spectroscopic signature, and strategic applications, particularly its role as an sp³-enriched scaffold in the design of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Strategic Value of sp³-Enriched Scaffolds
For decades, drug discovery has been heavily influenced by compounds containing flat, aromatic ring systems. While successful, this has led to the exploration of a limited chemical space. The current paradigm emphasizes the need for "escaping flatland" by incorporating sp³-hybridized, three-dimensional scaffolds.[1][2] These structures offer a more nuanced spatial arrangement of functional groups, enabling more precise interactions with complex biological targets and often leading to improved properties such as solubility and metabolic stability.
cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride (CAS No. 2231664-22-3) is an exemplary reagent in this class. It features a strained, yet conformationally defined, cyclobutane core. Crucially, it possesses two orthogonal reactive sites: a primary amine (as a hydrochloride salt) and a methyl ester. This bifunctionality allows for sequential, controlled chemical modifications, making it an ideal linker or scaffold for constructing more complex molecules.
Caption: General utility of the title compound as a bifunctional linker.
Physicochemical and Structural Properties
The utility of a chemical building block is fundamentally dictated by its physical and chemical characteristics. The hydrochloride salt form of this compound enhances its stability and handling properties compared to the free amine.
Table 1: Core Compound Properties
| Property | Value | Reference(s) |
| CAS Number | 2231664-22-3 | [3] |
| Molecular Formula | C₇H₁₄ClNO₂ | [3] |
| Molecular Weight | 179.64 g/mol | [3][4] |
| Appearance | White to yellow solid | |
| Purity | Typically ≥97% | [3] |
| Synonyms | methyl cis-3-(aminomethyl)cyclobutanecarboxylate hydrochloride, methyl (1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride | [3] |
| InChI Key | DEFMSHLXCSNVHM-KNCHESJLSA-N |
Table 2: Computed Chemical Properties
| Property | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | [3] |
| logP | 0.5661 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 2 | [3] |
The defining structural feature is the cis relationship between the aminomethyl and methoxycarbonyl groups. This stereochemistry restricts the conformational flexibility of the molecule, presenting the two functional groups on the same face of the cyclobutane ring. This can be a critical design element for pre-organizing molecules for intramolecular interactions or specific binding poses. The inherent ring strain of the cyclobutane (~26 kcal/mol) can also influence reactivity at adjacent positions.[5][6]
Synthesis and Purification
The synthesis of cis-1,3-disubstituted cyclobutanes requires careful stereochemical control. While numerous specific routes are proprietary, a general and logical synthetic strategy can be devised based on established organic chemistry principles, often starting from commercially available cyclobutane precursors or constructed via cycloaddition reactions.[7] A representative workflow would involve the synthesis of a Boc-protected intermediate, followed by deprotection and salt formation.
Representative Synthetic Workflow
Caption: Plausible synthetic pathway to the target compound.
Experimental Protocol: Deprotection and Hydrochloride Salt Formation
This protocol describes the final, critical step in the synthesis: the removal of the tert-butyloxycarbonyl (Boc) protecting group and the concurrent formation of the hydrochloride salt.
Materials:
-
Methyl cis-3-((tert-butoxycarbonyl)aminomethyl)cyclobutanecarboxylate (1.0 eq)
-
4M HCl in 1,4-Dioxane or Diethyl Ether (5-10 eq)
-
Methanol (anhydrous, as co-solvent if needed)
-
Diethyl ether (anhydrous, for precipitation)
Procedure:
-
Dissolution: Dissolve the Boc-protected starting material in a minimal amount of anhydrous methanol or 1,4-dioxane in a round-bottom flask equipped with a magnetic stir bar.
-
Acidification: Cool the solution to 0 °C using an ice bath. Slowly add the 4M HCl solution dropwise with vigorous stirring. Causality Note: The slow addition at low temperature is crucial to control the exothermicity of the reaction and prevent potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material. Self-Validation: A successful reaction is indicated by the consumption of the starting material and the appearance of a more polar spot (on TLC) corresponding to the product.
-
Precipitation: Upon completion, add anhydrous diethyl ether to the reaction mixture until a white precipitate forms. The volume of ether needed is typically 5-10 times the reaction volume. Causality Note: The product salt is insoluble in non-polar ethers, allowing for efficient isolation.
-
Isolation: Stir the resulting slurry for 30 minutes at 0 °C to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold, anhydrous diethyl ether to remove any residual starting materials or soluble impurities. Dry the product under high vacuum to yield cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride as a white solid.
Spectroscopic Characterization
Unambiguous structural confirmation is paramount. The following are the expected spectroscopic data for this compound, providing a benchmark for researchers to validate their material.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | (400 MHz, D₂O): δ ~3.70 (s, 3H, -OCH₃), δ ~3.05 (d, 2H, -CH₂NH₃⁺), δ ~2.80-2.60 (m, 2H, cyclobutane CH), δ ~2.40-2.20 (m, 4H, cyclobutane CH₂). Note: The amine protons (-NH₃⁺) may be broad or exchange with the solvent. |
| ¹³C NMR | (101 MHz, D₂O): δ ~176.0 (C=O), δ ~52.5 (-OCH₃), δ ~42.0 (-CH₂NH₃⁺), δ ~35.0 (cyclobutane CH), δ ~28.0 (cyclobutane CH₂). |
| MS (ESI+) | Expected m/z for the free base [C₇H₁₃NO₂ + H]⁺: 144.10. |
Applications in Drug Development
The true value of this molecule lies in its application as a versatile building block for creating novel chemical entities.[8]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. They consist of a target-binding ligand, an E3 ligase ligand, and a linker connecting them. The nature of the linker is critical for optimal ternary complex formation. Related aminocyclobutane structures are used as rigid and defined linkers in PROTAC synthesis.[9] The cis-stereochemistry of the title compound provides a specific vector and distance between the two ends of the molecule, which can be exploited to optimize PROTAC efficacy.
Caption: Role of the cyclobutane scaffold in a generic PROTAC molecule.
Bioisosteric Replacement and Scaffold Hopping
In drug design, replacing a common structural motif (like a phenyl or piperidine ring) with a less common one (like a cyclobutane) is a powerful strategy known as scaffold hopping or bioisosterism. This can drastically alter a molecule's properties. Replacing a flexible alkyl chain with the more rigid cyclobutane core can reduce the entropic penalty of binding to a target. Furthermore, as a non-aromatic, saturated scaffold, it can improve metabolic stability and solubility by avoiding metabolic pathways common to aromatic rings.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related amine hydrochlorides provides a strong basis for safe practices.[10]
-
Hazard Identification: May cause skin and serious eye irritation.[4][11] May be harmful if swallowed.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid breathing dust.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] If on skin, wash with plenty of soap and water. If ingested, seek medical attention.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
Stability: The compound is stable under recommended storage conditions.[10]
Conclusion
cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its defined stereochemistry, bifunctional nature, and sp³-rich core provide medicinal chemists with a powerful building block to construct novel, three-dimensional molecules. From crafting rigid linkers for PROTACs to serving as a unique scaffold for exploring new chemical space, its potential applications are extensive and align perfectly with the current trajectory of therapeutic design.
References
- 1. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 122164414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]
- 6. [cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride | 1956385-46-8 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MedChem Highlights - Enamine [enamine.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Methyl cis-3-(Boc-amino)cyclobutanecarboxylate | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Incorporation of a Constrained Scaffold: A Technical Guide to trans-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride
Introduction: The Rising Prominence of Sp³-Rich Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a discernible shift away from planar, aromatic systems towards three-dimensional, sp³-rich molecular architectures. This evolution is driven by the pursuit of enhanced selectivity, improved physicochemical properties, and access to novel chemical space. The cyclobutane motif, in particular, has emerged as a valuable building block, offering a unique blend of conformational rigidity and metabolic stability.[1][2] This guide provides an in-depth technical examination of a key exemplar of this class: trans-methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride.
This bifunctional molecule, possessing both a primary amine and a methyl ester, is a versatile intermediate for the synthesis of complex pharmaceutical agents. Its rigid, puckered four-membered ring allows for the precise spatial orientation of its functional groups, a critical feature for optimizing interactions with biological targets.[1] This guide will detail the structure, synthesis, and strategic application of this compound, with a particular focus on its role in the development of next-generation antiviral therapies.
Physicochemical and Structural Characteristics
The inherent strain of the cyclobutane ring dictates its unique puckered conformation, which in turn influences the vectoral presentation of its substituents. In the trans isomer, the aminomethyl and methoxycarbonyl groups are disposed on opposite faces of the ring, minimizing steric hindrance and providing distinct points for molecular elaboration.
| Property | Value | Source |
| CAS Number | 74316-29-3 | [3] |
| Molecular Formula | C₆H₁₂ClNO₂ | |
| Molecular Weight | 165.62 g/mol | |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in water and alcohols (predicted) | [1] |
| Melting Point | No data available | [4] |
| Hazard Statements | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [5] |
Synthesis of trans-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride
A robust and scalable synthesis of trans-methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride has been reported, providing a reliable route to this key building block. The following protocol is adapted from the literature and is presented here with annotations to explain the rationale behind the procedural steps.
Overall Synthetic Scheme
Caption: Synthetic workflow for the preparation of the target compound.
Step-by-Step Experimental Protocol
Step 1: Selective Mono-hydrolysis of cis-Dimethyl cyclobutane-1,3-dicarboxylate
-
Procedure: To a solution of cis-dimethyl cyclobutane-1,3-dicarboxylate in methanol, add one equivalent of potassium hydroxide dissolved in water. Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Rationale: The selective hydrolysis of one ester group is achieved by using a stoichiometric amount of base. The cis configuration allows for potential intramolecular interactions that can influence the rate of hydrolysis of one ester over the other.
Step 2: Curtius Rearrangement to Install the Aminomethyl Group
-
Procedure: The resulting mono-acid is treated with diphenylphosphoryl azide (DPPA) and triethylamine in the presence of tert-butanol. The reaction is heated to promote the rearrangement of the acyl azide intermediate to an isocyanate, which is then trapped by tert-butanol to form the Boc-protected amine.
-
Rationale: The Curtius rearrangement is a classic and reliable method for converting a carboxylic acid to an amine with the loss of one carbon atom. The use of DPPA is a safer alternative to handling explosive acyl azides. The in situ trapping with tert-butanol provides the N-Boc protected amine, which is stable and easily handled in subsequent steps.
Step 3: Esterification of the Remaining Carboxylic Acid
-
Procedure: The Boc-protected amino acid is then esterified using diazomethane or by Fischer esterification (refluxing in methanol with a catalytic amount of sulfuric acid).
-
Rationale: This step converts the remaining carboxylic acid to the desired methyl ester. Fischer esterification is a straightforward and high-yielding method for this transformation.
Step 4: Boc Deprotection and Salt Formation
-
Procedure: The N-Boc protecting group is removed by treating the diester with a solution of hydrochloric acid in methanol or dioxane. The product, trans-methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride, precipitates from the solution and can be isolated by filtration.
-
Rationale: The Boc group is labile under acidic conditions, providing a clean and efficient deprotection step. The use of HCl in an anhydrous solvent ensures the formation of the hydrochloride salt, which is often a crystalline and stable solid, facilitating purification and handling.
Structural Elucidation
The definitive structural confirmation of trans-methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride relies on a combination of spectroscopic techniques.
Caption: Annotated structure of the target compound with key atoms for NMR correlation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy group (a singlet around 3.7 ppm), the protons on the cyclobutane ring (complex multiplets in the 2.0-3.0 ppm region), and the aminomethyl protons (a multiplet deshielded by the adjacent nitrogen). The trans stereochemistry influences the coupling constants between the ring protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester (around 175 ppm), the methoxy carbon (around 52 ppm), the carbons of the cyclobutane ring (in the 30-45 ppm range), and the aminomethyl carbon (around 40-50 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl stretch for the ester (around 1730 cm⁻¹), N-H bending and stretching vibrations for the ammonium group (broad bands in the 3000-3300 cm⁻¹ region and around 1600 cm⁻¹), and C-H stretching vibrations of the alkyl groups (around 2800-3000 cm⁻¹).
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺, allowing for the confirmation of the molecular weight of the free base.
Applications in Drug Discovery: A Case Study in Hepatitis B Virus (HBV) Inhibitors
The strategic value of trans-methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride is highlighted by its use in the synthesis of novel antiviral agents. Specifically, this building block has been incorporated into a class of compounds targeting the hepatitis B virus (HBV).
A patent discloses the use of this compound in the synthesis of heteroaryldihydropyrimidines, which act as capsid assembly modulators (CAMs). HBV CAMs are a promising class of antiviral drugs that interfere with the formation of the viral capsid, a crucial step in the viral replication cycle.
Caption: Mechanism of action for cyclobutane-containing HBV capsid assembly modulators.
The trans-cyclobutane linker serves to rigidly position the pharmacophoric elements of the drug molecule, ensuring an optimal binding geometry within the target protein. This conformational constraint is believed to enhance binding affinity and selectivity, leading to improved potency and a more favorable off-target profile.[1][2] The choice of the cyclobutane scaffold over more flexible linkers or other cyclic systems is a deliberate design element aimed at maximizing the therapeutic potential of these novel HBV inhibitors.
Conclusion
trans-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride is a prime example of a modern, sp³-rich building block that is enabling the development of innovative therapeutics. Its well-defined stereochemistry and rigid structure provide a powerful tool for medicinal chemists to control molecular shape and optimize drug-target interactions. As the demand for novel, highly selective, and potent drugs continues to grow, the strategic application of constrained scaffolds like this cyclobutane derivative will undoubtedly play an increasingly important role in the future of drug discovery.
References
- 1. Page loading... [guidechem.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Hepatitis B Virus Capsid-Targeting Antiviral That Aggregates Core Particles and Inhibits Nuclear Entry of Viral Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aaronchem.com [aaronchem.com]
- 5. 74316-29-3 Cas No. | Methyl trans-3-Amino-cyclobutanecarboxylate hydrochloride | Apollo [store.apolloscientific.co.uk]
An In-Depth Technical Guide to Methyl 3-(aminomethyl)cyclobutanecarboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery
Abstract
Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride is a pivotal chemical entity in the landscape of medicinal chemistry and drug development. Its rigid, three-dimensional cyclobutane core, combined with strategically placed reactive functional groups—a primary amine and a methyl ester—renders it an invaluable scaffold for constructing complex, biologically active molecules. This guide provides a comprehensive technical overview of its physicochemical properties, stereoisomerism, synthesis, analytical characterization, and applications, with a particular focus on its role in the design of next-generation therapeutics such as protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this versatile building block.
Core Physicochemical Properties and Structural Elucidation
This compound is a salt, which enhances its stability and solubility in aqueous media, making it amenable to various laboratory applications. The fundamental properties of the molecule are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 179.64 g/mol | [1][2][3] |
| Appearance | Solid (typical) | [4] |
| Storage | Room temperature, dry conditions | [2][4] |
| Free Base MW | 143.18 g/mol (C₇H₁₃NO₂) | [5][6] |
The Critical Role of Stereoisomerism
The cyclobutane ring introduces stereoisomerism that is of paramount importance for biological activity. The relative orientation of the aminomethyl and methyl carboxylate groups (cis or trans) dictates the three-dimensional vectoral presentation of these functionalities. This spatial arrangement is critical for precise binding interactions with biological targets like enzyme active sites or protein-protein interfaces.
Different stereoisomers are typically assigned distinct CAS Numbers:
-
cis-Isomer: The functional groups are on the same face of the cyclobutane ring. A representative CAS number is 2231664-22-3.[1]
-
trans-Isomer: The functional groups are on opposite faces of the ring.
-
Mixture/Unspecified: Often, a general CAS number like 1630907-39-9 is used when the stereochemistry is not specified or for mixtures.[2][7]
The choice between a cis or trans isomer is a fundamental decision in drug design, as it directly impacts the molecule's conformational rigidity and its ability to adopt the required geometry for target engagement.
Synthesis and Manufacturing Overview
The synthesis of cyclobutane derivatives is a well-established field in organic chemistry, often leveraging [2+2] cycloaddition reactions or ring expansions.[6][8] For Methyl 3-(aminomethyl)cyclobutanecarboxylate, a common conceptual pathway involves the creation of a suitably functionalized cyclobutanone precursor, followed by esterification and reductive amination or other functional group interconversions.
General Synthetic Workflow
The synthesis must be meticulously controlled to achieve the desired stereochemical outcome. The choice of reagents and reaction conditions will determine the ratio of cis to trans isomers.
Caption: Generalized synthetic workflow for Methyl 3-(aminomethyl)cyclobutanecarboxylate HCl.
Representative Protocol: Synthesis via Reductive Amination
This protocol is a representative example and may require optimization.
-
Esterification: To a solution of 3-oxocyclobutanecarboxylic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion. Neutralize the reaction, remove methanol under reduced pressure, and extract the methyl 3-oxocyclobutanecarboxylate product.
-
Reductive Amination: Dissolve the keto-ester in a suitable solvent like methanol or dichloroethane. Add an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride). The stereochemical outcome can be influenced by the choice of reducing agent and reaction conditions.
-
Salt Formation: Once the reaction is complete, quench cautiously. After workup and extraction of the free amine, dissolve the crude product in a solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in a non-protic solvent dropwise to precipitate the hydrochloride salt.
-
Purification: Collect the solid precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product. Purity can be assessed by HPLC and NMR.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound. A multi-technique approach ensures a self-validating system of quality control.
Caption: Standard analytical workflow for compound characterization.
Standard Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is the primary tool for confirming the structure and determining the cis/trans isomeric ratio.[6] The protons on the cyclobutane ring will exhibit distinct chemical shifts and coupling constants depending on their stereochemical environment. ¹³C-NMR will confirm the presence of all unique carbon atoms.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a prominent ion corresponding to the free base [M+H]⁺ at approximately 144.19 m/z, confirming the mass of the organic cation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase column with a mobile phase of water and acetonitrile (containing modifiers like TFA or formic acid) is typically employed. The purity is determined by the area percentage of the main product peak.
Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound stems from its dual functionality and rigid core. It serves as a non-planar, conformationally restricted scaffold that chemists can use to orient pharmacophoric elements in precise 3D space.
Building Block for Protein Degraders (PROTACs)
This molecule is explicitly marketed as a "Protein Degrader Building Block".[2] In Proteolysis Targeting Chimeras (PROTACs), a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The rigid cyclobutane core is ideal for inclusion in these linkers, providing structural definition and helping to control the distance and orientation between the two ends of the PROTAC.
Caption: Role as a rigid scaffold in a hypothetical PROTAC molecule.
Synthesis of Bioactive Molecules and Peptidomimetics
The primary amine can be readily acylated, alkylated, or used in reductive amination to attach the scaffold to other molecular fragments. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation, or it can be reduced to an alcohol for further functionalization. This versatility makes it a precursor for a wide range of bioactive molecules, including enzyme inhibitors and receptor ligands.[6][9]
Safety, Handling, and Storage
While specific data for this exact compound is limited, related aminocyclobutane derivatives are known to be irritants.
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][4] Harmful if swallowed (H302) is also noted for similar compounds.[4]
-
Precautions: Standard laboratory precautions should be taken. Avoid breathing dust. Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat.
-
Storage: The compound should be stored at room temperature in a dry, well-sealed container to prevent hydrolysis of the ester and degradation of the salt.[2][4]
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated design element for the modern medicinal chemist. Its well-defined three-dimensional structure, conferred by the cyclobutane ring, provides a robust platform for controlling molecular geometry. The strategic placement of versatile functional groups allows for its seamless integration into complex synthetic routes, particularly in the rapidly advancing field of protein degradation. A thorough understanding of its properties, stereochemistry, and handling is crucial for unlocking its full potential in the development of novel therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 122164414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | 1354940-69-4 [sigmaaldrich.com]
- 5. Methyl 3-(aminomethyl)cyclobutane-1-carboxylate [cymitquimica.com]
- 6. Methyl 3-(aminomethyl)cyclobutane-1-carboxylate | 1780193-75-0 | Benchchem [benchchem.com]
- 7. Methyl 3-(aMinoMethyl)cyclobutane-1-carboxylate hydrochloride | 1630907-39-9 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]
Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride safety data sheet
An In-depth Technical Guide to the Safe Handling of Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride
Introduction: A Modern Building Block in Medicinal Chemistry
This compound is a key chemical intermediate valued by researchers in drug discovery and development. Its constrained cyclobutane core and reactive primary amine and ester functionalities make it an attractive scaffold for synthesizing novel small molecules with potential therapeutic applications. As with any reactive chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities; they are foundational to ensuring the integrity of research and, most importantly, the safety of laboratory personnel.
This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide Senior Application Scientists, researchers, and drug development professionals with a deeper, mechanistic understanding of the potential hazards associated with this compound. By explaining the causality behind safety protocols, we aim to foster a proactive safety culture grounded in scientific principles.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity is the first step in any safety assessment. The properties of this compound dictate its behavior under laboratory conditions and inform the necessary handling and storage requirements.
| Property | Value | Source |
| Chemical Name | cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride | [1] |
| Synonym(s) | methyl (1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride | |
| CAS Number | 2231664-22-3 | [1] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [1] |
| Physical Form | White to Yellow Solid | |
| Recommended Storage | Sealed in dry, 2-8°C | [1] |
GHS Hazard Profile and Risk Analysis
The Globally Harmonized System (GHS) provides a universal framework for chemical hazard communication. This compound presents moderate acute hazards that demand strict adherence to safety protocols. The primary risks are associated with irritation to the skin, eyes, and respiratory tract, as well as potential harm if ingested.[1][2][3]
| GHS Classification | |
| Pictogram |
|
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[2][3][4] H319: Causes serious eye irritation.[2][3][4] H335: May cause respiratory irritation.[2][3][4] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501 |
Expert Analysis: The observed irritant properties are mechanistically consistent with the compound's structure as an amine hydrochloride salt. In the presence of moisture (e.g., on skin, in the eyes, or mucous membranes of the respiratory tract), the compound can exhibit mild acidity and reactivity, leading to irritation. The fine, dusty nature of the solid form increases the risk of inadvertent inhalation, making respiratory protection a critical control measure.
Caption: Initial workflow for hazard identification.
Standard Operating Protocol for Safe Handling
Adherence to a self-validating protocol is essential. The following steps integrate GHS precautionary statements into a practical workflow designed to minimize exposure.
3.1. Engineering Controls: The First Line of Defense
-
Causality: Due to its classification as a respiratory irritant (H335), all manipulations of the solid compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood.[2][3][4] The negative pressure environment ensures that any airborne particles are contained and exhausted, protecting the user.
-
Protocol:
3.2. Personal Protective Equipment (PPE): The Essential Barrier
-
Causality: PPE is selected to provide a direct barrier against the specific hazards of skin irritation (H315) and serious eye irritation (H319).[2][4]
-
Protocol:
-
Eye Protection: Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before each use.[5][6]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][8]
-
Caption: Step-by-step safe handling protocol.
Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical. The following procedures should be posted in the laboratory and reviewed by all personnel working with the compound.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8][9] Seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes.[8][10] Seek medical attention if irritation persists. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8] If the person is not breathing, give artificial respiration. If symptoms persist, call a physician. |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting.[6][9] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
4.1. Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean: Wipe the spill area with a damp cloth, and decontaminate the surface.
-
Dispose: Dispose of the container and cleaning materials as hazardous waste in accordance with local, state, and federal regulations.[8][11]
Caption: Decision tree for emergency incidents.
Storage and Disposal
-
Storage: To maintain its chemical integrity and prevent potential hazards, the compound must be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][7][8] The recommended storage temperature is between 2-8°C.[1] Store away from incompatible materials such as strong oxidizing agents.
-
Disposal: Unused material and its container must be disposed of as hazardous waste. All disposal practices must comply with institutional policies and all applicable local and national regulations. Do not allow the product to enter drains or waterways.[5][6]
References
- 1. chemscene.com [chemscene.com]
- 2. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride | 1955514-52-9 [sigmaaldrich.com]
- 4. Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 122164414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to Methyl 3-(aminomethyl)cyclobutanecarboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of medicinal chemistry and drug discovery, the demand for novel, structurally diverse building blocks is insatiable. Among these, strained carbocyclic scaffolds have garnered significant attention for their ability to impart unique three-dimensional conformations to bioactive molecules. Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride has emerged as a critical player in this arena, particularly as a versatile component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degradation therapeutics.[1] This guide provides a comprehensive technical overview of this compound, from its commercial availability and chemical properties to its applications, synthesis, and quality control, empowering researchers to effectively leverage this valuable synthetic tool.
Commercial Availability and Physicochemical Properties
This compound is commercially available from a range of suppliers, typically as a white to off-white solid. It is important to note that this compound exists as cis and trans diastereomers, which are generally sold as separate products with distinct CAS numbers. The choice of isomer can have significant implications for the conformational presentation of the final molecule and, consequently, its biological activity.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [2] |
| Molecular Weight | 179.64 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Storage | Store at 2-8°C, sealed in a dry environment | [2] |
Table 1: Physicochemical Properties of this compound
It is crucial for researchers to verify the stereochemistry of the purchased material, as this will profoundly impact the spatial arrangement of the aminomethyl and methyl ester functionalities.
The Role in Targeted Protein Degradation: A PROTAC Building Block
The primary application of this compound in contemporary drug discovery is as a linker component in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[1] This process leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The cyclobutane scaffold of this compound offers several advantages in PROTAC design:
-
Conformational Rigidity: The strained four-membered ring restricts the conformational flexibility of the linker, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
-
Three-Dimensional Diversity: The cis and trans isomers provide distinct spatial orientations of the linker attachment points, allowing for the exploration of different vectoral arrangements to achieve optimal protein-protein interactions within the ternary complex.
-
Chemical Handles: The primary amine and the methyl ester serve as versatile chemical handles for conjugation to the target-protein-binding ligand and the E3 ligase-binding ligand, respectively.
Caption: General structure of a PROTAC incorporating the cyclobutane building block.
Stereoselective Synthesis: A Conceptual Overview
While commercially available, an understanding of the synthetic routes to cis- and trans-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride is valuable for appreciating potential impurities and for the design of novel analogs. A common strategy for the stereoselective synthesis of 3-substituted cyclobutanes involves the reduction of a corresponding cyclobutanone precursor.
For instance, a stereoselective synthesis of a trans-3-aminocyclobutanol derivative has been reported, which could be adapted for the synthesis of the target compound.[4] The key steps in such a synthesis would conceptually involve:
-
Formation of a Cyclobutanone Precursor: Starting from a suitable cyclobutane derivative, such as a 1,3-dione, a protected amine can be introduced.
-
Stereoselective Reduction: The ketone can be stereoselectively reduced to the corresponding alcohol. The choice of reducing agent and reaction conditions will dictate the cis/trans selectivity.
-
Functional Group Interconversion: The hydroxyl group can be converted to a leaving group and displaced with a cyanide, which can then be reduced to the aminomethyl group. Alternatively, a Mitsunobu reaction can be employed for stereoinversion if the opposite isomer is desired.
-
Esterification and Deprotection: The carboxylic acid functionality can be esterified to the methyl ester, and the protecting group on the amine can be removed to yield the final hydrochloride salt.
Caption: A generalized workflow for the synthesis of the target compound.
Quality Control and Analytical Methods
Ensuring the identity, purity, and stereochemical integrity of this compound is paramount for its successful application in research and development. A combination of analytical techniques should be employed for comprehensive quality control.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: Will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the cyclobutane ring, and the aminomethyl carbon.
2. High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC: Can be used to assess the purity of the compound.
-
Chiral HPLC: Is essential for determining the enantiomeric purity of the product, particularly if a stereoselective synthesis is performed. A variety of chiral stationary phases are available for the separation of amine-containing compounds.[5][6][7][8][9]
3. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the free base of the compound.
Table 2: Key Analytical QC Parameters
| Analytical Technique | Parameter to be Assessed | Expected Outcome |
| ¹H NMR | Structural Integrity, Isomeric Ratio | Correct chemical shifts and coupling constants for the specific isomer. |
| ¹³C NMR | Structural Confirmation | Presence of all expected carbon signals. |
| RP-HPLC | Purity | Single major peak, purity typically >95%. |
| Chiral HPLC | Enantiomeric Purity | High enantiomeric excess for stereoselective syntheses. |
| Mass Spectrometry | Molecular Weight | Correct molecular ion peak. |
Handling and Storage
Proper handling and storage are crucial to maintain the quality and stability of this compound.
-
Handling: The compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[2] It is hygroscopic and should be protected from moisture.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its rigid, three-dimensional structure and convenient chemical handles make it an attractive component for the design of PROTACs and other complex molecular architectures. A thorough understanding of its commercial availability, isomeric forms, synthesis, and analytical characterization is essential for its effective implementation in research and development programs. As the quest for novel therapeutics continues, the strategic use of such unique building blocks will undoubtedly play a pivotal role in the discovery of the next generation of medicines.
References
- 1. WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]
- 2. US7208157B2 - Proteolysis targeting chimeric pharmaceutical - Google Patents [patents.google.com]
- 3. trans-3-AMino-cyclobutaneMethanol hydrochloride(1284250-10-7) 1H NMR spectrum [chemicalbook.com]
- 4. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. phx.phenomenex.com [phx.phenomenex.com]
An In-depth Technical Guide to Methyl 3-(aminomethyl)cyclobutanecarboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Cyclobutane Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the architectural design of small molecules plays a pivotal role in determining their biological activity, selectivity, and pharmacokinetic properties. Among the diverse array of molecular scaffolds, saturated carbocycles have garnered significant attention for their ability to impart three-dimensionality and favorable physicochemical characteristics to drug candidates. Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride, a bifunctional building block, has emerged as a compound of significant interest, particularly in the burgeoning field of targeted protein degradation. Its rigid, yet conformationally distinct, cyclobutane core offers a unique platform for the spatial orientation of pharmacophoric elements, a critical consideration in the rational design of novel therapeutics.
This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, characterization, and applications in drug development. We will delve into the nuances of its stereochemistry and explore its role as a versatile linker in Proteolysis Targeting Chimeras (PROTACs), offering insights for researchers aiming to leverage this valuable scaffold in their discovery programs.
Physicochemical and Structural Properties
This compound is a white to yellow solid at room temperature. The presence of both a primary amine and a methyl ester within the same molecule provides two key points for chemical modification, making it a versatile synthetic intermediate. The hydrochloride salt form enhances its stability and solubility in aqueous media.
A critical aspect of this molecule is its stereochemistry. The 1,3-disubstituted cyclobutane ring can exist as either cis or trans diastereomers, where the substituents are on the same or opposite faces of the ring, respectively. This stereochemical arrangement significantly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets. The cis isomer, in particular, is frequently utilized in drug discovery applications.
Table 1: Physicochemical Properties of cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride
| Property | Value | Source |
| CAS Number | 2231664-22-3 | [1] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [1] |
| Purity | ≥97% | [1] |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | [1] |
| Computed logP | 0.5661 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis and Stereochemical Control
A common approach to synthesizing 1,3-disubstituted cyclobutanes involves [2+2] cycloaddition reactions. Alternatively, the functionalization of pre-existing cyclobutane cores, such as 3-oxocyclobutanecarboxylic acid, is a viable strategy.[2][3] The stereochemistry of the final product is often dictated by the choice of reagents and reaction conditions. For instance, the reduction of a cyclobutanone precursor can lead to a mixture of cis and trans alcohols, which can then be separated and carried forward. Stereoselective synthesis is crucial as the spatial arrangement of the linker's exit vectors in a PROTAC, for example, directly impacts the formation of a productive ternary complex.[4][5]
A general, illustrative synthetic workflow is outlined below. This is a conceptual pathway and would require optimization and experimental validation.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Protocol (Conceptual):
-
Esterification: 3-Oxocyclobutanecarboxylic acid is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield methyl 3-oxocyclobutanecarboxylate.
-
Oximation: The ketone is converted to an oxime by reaction with hydroxylamine hydrochloride.
-
Reduction of Oxime: The oxime is reduced to the corresponding amine, for example, by catalytic hydrogenation, to give a mixture of cis- and trans-methyl 3-aminocyclobutanecarboxylate.
-
Protection and Separation: The amino group is protected (e.g., as a Boc-carbamate), and the diastereomers are separated using chromatography.
-
Chain Extension: The ester group of the separated isomer is reduced to a primary alcohol, which is then converted to a leaving group (e.g., mesylate or tosylate). Subsequent displacement with a nitrogen nucleophile (e.g., azide followed by reduction) or direct aminomethylation yields the protected aminomethyl derivative.
-
Deprotection: The protecting group is removed under acidic conditions, and the product is isolated as the hydrochloride salt.
Spectroscopic Characterization
While specific, publicly available spectra for this compound are scarce, the expected spectroscopic features can be predicted based on its structure and data from related compounds.
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the methyl ester protons (a singlet around 3.7 ppm), the protons of the aminomethyl group, and the protons of the cyclobutane ring. The coupling patterns and chemical shifts of the cyclobutane protons would be complex and would differ between the cis and trans isomers.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the methyl carbon of the ester, the carbon of the aminomethyl group, and the carbons of the cyclobutane ring.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1730 cm⁻¹), and C-H stretching of the alkyl groups.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base and fragmentation patterns characteristic of the loss of the methoxy group, the aminomethyl group, and fragments of the cyclobutane ring.
Applications in Drug Discovery: A Focus on PROTACs
The primary application of this compound in modern drug discovery is as a linker or building block for the synthesis of PROTACs.[1][6][7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[5][8] A PROTAC molecule consists of three components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ligase, and a linker that connects the two.
The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[4][5][8] The cyclobutane core of methyl 3-(aminomethyl)cyclobutanecarboxylate offers several advantages as a PROTAC linker component:
-
Structural Rigidity and Defined Exit Vectors: The cyclobutane ring provides a more rigid scaffold compared to flexible alkyl or PEG linkers. This rigidity can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding. The cis and trans isomers provide distinct and well-defined exit vectors for the attachment of the POI and E3 ligase ligands.
-
Three-Dimensionality: The non-planar nature of the cyclobutane ring allows for the exploration of three-dimensional space, which can be crucial for establishing productive protein-protein interactions within the ternary complex.
-
Improved Physicochemical Properties: The incorporation of a cyclobutane ring can lead to improved metabolic stability and cell permeability compared to more linear and flexible linkers.
Caption: Mechanism of action of a PROTAC incorporating a cyclobutane linker.
While specific examples of marketed drugs or late-stage clinical candidates containing the methyl 3-(aminomethyl)cyclobutanecarboxylate linker are not yet publicly disclosed, its commercial availability and the increasing interest in rigid linkers for PROTACs suggest its active use in ongoing drug discovery programs.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for medicinal chemists, particularly those working in the field of targeted protein degradation. Its unique structural features, including a rigid cyclobutane core and bifunctional nature, provide a powerful tool for the design of next-generation therapeutics. The ability to control the stereochemistry of the 1,3-disubstituted pattern allows for fine-tuning of the spatial orientation of pharmacophores, a key element in optimizing the activity of complex molecules like PROTACs.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to this and related cyclobutane derivatives. Furthermore, a deeper understanding of the relationship between the three-dimensional structure of cyclobutane-containing linkers and the stability and activity of PROTAC ternary complexes will be crucial for the rational design of more effective protein degraders. As the field of targeted protein degradation continues to mature, we can expect to see the increasing application of sophisticated and well-designed building blocks like this compound in the development of novel medicines.
References
- 1. chemscene.com [chemscene.com]
- 2. CN109053496B - Synthetic method of 3-Boc-aminomethyl cyclobutanone - Google Patents [patents.google.com]
- 3. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 4. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Methyl cis-3-(Boc-amino)cyclobutanecarboxylate | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Efficient PROTAC-ing: combinational use of PROTACs with signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Methyl 3-(Aminomethyl)cyclobutanecarboxylate in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pursuit of novel chemical matter with enhanced pharmacological profiles is a cornerstone of modern drug discovery. Within this landscape, small, rigid scaffolds have emerged as powerful tools for navigating the complexities of biological space. This technical guide provides an in-depth exploration of methyl 3-(aminomethyl)cyclobutanecarboxylate, a versatile and increasingly important building block in medicinal chemistry. We will dissect the strategic advantages conferred by its unique cyclobutane core, detail its synthesis and derivatization, and showcase its application in the design of next-generation therapeutics, particularly in the realm of central nervous system (CNS) disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of conformationally restricted scaffolds to overcome challenges in potency, selectivity, and pharmacokinetics.
The Cyclobutane Scaffold: A Paradigm of Rigidity and Vectorial Control
The cyclobutane ring, once considered a synthetic curiosity, is now recognized for its profound impact on the properties of bioactive molecules.[1][2] Unlike its more flexible cyclohexane counterpart, the puckered conformation of the cyclobutane ring introduces a significant degree of rigidity.[3] This conformational restriction is a key asset in medicinal chemistry, as it allows for the precise positioning of pharmacophoric elements in three-dimensional space, leading to enhanced binding affinity and selectivity for the target protein.[1][4]
The incorporation of a cyclobutane scaffold can also bestow favorable pharmacokinetic properties. Its compact, sp³-rich nature often leads to improved metabolic stability by shielding susceptible functionalities from enzymatic degradation.[1][3] Furthermore, the substitution of more planar or flexible moieties with a cyclobutane ring can modulate lipophilicity and solubility, critical parameters for oral bioavailability and cell permeability.[1]
Methyl 3-(aminomethyl)cyclobutanecarboxylate embodies these advantages in a synthetically accessible and highly versatile chemical entity. It presents two orthogonal functional handles—a primary amine and a methyl ester—at defined positions on a rigid core, making it an ideal starting point for the construction of diverse compound libraries.
Synthesis of Methyl 3-(Aminomethyl)cyclobutanecarboxylate: A Practical Workflow
The synthesis of methyl 3-(aminomethyl)cyclobutanecarboxylate can be approached through several routes, often starting from commercially available cyclobutane precursors. Below is a representative, multi-step synthesis protocol for the trans-isomer, adapted from established methodologies for related cyclobutane derivatives. This protocol is designed to be a self-validating system, with clear steps and characterization checkpoints.
Experimental Protocol: Synthesis of trans-Methyl 3-(Aminomethyl)cyclobutanecarboxylate
Part A: Synthesis of trans-3-(Dibenzylamino)cyclobutanol
-
Mitsunobu Reaction: To a solution of cis-3-(dibenzylamino)cyclobutanol (1.0 equiv) and benzoic acid (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (1.5 equiv) followed by the dropwise addition of diisopropyl azodicarboxylate (DIAD, 1.5 equiv). Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the trans-benzoate ester.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add sodium hydroxide (2.0 equiv) and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: After cooling to room temperature, extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford trans-3-(dibenzylamino)cyclobutanol.
Part B: Synthesis of trans-3-(Aminomethyl)cyclobutanecarboxylic Acid
-
Oxidation: To a solution of trans-3-(dibenzylamino)cyclobutanol (1.0 equiv) in a suitable solvent such as dichloromethane, add a mild oxidizing agent like Dess-Martin periodinane (1.5 equiv) at 0 °C. Stir for 2-3 hours at room temperature.
-
Carboxylation: The resulting aldehyde can be further oxidized to the carboxylic acid using a standard protocol, for example, the Pinnick oxidation with sodium chlorite and a scavenger.
-
Debenzylation: Dissolve the N,N-dibenzyl protected amino acid in methanol and add palladium on carbon (10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete as monitored by TLC or LC-MS.
-
Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain trans-3-(aminomethyl)cyclobutanecarboxylic acid.
Part C: Esterification to trans-Methyl 3-(Aminomethyl)cyclobutanecarboxylate
-
Fischer Esterification: Suspend the amino acid in methanol and cool to 0 °C. Slowly add thionyl chloride (1.2 equiv). Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Isolation: Cool the reaction mixture and concentrate under reduced pressure to yield the hydrochloride salt of trans-methyl 3-(aminomethyl)cyclobutanecarboxylate as a solid. The free base can be obtained by neutralization with a suitable base.
Methyl 3-(Aminomethyl)cyclobutanecarboxylate as a Conformationally Restricted GABA Analog
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[5][6] Consequently, molecules that modulate the GABAergic system are of significant therapeutic interest.
Methyl 3-(aminomethyl)cyclobutanecarboxylate and its parent amino acid are conformationally restricted analogs of GABA.[7] The rigid cyclobutane backbone locks the relative positions of the amino and carboxyl groups, mimicking specific conformations of GABA. This can lead to enhanced selectivity for different components of the GABAergic system, such as GABA receptors, transporters, and metabolic enzymes.
Studies have shown that the cis-isomer of 3-aminocyclobutane-1-carboxylic acid exhibits weak to moderate GABA-like activity, including inhibition of GABA uptake and binding to GABA receptors.[7] The trans-isomer was found to be less active, suggesting that the spatial arrangement of the functional groups is critical for biological activity.[7] This stereochemical differentiation underscores the power of the cyclobutane scaffold in dissecting structure-activity relationships (SAR).
Quantitative Biological Data of GABA Analogs
| Compound | GABA Uptake Inhibition (IC50) | GABA Receptor Binding (IC50) | Reference |
| GABA | - | - | [7] |
| cis-3-Aminocyclobutane-1-carboxylic acid | Moderate | Weak-Moderate | [7] |
| trans-3-Aminocyclobutane-1-carboxylic acid | Low | Low | [7] |
This data highlights the potential of cyclobutane-based GABA analogs in the development of novel CNS therapeutics. The ability to fine-tune the conformation of the GABA pharmacophore by using a rigid scaffold opens up avenues for designing subtype-selective GABA receptor modulators or potent inhibitors of GABA transporters with improved side-effect profiles.
Derivatization Strategies: Unleashing the Potential of a Versatile Scaffold
The true power of methyl 3-(aminomethyl)cyclobutanecarboxylate lies in its capacity for facile and diverse derivatization. The primary amine and the methyl ester serve as convenient handles for introducing a wide array of chemical functionalities, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.
Amide Coupling at the Aminomethyl Position
The primary amine is readily acylated to form amides, a common and highly effective strategy in drug design. A variety of coupling reagents can be employed, with the choice depending on the specific substrates and desired reaction conditions.
-
Activation: To a solution of the desired carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., DMF, DCM), add a coupling reagent such as HATU (1.1 equiv) and a base like diisopropylethylamine (DIPEA, 2.0 equiv). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add a solution of methyl 3-(aminomethyl)cyclobutanecarboxylate (1.0 equiv) to the activated carboxylic acid mixture. Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
This protocol allows for the introduction of a vast range of substituents, enabling the exploration of SAR and the optimization of properties such as potency, selectivity, and ADME profiles.
Modification of the Methyl Ester
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form another set of amides. Alternatively, the ester can be reduced to the corresponding primary alcohol, providing a different point of diversification.
-
Reduction: To a solution of methyl 3-(aminomethyl)cyclobutanecarboxylate (with the amine appropriately protected, e.g., as a Boc-carbamate) in an anhydrous solvent like THF at 0 °C, add a reducing agent such as lithium aluminum hydride (LAH, 1.5 equiv) portion-wise.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC), carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting precipitate and concentrate the filtrate.
-
Purification: Purify the crude alcohol by column chromatography.
These derivatization strategies, visualized in the workflow diagram below, allow for the creation of a three-dimensional library of compounds with diverse functionalities, all built upon the rigid and well-defined cyclobutane core.
Visualizing the Workflow and Key Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for trans-methyl 3-(aminomethyl)cyclobutanecarboxylate.
Diagram 2: Derivatization Pathways
Caption: Key derivatization pathways for methyl 3-(aminomethyl)cyclobutanecarboxylate.
Conclusion and Future Perspectives
Methyl 3-(aminomethyl)cyclobutanecarboxylate represents a powerful and versatile building block for the modern medicinal chemist. Its rigid cyclobutane core offers a unique opportunity to enforce conformational constraint, leading to improvements in potency, selectivity, and pharmacokinetic properties. The orthogonal functional handles allow for the rapid and systematic exploration of chemical space, making it an ideal scaffold for lead discovery and optimization campaigns.
As our understanding of the structural requirements for targeting complex biological systems continues to evolve, the demand for novel, three-dimensional scaffolds will only increase. Methyl 3-(aminomethyl)cyclobutanecarboxylate is poised to play a significant role in this evolution, particularly in the challenging arena of CNS drug discovery. Future work in this area will likely focus on the development of novel stereoselective syntheses, the exploration of a broader range of derivatizations, and the application of this scaffold to an expanded set of biological targets. The insights gained from such studies will undoubtedly contribute to the development of safer and more effective medicines for a variety of human diseases.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development [mdpi.com]
- 7. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-(aminomethyl)cyclobutanecarboxylate: A Conformationally Restricted GABA Analog
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of methyl 3-(aminomethyl)cyclobutanecarboxylate, a conformationally restricted analog of γ-aminobutyric acid (GABA). Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, pharmacological properties, and potential therapeutic applications of this intriguing molecule. We will explore the scientific rationale behind its design, its interactions with the GABAergic system, and the experimental methodologies required for its characterization.
Introduction: The Rationale for Constrained GABA Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, pain, and neurodegenerative diseases.[1] Despite its therapeutic potential, the direct administration of GABA is largely ineffective due to its high polarity and conformational flexibility, which limit its ability to cross the blood-brain barrier and result in non-specific interactions with various GABA receptor subtypes.[1]
To overcome these limitations, medicinal chemists have focused on developing GABA analogs with improved pharmacokinetic and pharmacodynamic profiles. A key strategy in this endeavor is the design of conformationally restricted analogs. By incorporating cyclic scaffolds, such as cyclobutane, cyclopentane, or cyclohexane rings, into the GABA backbone, the rotational freedom of the molecule is significantly reduced.[2] This conformational constraint "pins back" the key pharmacophoric elements—the amino and carboxyl groups—into specific spatial arrangements, leading to enhanced selectivity and affinity for different components of the GABAergic system, including GABA receptors (GABA-A, GABA-B, and GABA-C) and GABA transporters (GATs).[2][3]
Methyl 3-(aminomethyl)cyclobutanecarboxylate emerges from this line of inquiry as a promising scaffold. The cyclobutane ring, in particular, offers a rigid three-dimensional structure that can be strategically substituted to probe the binding pockets of GABAergic targets.[4] The methyl ester modification, in comparison to a free carboxylic acid, can also influence properties such as lipophilicity and cell permeability, potentially serving as a prodrug moiety.
Synthesis and Chemical Properties
The synthesis of polysubstituted cyclobutanes, such as methyl 3-(aminomethyl)cyclobutanecarboxylate, can be a challenging endeavor. However, recent advancements in organic chemistry have provided efficient routes to these valuable scaffolds. One such approach involves a photoredox-catalyzed radical strain-release/[5][5]-rearrangement cascade, which allows for the modular and straightforward synthesis of densely substituted cyclobutanes.[4]
Proposed Synthetic Workflow
Caption: A generalized synthetic workflow for methyl 3-(aminomethyl)cyclobutanecarboxylate.
Key Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [6][7] |
| Molecular Weight | 143.18 g/mol | [6][7] |
| CAS Number | 1631027-18-3 | [7] |
| Stereochemistry | Can exist as cis and trans isomers | [3][8] |
Pharmacological Profile and Mechanism of Action
The pharmacological activity of cyclobutane GABA analogs is highly dependent on their stereochemistry. Studies on the closely related cis- and trans-3-aminocyclobutane-1-carboxylic acid have revealed that the cis isomer exhibits more potent GABA-like activity.[3] This is attributed to the spatial arrangement of the amino and carboxyl groups, which in the cis configuration, more closely mimics the active conformation of GABA at its binding sites. The trans isomer, with its "pinned back" polar groups, is thought to experience unfavorable steric interactions at these sites.[3]
Interaction with GABA Receptors
The GABAergic system is comprised of ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors. Each of these receptor families is a potential target for methyl 3-(aminomethyl)cyclobutanecarboxylate.
-
GABA-A Receptors: These are ligand-gated ion channels that are the targets for many clinically important drugs, including benzodiazepines and barbiturates.[9] GABA-A receptors are pentameric structures composed of various subunits, leading to a wide diversity of receptor subtypes with distinct pharmacological properties.[9] Constrained GABA analogs can exhibit selectivity for specific GABA-A receptor subtypes, which could lead to more targeted therapeutic effects with fewer side effects.[10] For instance, analogs showing preference for α2- and α3-containing GABA-A receptors may have anxiolytic effects without the sedative properties associated with non-selective modulators.[10]
-
GABA-B Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory signals.[11] The binding of agonists to GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels.[11] Baclofen, a β-substituted GABA analog, is a classic GABA-B agonist used as a muscle relaxant.[12] The conformational constraints of methyl 3-(aminomethyl)cyclobutanecarboxylate could influence its affinity and efficacy at GABA-B receptors.
-
GABA-C Receptors: These are also ligand-gated ion channels, but they have a distinct pharmacology from GABA-A receptors. They are primarily found in the retina. Studies on cyclopentane and cyclopentene analogs of GABA have shown that these constrained molecules can act as partial agonists or antagonists at GABA-C receptors, highlighting the importance of the cyclic scaffold in determining activity at this receptor type.[5]
Modulation of GABA Transporters
In addition to direct receptor interactions, GABA analogs can also exert their effects by inhibiting GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. Inhibition of GATs increases the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission. The cis isomer of 3-aminocyclobutane-1-carboxylic acid has been shown to inhibit GABA uptake in rat brain minislices.[3]
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol outlines a standard procedure for determining the binding affinity of a test compound, such as methyl 3-(aminomethyl)cyclobutanecarboxylate, to GABA-A receptors using a radioligand displacement assay.
Objective: To determine the inhibitory constant (Ki) of the test compound for the binding of a known radioligand to GABA-A receptors in rat brain membranes.
Materials:
-
Rat whole brain tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[³H]Muscimol (specific activity ~20-30 Ci/mmol)
-
Unlabeled GABA (for non-specific binding determination)
-
Test compound (methyl 3-(aminomethyl)cyclobutanecarboxylate)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.
-
Resuspend the final pellet in buffer and determine the protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of [³H]Muscimol (e.g., 1-2 nM).
-
Add increasing concentrations of the test compound (e.g., from 1 nM to 1 mM).
-
For the determination of non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM) to a set of tubes.
-
Add the prepared brain membranes to each tube to initiate the binding reaction.
-
Incubate the tubes at 4°C for 30 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Potential Therapeutic Applications
Given the central role of the GABAergic system in CNS function, methyl 3-(aminomethyl)cyclobutanecarboxylate and related constrained GABA analogs have a wide range of potential therapeutic applications.
-
Epilepsy: By enhancing inhibitory neurotransmission, GABA analogs can help to suppress the excessive neuronal firing that characterizes seizures.[13]
-
Anxiety Disorders: The anxiolytic effects of many drugs are mediated through the potentiation of GABA-A receptor function. Selective modulation of specific GABA-A receptor subtypes could lead to new anxiolytics with improved side-effect profiles.[10]
-
Neuropathic Pain: GABA analogs like gabapentin and pregabalin are widely used for the treatment of neuropathic pain, although their mechanism of action is primarily through binding to α2δ subunit-containing voltage-gated calcium channels rather than direct GABA receptor agonism.[12][13] The unique structure of methyl 3-(aminomethyl)cyclobutanecarboxylate may confer activity at both GABA receptors and other relevant targets in pain pathways.
-
Neurodegenerative Diseases: GABAergic deficits have been associated with neurodegenerative disorders such as Huntington's disease, Parkinson's disease, and Alzheimer's disease.[1] Restoring GABAergic tone with novel analogs could offer a therapeutic strategy for these conditions.
Future Directions and Conclusion
Methyl 3-(aminomethyl)cyclobutanecarboxylate represents a promising scaffold for the development of novel modulators of the GABAergic system. The conformational rigidity imposed by the cyclobutane ring offers the potential for enhanced selectivity and improved pharmacological properties compared to flexible GABA analogs.
Future research in this area should focus on several key aspects:
-
Stereoselective Synthesis: The development of efficient and scalable synthetic routes to produce the pure cis and trans isomers of methyl 3-(aminomethyl)cyclobutanecarboxylate is crucial for a thorough pharmacological evaluation.
-
Comprehensive Pharmacological Characterization: A detailed investigation of the binding affinities and functional activities of the individual isomers at a wide range of GABA receptor subtypes and transporters is necessary to elucidate their precise mechanism of action.
-
In Vivo Efficacy Studies: Preclinical studies in animal models of epilepsy, anxiety, and pain are required to assess the therapeutic potential of these compounds.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related cyclobutane derivatives will help to establish a clear SAR and guide the design of next-generation compounds with optimized properties.
References
- 1. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl 3-(aminomethyl)cyclobutane-1-carboxylate [cymitquimica.com]
- 7. methyl 3-(aminomethyl)cyclobutane-1-carboxylate | 1631027-18-3 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABA analogue - Wikipedia [en.wikipedia.org]
- 13. drugs.com [drugs.com]
Harnessing Structural Rigidity: A Guide to Conformationally Restricted GABA Analogs in Neuroscience Research
An In-Depth Technical Guide for Neuroscience Research
Abstract
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability. Its inherent conformational flexibility, while crucial for its diverse biological functions, presents a significant challenge for the development of selective pharmacological tools.[1][2] This guide provides a comprehensive technical overview of conformationally restricted GABA analogs, a class of molecules designed to overcome this challenge. By locking the GABA backbone into specific spatial arrangements, these analogs achieve unprecedented selectivity for various GABA receptor subtypes (GABAA, GABAB) and transporters (GATs), enabling precise dissection of the GABAergic system. This document serves as a resource for researchers, scientists, and drug development professionals, detailing the rationale, synthesis, and application of these powerful neuroscientific tools.
The Core Challenge: The Molecular Flexibility of GABA
GABA is a highly flexible molecule capable of adopting numerous conformations in solution. This molecular dynamism is fundamental to its ability to interact with a wide array of protein targets, including ionotropic GABAA receptors, metabotropic GABAB receptors, and GABA transporters.[1] However, this same flexibility makes it difficult to design ligands that target only one of these components. A non-selective compound can produce a cascade of off-target effects, complicating data interpretation and limiting therapeutic potential.
The strategy of conformational restriction addresses this directly. By incorporating the GABA pharmacophore into rigid molecular scaffolds—such as carbocycles or cage hydrocarbons—chemists can "freeze" the molecule into a shape that is preferentially recognized by a single target.[1] This approach has yielded highly selective agonists, antagonists, and uptake inhibitors, transforming our ability to probe the function of specific elements within the GABAergic system.
Caption: The conformational flexibility of GABA allows it to adopt distinct shapes to bind to different protein targets.
Classes of Conformationally Restricted Analogs & Target Selectivity
The design of restricted analogs often involves incorporating the GABA backbone into cyclic structures. The size and nature of the ring system dictate the resulting geometry and, consequently, the pharmacological profile.
Carbocyclic Analogs: Cyclopropane, Cyclobutane, and Cyclohexane Scaffolds
-
Cyclopropane-based Analogs: The three-membered ring of cyclopropane provides significant conformational rigidity. Analogs built on this scaffold, such as those designed to be conformationally restricted in the trans-syn-form, have shown high selectivity for the betaine/GABA transporter 1 (BGT1) over other GABA transporters (GAT1-3).[3] Further restriction by creating bicyclic systems, like those with a bicyclo[3.1.0]hexane backbone, has led to the development of potent and highly selective BGT1 inhibitors.[4]
-
Cyclopentane/Cyclohexane Analogs: Using larger rings like cyclopentane and cyclohexane allows for different spatial arrangements of the amino and carboxylic acid groups. For instance, trans-3-aminocyclopentanecarboxylic acid (trans-3-ACPC) shows higher potency for Na+-independent GABA binding sites compared to its cis isomer, revealing differences in the spatial topography of GABA binding and transport sites.[5]
Heterocyclic Analogs: Probing GABAA Receptor Subtypes
Many potent GABAA receptor agonists are heterocyclic analogs where a ring system mimics a partially extended conformation of GABA.
-
Muscimol: A classic, potent GABAA agonist derived from the Amanita muscaria mushroom.[6]
-
Gaboxadol (THIP): A structural analog of muscimol, THIP is a potent GABAA agonist with notable selectivity for extrasynaptic, δ-subunit-containing receptors.[7][8]
-
Isoguvacine and Piperidine-4-carboxylic acid: These analogs also act as GABAA agonists, suggesting that this receptor class preferentially binds GABA in a partially extended, near-planar conformation.[9]
Unsaturated Analogs: A Tool for GABAA and GABAC Receptors
Introducing a double bond is a simple method to restrict conformational mobility.[10]
-
cis- and trans-4-aminocrotonic acid (CACA and TACA): These isomers exhibit distinct pharmacological profiles. TACA is an agonist at GABAA receptors and an inhibitor of GABA uptake.[11] CACA, a more folded analog, is a partial agonist at GABA-ρ receptors (formerly GABAC), a subclass of GABAA receptors, but has little effect on classical GABAA receptors.[12] This highlights how subtle conformational changes can dramatically shift receptor subtype selectivity.
| Analog | Core Structure | Primary Target(s) | Typical Activity | Key Reference(s) |
| Bicyclo-GABA | Bicyclo[3.1.0]hexane | BGT1 | Selective Inhibitor | [4] |
| trans-3-ACPC | Cyclopentane | GABA Binding Sites | Differentiates Binding Sites | [5] |
| Gaboxadol (THIP) | Isoxazole | δ-subunit GABAA Receptors | Selective Agonist | [7][8] |
| CACA | Unsaturated Alkane | GABA-ρ (GABAA-ρ) Receptors | Selective Partial Agonist | [12] |
| (-)-Baclofen | Phenyl-GABA | GABAB Receptors | Selective Agonist | [6] |
Experimental Workflows and Protocols
The utility of conformationally restricted analogs is realized through rigorous experimental validation. A typical workflow involves progressing from in vitro characterization to in vivo functional studies.
Caption: A generalized workflow for the characterization of novel GABA analogs.
Protocol 1: Radioligand Binding Assay for GABAA Receptor Affinity
This protocol provides a framework for determining the binding affinity (Ki) of a test analog for the GABAA receptor.
Rationale: This is a primary screening method to quantify the direct interaction between the analog and the receptor. It relies on the principle of competitive displacement of a known radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize rat or mouse whole brain (minus cerebellum and pons) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 min at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes. This step is critical for removing endogenous GABA.
-
Resuspend the final pellet and determine protein concentration using a Bradford or BCA assay. Store aliquots at -80°C.
-
-
Binding Incubation:
-
In a 96-well plate, combine:
-
50 µL of radioligand (e.g., [3H]-Muscimol for the agonist site, ~2-4 nM final concentration).
-
50 µL of test analog at various concentrations (e.g., 10-10 M to 10-3 M).
-
50 µL of buffer for total binding or a saturating concentration of unlabeled GABA (1 mM) for non-specific binding (NSB).
-
350 µL of membrane preparation (50-100 µg protein).
-
-
Incubate for 30-60 minutes at 4°C on a shaker. Low temperature minimizes degradation.
-
-
Separation and Counting:
-
Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the log concentration of the test analog.
-
Fit the data to a one-site competition curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Electrophysiological Recording of Tonic GABAA Currents
This protocol outlines how to measure changes in tonic inhibition in brain slices using a selective analog.
Rationale: Electrophysiology provides a direct functional readout of receptor activity on neuronal excitability. Tonic currents, mediated by high-affinity extrasynaptic GABAA receptors, are a key target for selective analogs like Gaboxadol.[13]
Methodology:
-
Brain Slice Preparation:
-
Anesthetize an animal (e.g., mouse) and perfuse transcardially with ice-cold, oxygenated (95% O2/5% CO2) cutting solution.
-
Rapidly dissect the brain region of interest (e.g., hippocampus, cerebellum).
-
Prepare 300-400 µm thick slices using a vibratome in the same ice-cold cutting solution.
-
Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) oxygenated with 95% O2/5% CO2 and allow to recover for at least 1 hour at room temperature.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber on a microscope stage, continuously perfused with oxygenated aCSF at a physiological temperature (32-34°C).
-
Identify a target neuron (e.g., a dentate gyrus granule cell) using DIC optics.
-
Establish a whole-cell voltage-clamp configuration using a borosilicate glass pipette filled with a chloride-based internal solution.
-
Hold the neuron at a voltage of -70 mV.
-
-
Measurement of Tonic Current:
-
Record a stable baseline current for 5-10 minutes.
-
Apply the GABAA receptor antagonist bicuculline (10-20 µM) to the bath. The resulting outward shift in the holding current represents the tonic GABAA current.
-
To test an analog, first establish a baseline, then perfuse the analog into the bath and observe the change in holding current. A GABAA agonist will induce an inward current (at -70 mV), which should be blocked by subsequent application of bicuculline.
-
-
Analysis:
-
Measure the holding current from all-points histograms taken from stable recording segments before and after drug application.
-
The difference in the mean holding current reveals the magnitude of the tonic current or the current induced by the analog.
-
Noise analysis of the current can also be used to estimate the number of channels and their conductance.[13]
-
Implications for Drug Development and Future Directions
The development of conformationally restricted GABA analogs is more than an academic exercise; it is a cornerstone of modern neuroscience drug discovery. By achieving subtype selectivity, these compounds offer the potential for therapeutic agents with improved efficacy and reduced side effects.[14]
-
Epilepsy: Selective inhibitors of GABA transporters (like BGT1) or positive allosteric modulators of specific GABAA receptor subtypes can enhance inhibitory tone in a targeted manner, offering new anti-seizure strategies.[4][8]
-
Anxiety and Sleep Disorders: The discovery that different GABAA receptor α-subunits mediate different effects (e.g., α2/3 for anxiolysis, α1 for sedation) has driven the search for subtype-selective modulators that can provide anxiolysis without sedation.[14][15]
-
Neuropathic Pain and Neurodegenerative Diseases: Dysregulation of the GABAergic system is implicated in numerous CNS disorders.[16] Selective tools are essential for understanding these pathologies and developing targeted interventions.
The future of this field lies in the continued integration of computational chemistry, innovative synthetic strategies (e.g., ring-closing metathesis), and advanced screening platforms.[4] The design of analogs with even greater selectivity and favorable pharmacokinetic properties will continue to illuminate the complex roles of the GABAergic system in health and disease.
References
- 1. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The action of conformationally restricted analogues of GABA on Limulus and Helix central neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Subtype Selective GABAA Modulators | CNS Spectrums | Cambridge Core [cambridge.org]
- 15. GABAA receptor - Wikipedia [en.wikipedia.org]
- 16. GABAergic neurotransmission and new strategies of neuromodulation to compensate synaptic dysfunction in early stages of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Linker as the Linchpin of Targeted Protein Degradation
An In-depth Technical Guide to PROTAC Linker Chemistry and Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, fundamentally shifting the drug discovery paradigm from occupancy-based inhibition to event-driven protein elimination.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[2][3] A PROTAC molecule consists of three core components: a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[4][5]
Upon entering a cell, the PROTAC orchestrates the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity.[1][] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to catalyze subsequent degradation cycles.[1][7] This catalytic mechanism allows PROTACs to be effective at substoichiometric concentrations, a significant advantage over traditional inhibitors.[8]
While the warhead and anchor ligands dictate what proteins are brought together, the linker is far from a passive tether. It is a critical determinant of a PROTAC's success, profoundly influencing the stability and geometry of the ternary complex, and thereby modulating the efficiency and selectivity of degradation.[][10] Furthermore, the linker's physicochemical properties significantly impact the overall drug-like characteristics of the molecule, including its solubility, cell permeability, and metabolic stability.[11] This guide provides a detailed exploration of the chemistry, design principles, and experimental validation of PROTAC linkers for researchers and drug development professionals.
PART 1: Core Principles of Linker Design
The rational design of a PROTAC linker is a complex, multi-parameter optimization challenge. The goal is to identify a linker that not only connects the two ligands but also promotes a conformationally productive ternary complex and imparts favorable physicochemical properties to the final molecule.[10] Key considerations include linker length, composition and rigidity, and the position of its attachment points.
Linker Length: A Critical Distance
The length of the linker is a paramount parameter that must be empirically optimized for each specific POI-ligase pair.[11] It dictates the distance between the two recruited proteins and directly impacts the ability to form a stable and productive ternary complex.
-
Too Short: A linker that is too short can introduce steric hindrance, preventing the simultaneous binding of the warhead and anchor ligands to their respective proteins.[10][11] This clash abrogates the formation of the ternary complex entirely.
-
Too Long: Conversely, an excessively long and flexible linker may not effectively constrain the POI and E3 ligase, failing to bring them into sufficient proximity for efficient ubiquitin transfer.[][10] This can result in a stable but non-productive complex or a highly transient interaction.
-
Optimal Length: An optimal linker length maximizes the favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as "positive cooperativity," which enhances ternary complex stability and degradation efficacy.[8] For example, a study developing estrogen receptor (ERα)-targeting PROTACs found that a 16-atom linker was optimal, with both shorter and longer linkers showing reduced degradation activity.
The process of determining the optimal length often involves the synthesis and evaluation of a library of PROTACs with systematically varied linker lengths.[11]
Linker Composition and Rigidity: Balancing Flexibility and Pre-organization
The chemical composition of the linker governs its flexibility, polarity, and overall contribution to the PROTAC's physicochemical profile.[] Linkers are broadly classified as flexible or rigid, with many successful designs incorporating elements of both.[3][8]
Flexible Linkers: Historically, the most common linker motifs are simple alkyl chains and polyethylene glycol (PEG) chains.[4][][7]
-
Alkyl Chains: These are synthetically accessible and provide significant conformational flexibility.[11] This flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive binding pose.[8] However, long alkyl chains can increase lipophilicity, potentially leading to poor aqueous solubility, non-specific binding, and unfavorable pharmacokinetic properties.[11]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to enhance the hydrophilicity and solubility of PROTAC molecules.[8][11][12] Their polarity and biocompatibility are advantageous, but they can sometimes lead to reduced metabolic stability.[3]
Rigid Linkers: More recent strategies have focused on incorporating rigid motifs to constrain the PROTAC's conformation.[7] This pre-organization can reduce the entropic penalty of ternary complex formation, potentially leading to higher potency and improved selectivity.[8]
-
Cyclic Structures: Saturated rings like piperazine and piperidine are frequently incorporated to limit conformational freedom and improve physicochemical properties.[3][8]
-
Aromatic Systems: Phenyl rings or other aromatic groups introduce planarity and rigidity.[8] In some cases, these can form beneficial pi-stacking interactions within the ternary complex, as seen with a benzyl linker in a VHL-based PROTAC.[7]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often installed via "click chemistry") provide significant conformational restriction.[][8] Triazoles are particularly popular due to their metabolic stability and ease of synthesis.[][7]
| Linker Type | Key Structural Features | Advantages | Disadvantages |
| Alkyl Chains | Saturated/unsaturated hydrocarbons | - High flexibility- Synthetically accessible | - Can increase lipophilicity- May lead to poor solubility- High number of rotatable bonds[8] |
| PEG Chains | Repeating ethylene glycol units | - Increases hydrophilicity/solubility- Biocompatible- Versatile for modification[3][11] | - May reduce metabolic stability- Can be synthetically challenging[3] |
| Cycloalkanes | e.g., Piperazine, Piperidine | - Imparts rigidity- Can improve solubility- Enhances metabolic stability[3] | - More complex synthesis |
| Aromatics | e.g., Phenyl rings | - High rigidity/planarity- Can pre-organize conformation- Potential for specific PPIs[7][8] | - Can significantly alter geometry- May impact permeability |
| Triazoles | 5-membered heterocyclic ring | - Rigid and planar- Metabolically stable- Easily synthesized via click chemistry[] | - Introduces polar atoms |
Attachment Points: The Critical "Exit Vector"
The specific atom on the warhead and anchor ligand where the linker is attached, known as the "exit vector" or attachment point, is a crucial design parameter.[13][] This choice dictates the relative orientation of the two proteins within the ternary complex.[13]
The selection of an attachment point is typically guided by analyzing the solvent-exposed surfaces of the ligand-protein co-crystal structures.[10][] The linker should be attached at a position that does not disrupt the key binding interactions required for ligand affinity.[] Even subtle changes in the exit vector can have a dramatic impact on degradation potency. A well-documented example involves PROTACs targeting the BET protein BRD4. Two PROTACs, MZ1 and AT1, use the same warhead (JQ1 derivative) and VHL anchor ligand but differ only in the linker attachment point on the VHL ligand. This single change results in an approximately 10-fold decrease in degradation potency for AT1 compared to MZ1, underscoring the critical importance of optimizing the exit vector.[13]
PART 2: Advanced and Functional Linker Strategies
As the field matures, linker design is evolving from synthetically convenient alkyl and PEG chains to more sophisticated and functional motifs.[5][7] These advanced strategies aim to provide greater control over PROTAC activity or to facilitate more efficient discovery workflows.
"Clickable" Linkers for Library Synthesis
The empirical nature of linker optimization often requires the synthesis of large libraries of PROTACs.[7] "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become an invaluable tool for this purpose.[15][] This reaction is high-yielding, robust, and proceeds under mild conditions, making it ideal for the final conjugation step in PROTAC synthesis.[15]
By preparing a set of warheads functionalized with an alkyne and a set of anchor-linker intermediates functionalized with an azide, researchers can rapidly generate a diverse library of PROTACs with varying linker lengths and compositions.[7] This modular approach significantly accelerates the identification of optimized degraders.[][7]
Photoswitchable Linkers for Spatiotemporal Control
To achieve precise control over protein degradation, researchers have incorporated photoswitchable elements, such as azobenzenes, into the linker.[3][] Azobenzene moieties can be reversibly isomerized between their trans and cis states using specific wavelengths of light.[] This photo-isomerization induces a significant change in the linker's length and geometry. By designing the PROTAC to be active in only one isomeric state, protein degradation can be turned on or off with high spatiotemporal resolution, minimizing potential off-target effects and toxicity.[3][7]
PART 3: Experimental Design and Validation
The development of an effective PROTAC is an iterative process involving design, synthesis, and rigorous biological evaluation.
Rational Design Workflow
While early efforts relied heavily on empirical screening, modern PROTAC design increasingly incorporates computational methods to rationalize linker selection and prioritize synthetic efforts.[7][17]
Computational tools can model the formation of the ternary complex, helping to predict which linker geometries are most likely to be productive and to avoid steric clashes.[17][18][19] This in silico analysis, combined with empirical structure-activity relationship (SAR) data, guides the synthesis of focused compound libraries.
Experimental Protocol: General Synthesis of a Triazole-Containing PROTAC via CuAAC
This protocol describes a general method for the final conjugation step to form a PROTAC using a copper-catalyzed click reaction. It assumes the prior synthesis of an alkyne-functionalized warhead and an azide-functionalized E3 ligase-linker conjugate.
Materials:
-
Alkyne-functionalized warhead (1.0 eq)
-
Azide-functionalized E3 ligase-linker (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq)
-
Sodium ascorbate (0.2-0.4 eq)
-
Solvent: e.g., a mixture of tert-Butanol and water (3:1) or DMF
-
Nitrogen or Argon source
Procedure:
-
Dissolution: In a clean, dry reaction vial, dissolve the alkyne-functionalized warhead (1.0 eq) and the azide-functionalized E3 ligase-linker (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).
-
Inert Atmosphere: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.15 eq) in water.
-
Reaction Initiation: To the stirred reaction mixture, add the sodium ascorbate solution, followed immediately by the copper(II) sulfate solution. The reaction may change color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Protocol: Western Blotting to Quantify Protein Degradation
This is the gold-standard cellular assay to determine the efficacy of a PROTAC. The goal is to measure the reduction in the level of the target protein following treatment.
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (e.g., in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Plating: Plate cells in multi-well plates (e.g., 6-well or 12-well) and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and add ice-cold lysis buffer to each well. Incubate on ice for 15-30 minutes.
-
Harvest Lysate: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using a digital imaging system.
-
Quantification and Re-probing: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH or β-actin.[11]
Conclusion and Future Outlook
The linker is a central and active component in PROTAC design, playing a decisive role in bridging the target protein and E3 ligase to achieve efficient and selective degradation.[4][] The historical reliance on a "trial and error" approach to linker design is gradually being superseded by more rational, structure-guided strategies.[5][7] Advances in computational modeling, structural biology, and innovative synthetic chemistries are providing deeper insights into the dynamics of ternary complexes.[7][20] These tools will be essential to unlock the full potential of targeted protein degradation, enabling the development of novel therapeutics with enhanced potency, selectivity, and drug-like properties. The continued exploration of new linker chemistries and design principles promises to accelerate the expansion of the "druggable" proteome, offering new hope for treating a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 17. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 18. researchgate.net [researchgate.net]
- 19. schrodinger.com [schrodinger.com]
- 20. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
Methodological & Application
Synthesis Protocol for Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride: A Detailed Guide for Researchers
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy commences with the readily available 3-oxocyclobutanecarboxylic acid and proceeds through a series of robust and well-established chemical transformations. This guide is intended for researchers, scientists, and drug development professionals, offering not only a procedural walkthrough but also the underlying chemical principles and expert insights for successful execution.
Introduction and Strategic Overview
Cyclobutane scaffolds are increasingly incorporated into modern pharmaceuticals due to their ability to impart unique conformational constraints and metabolic stability. This compound, with its bifunctional nature, serves as a versatile intermediate for the synthesis of a wide range of complex molecules, including enzyme inhibitors and receptor ligands. The strategic challenge in synthesizing this target lies in the selective functionalization of the cyclobutane ring.[1][2]
The synthetic pathway detailed herein is designed for efficiency and scalability, beginning with the reduction of a ketone, followed by esterification, activation of a hydroxyl group, nucleophilic substitution with azide, and culminating in the reduction of the azide and formation of the hydrochloride salt. This multi-step synthesis is broken down into distinct, manageable stages, each with a clear rationale and detailed experimental procedure.
The Synthetic Pathway: A Visual Guide
The overall synthetic workflow is depicted below, illustrating the transformation from the starting material to the final product.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester via Fischer esterification. This acid-catalyzed reaction is a classic and reliable method for ester formation.[3][4]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| 3-Oxocyclobutanecarboxylic acid | 1.0 | 114.10 | 10.0 | - |
| Methanol | excess | 32.04 | - | 100 |
| Concentrated Sulfuric Acid (H₂SO₄) | catalytic | 98.08 | - | 1.0 |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-oxocyclobutanecarboxylic acid (10.0 g).
-
Add methanol (100 mL) to the flask and stir until the solid is fully dissolved.
-
Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 3-oxocyclobutanecarboxylate as a crude oil, which can be used in the next step without further purification. Expected 1H NMR data can be found for comparison.[3]
Step 2: Reduction of Methyl 3-oxocyclobutanecarboxylate
The ketone functionality is selectively reduced to a hydroxyl group using sodium borohydride, a mild and effective reducing agent.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| Methyl 3-oxocyclobutanecarboxylate | 1.0 | 128.13 | (Assumed from Step 1) | - |
| Methanol | - | 32.04 | - | 100 |
| Sodium Borohydride (NaBH₄) | 1.5 | 37.83 | (Calculated) | - |
Protocol:
-
Dissolve the crude Methyl 3-oxocyclobutanecarboxylate from the previous step in methanol (100 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding 1 M HCl dropwise until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 3-hydroxycyclobutanecarboxylate . This product is often a mixture of cis and trans isomers.
Step 3: Tosylation of Methyl 3-hydroxycyclobutanecarboxylate
The hydroxyl group is converted to a tosylate, an excellent leaving group, in preparation for the subsequent nucleophilic substitution.[5]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| Methyl 3-hydroxycyclobutanecarboxylate | 1.0 | 144.15 | (Assumed from Step 2) | - |
| Pyridine | - | 79.10 | - | 50 |
| p-Toluenesulfonyl chloride (TsCl) | 1.2 | 190.65 | (Calculated) | - |
Protocol:
-
Dissolve Methyl 3-hydroxycyclobutanecarboxylate in pyridine (50 mL) in a 250 mL round-bottom flask and cool to 0 °C.
-
Add p-toluenesulfonyl chloride in portions, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-cold 2 M HCl (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 2 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give Methyl 3-(tosyloxy)cyclobutanecarboxylate .
Step 4: Nucleophilic Substitution with Sodium Azide
The tosylate is displaced by an azide ion in an Sₙ2 reaction to introduce the nitrogen functionality.[6]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| Methyl 3-(tosyloxy)cyclobutanecarboxylate | 1.0 | 298.34 | (Assumed from Step 3) | - |
| Sodium Azide (NaN₃) | 1.5 | 65.01 | (Calculated) | - |
| Dimethylformamide (DMF) | - | 73.09 | - | 75 |
Protocol:
-
Dissolve Methyl 3-(tosyloxy)cyclobutanecarboxylate in DMF (75 mL) in a 250 mL round-bottom flask.
-
Add sodium azide to the solution and heat the mixture to 80 °C.
-
Stir the reaction at 80 °C for 12-16 hours.
-
Cool the reaction mixture to room temperature and pour it into water (300 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-(azidomethyl)cyclobutanecarboxylate .
Step 5: Reduction of Methyl 3-(azidomethyl)cyclobutanecarboxylate
The azide is reduced to the corresponding primary amine via catalytic hydrogenation. This method is highly efficient and chemoselective.[7]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| Methyl 3-(azidomethyl)cyclobutanecarboxylate | 1.0 | 169.17 | (Assumed from Step 4) | - |
| Palladium on Carbon (10% Pd/C) | catalytic | - | (5-10 mol%) | - |
| Methanol | - | 32.04 | - | 100 |
| Hydrogen (H₂) | excess | 2.02 | - | (balloon or Parr) |
Protocol:
-
Dissolve Methyl 3-(azidomethyl)cyclobutanecarboxylate in methanol (100 mL) in a hydrogenation flask.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator at 50 psi) for 12-24 hours.
-
After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain Methyl 3-(aminomethyl)cyclobutanecarboxylate .
Step 6: Formation of the Hydrochloride Salt
The final step is the formation of the stable hydrochloride salt of the amine.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| Methyl 3-(aminomethyl)cyclobutanecarboxylate | 1.0 | 143.18 | (Assumed from Step 5) | - |
| 4 M HCl in 1,4-Dioxane | 1.1 | - | - | (Calculated) |
| Diethyl Ether | - | 74.12 | - | (for precipitation) |
Protocol:
-
Dissolve the crude Methyl 3-(aminomethyl)cyclobutanecarboxylate in a minimal amount of anhydrous diethyl ether.
-
Cool the solution to 0 °C and add 4 M HCl in 1,4-dioxane (1.1 equivalents) dropwise with stirring.
-
A white precipitate of the hydrochloride salt will form.
-
Stir the suspension at 0 °C for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield This compound .[8][9]
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the methyl ester, the cyclobutane ring protons, and the aminomethyl protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): ESI-MS should show the molecular ion peak corresponding to the free amine.
-
Purity: Purity can be assessed by HPLC.
Safety Precautions
-
Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and metals.
-
Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Hydrogen gas is flammable. Perform the hydrogenation in a well-ventilated area away from ignition sources.
-
Always wear appropriate PPE throughout all experimental procedures.
References
- 1. Catalytic approaches to assemble cyclobutane motifs in natural product synthesis | Semantic Scholar [semanticscholar.org]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR spectrum [chemicalbook.com]
- 4. Methyl 3-broMoMethylcyclobutanecarboxylate | 89892-95-5 [amp.chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sciencemadness Discussion Board - Tosylate to Alkyl Azide reference please - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Chemo-selective Rh-catalysed hydrogenation of azides into amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 122164414 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of Methyl 3-(aminomethyl)cyclobutanecarboxylate
Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery
The cyclobutane ring, a strained four-membered carbocycle, has emerged as a valuable structural motif in medicinal chemistry.[1][2] Its rigid, three-dimensional scaffold allows for the precise positioning of substituents, enabling enhanced binding to biological targets and improved pharmacokinetic properties. Methyl 3-(aminomethyl)cyclobutanecarboxylate, possessing both a primary amine and a methyl ester, is a key building block for introducing this valuable moiety into novel pharmaceutical candidates.[1][2] This document provides detailed experimental procedures for the two principal methods of coupling this versatile intermediate: amide bond formation and reductive amination.
These protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a comprehensive guide grounded in mechanistic understanding and practical expertise.
I. Amide Bond Formation: Forging the Peptidic Linkage
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[3][4] For coupling a carboxylic acid to the primary amine of Methyl 3-(aminomethyl)cyclobutanecarboxylate, the use of coupling reagents is essential to activate the carboxylic acid and facilitate a robust and efficient reaction.[4] We will detail protocols for two of the most reliable and widely used coupling systems: HATU with a non-nucleophilic base and the classic EDC/HOBt combination.
A. HATU-Mediated Amide Coupling
Principle & Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium-based coupling reagent renowned for its high efficiency, fast reaction kinetics, and low propensity for racemization, particularly with sterically demanding substrates.[5][6] The mechanism involves the rapid formation of a highly reactive OAt-active ester from the carboxylic acid.[5][6] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerates the coupling and suppresses side reactions.[5] A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid, initiating the activation process.[5][7]
Visualizing the Mechanism:
Caption: HATU-mediated amide coupling workflow.
Detailed Protocol:
Materials:
-
Methyl 3-(aminomethyl)cyclobutanecarboxylate
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Ethyl acetate/Hexanes)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.1 - 1.2 eq).
-
Solvent Addition: Dissolve the solids in anhydrous DMF or DCM (to a typical concentration of 0.1-0.5 M).
-
Pre-activation: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.0 - 3.0 eq) dropwise. Stir the solution at 0 °C for 15-30 minutes. This pre-activation step is crucial for efficient formation of the active ester.[8]
-
Amine Addition: Add a solution of Methyl 3-(aminomethyl)cyclobutanecarboxylate (1.0 - 1.1 eq) in a minimal amount of the reaction solvent to the pre-activated mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes unreacted starting materials and water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the pure amide.[9]
Table 1: Reagent Stoichiometry for HATU Coupling
| Reagent | Equivalents | Rationale |
| Carboxylic Acid | 1.0 | Limiting reagent |
| Methyl 3-(aminomethyl)cyclobutanecarboxylate | 1.0 - 1.1 | A slight excess can help drive the reaction to completion. |
| HATU | 1.1 - 1.2 | Ensures complete activation of the carboxylic acid.[10] |
| DIPEA | 2.0 - 3.0 | Acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt.[7][10] |
B. EDC/HOBt-Mediated Amide Coupling
Principle & Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[10] However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of HOBt (1-Hydroxybenzotriazole) mitigates these issues by trapping the O-acylisourea to form a more stable and less racemization-prone HOBt-ester, which then reacts with the amine.[10][11] The water-solubility of EDC and its urea byproduct simplifies purification through aqueous work-up.[2][12]
Visualizing the Mechanism:
Caption: EDC/HOBt-mediated amide coupling workflow.
Detailed Protocol:
Materials:
-
Methyl 3-(aminomethyl)cyclobutanecarboxylate
-
Carboxylic acid of interest
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
1N HCl solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), Methyl 3-(aminomethyl)cyclobutanecarboxylate (1.0 - 1.1 eq), and HOBt (1.1 - 1.2 eq) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
EDC Addition: Add EDC·HCl (1.1 - 1.2 eq) portion-wise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (to remove any unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 2: Reagent Stoichiometry for EDC/HOBt Coupling
| Reagent | Equivalents | Rationale |
| Carboxylic Acid | 1.0 | Limiting reagent |
| Methyl 3-(aminomethyl)cyclobutanecarboxylate | 1.0 - 1.1 | A slight excess can be beneficial for driving the reaction to completion. |
| EDC·HCl | 1.1 - 1.2 | Ensures complete activation of the carboxylic acid.[13] |
| HOBt | 1.1 - 1.2 | Suppresses racemization and the formation of N-acylurea byproduct.[3][11] |
II. Reductive Amination: A Versatile C-N Bond Formation Strategy
Reductive amination is a powerful method for forming carbon-nitrogen bonds, offering an alternative to amide coupling, particularly when coupling aldehydes or ketones.[14][15][16] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[16]
Principle & Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideally suited for reductive amination.[14][15][16] It is less reactive than other borohydrides like sodium borohydride, allowing it to selectively reduce the iminium ion in the presence of the starting carbonyl compound.[16] This selectivity minimizes the undesired reduction of the aldehyde or ketone starting material.[14][15] The reaction is typically carried out in aprotic solvents such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[15][17]
Visualizing the Workflow:
Caption: Reductive amination workflow.
Detailed Protocol:
Materials:
-
Methyl 3-(aminomethyl)cyclobutanecarboxylate
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, for less reactive ketones)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq) and Methyl 3-(aminomethyl)cyclobutanecarboxylate (1.0 - 1.2 eq).
-
Solvent Addition: Dissolve the starting materials in anhydrous DCE or DCM.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence. For less reactive ketones, the addition of a catalytic amount of acetic acid (0.1-1.0 eq) can be beneficial.[14]
-
Reaction Progression: Stir the reaction at room temperature for 3-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 3: Reagent Stoichiometry for Reductive Amination
| Reagent | Equivalents | Rationale |
| Aldehyde or Ketone | 1.0 | Limiting reagent |
| Methyl 3-(aminomethyl)cyclobutanecarboxylate | 1.0 - 1.2 | A slight excess helps to drive the imine formation. |
| Sodium Triacetoxyborohydride (STAB) | 1.2 - 1.5 | Ensures complete reduction of the imine/iminium intermediate.[14] |
| Acetic Acid (optional) | 0.1 - 1.0 | Catalyzes imine formation, particularly for less reactive ketones.[14] |
III. Characterization and Data Interpretation
The successful synthesis of the coupled products should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired compound.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
IV. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Coupling reagents such as HATU and EDC can be sensitizers and should be handled with care.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
V. Conclusion
The protocols detailed in this application note provide robust and reliable methods for the coupling of Methyl 3-(aminomethyl)cyclobutanecarboxylate, a key building block in contemporary drug discovery. The choice between amide coupling and reductive amination will depend on the specific synthetic strategy and the nature of the coupling partner. By understanding the underlying principles and carefully following these procedures, researchers can effectively incorporate the valuable cyclobutane motif into their target molecules.
References
- 1. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. benchchem.com [benchchem.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. bachem.com [bachem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 16. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: Orthogonal Protecting Group Strategies for Methyl 3-(aminomethyl)cyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(aminomethyl)cyclobutanecarboxylate is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure, featuring a primary amine and a methyl ester on a strained cyclobutane scaffold, presents unique challenges and opportunities for constructing complex molecular architectures. The successful incorporation of this moiety into larger molecules hinges on the strategic use of protecting groups to mask the reactive aminomethyl group, thereby preventing unwanted side reactions and enabling selective transformations elsewhere in the molecule.
This application note provides a comprehensive guide to the selection and implementation of orthogonal protecting group strategies for methyl 3-(aminomethyl)cyclobutanecarboxylate. We will delve into the rationale behind choosing a specific protecting group, provide detailed, field-proven protocols for their installation and removal, and offer a comparative analysis to aid in synthetic planning. The core principle emphasized is orthogonality : the selective protection and deprotection of the amine function without compromising the integrity of the methyl ester or the cyclobutane ring.[1][2][3]
Strategic Considerations: Navigating Orthogonality and Ring Stability
The primary challenge in manipulating methyl 3-(aminomethyl)cyclobutanecarboxylate is the presence of two distinct functional groups. The chosen protecting group for the amine must be removable under conditions that leave the methyl ester intact. This necessity precludes the use of harsh hydrolytic conditions (e.g., strong aqueous base like NaOH or LiOH) which would lead to saponification of the ester.
Furthermore, the cyclobutane ring itself possesses significant ring strain due to non-ideal bond angles (angle strain) and eclipsing interactions (torsional strain).[4][5][6] While generally stable, this inherent strain can render the ring susceptible to opening under certain harsh reaction conditions.[7] Therefore, all protection and deprotection steps must be conducted under conditions mild enough to preserve the core scaffold.
Core Protecting Group Protocols
The following sections detail the application of three of the most robust and widely used amine protecting groups—Boc, Cbz, and Fmoc—each offering a distinct deprotection mechanism that is orthogonal to the methyl ester.
The Boc (tert-Butyloxycarbonyl) Group: Acid-Labile Protection
The Boc group is a cornerstone of modern organic synthesis, prized for its general stability to bases and nucleophiles and its clean removal under anhydrous acidic conditions.[8][9] These properties make it an excellent choice for protecting the amine of our target molecule.
Protocol 1: Boc-Protection of Methyl 3-(aminomethyl)cyclobutanecarboxylate
This protocol utilizes di-tert-butyl dicarbonate ((Boc)₂O) for the efficient and chemoselective N-protection of the primary amine.[10]
-
Dissolution: Dissolve methyl 3-(aminomethyl)cyclobutanecarboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a 1:1 mixture of dioxane and water (approx. 0.1-0.2 M).
-
Base Addition: Add a mild base, such as triethylamine (TEA, 1.5 eq.) or sodium bicarbonate (NaHCO₃, 2.0 eq.), to the solution.
-
Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) either neat or as a solution in the reaction solvent.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected product, which can often be used without further purification.
Protocol 2: Boc-Deprotection (Orthogonal to Methyl Ester)
The key to orthogonality is using anhydrous acidic conditions, which cleave the Boc group without promoting ester hydrolysis or transesterification.[11]
-
Dissolution: Dissolve the N-Boc protected methyl 3-(aminomethyl)cyclobutanecarboxylate (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 eq., typically 25-50% v/v) to the solution at 0 °C. Alternatively, a saturated solution of hydrogen chloride (HCl) in anhydrous 1,4-dioxane or diethyl ether can be used.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Isolation: Upon completion, remove the acid and solvent under reduced pressure (co-evaporating with toluene can help remove residual TFA). The resulting amine salt (e.g., trifluoroacetate or hydrochloride) can be used directly or neutralized by partitioning between a base (e.g., sat. NaHCO₃) and an organic solvent to recover the free amine.
The Cbz (Benzyloxycarbonyl) Group: Hydrogenolysis-Labile Protection
The Cbz group is a classic amine protecting group that offers an exceptionally mild deprotection pathway: catalytic hydrogenolysis.[9][12] This reductive cleavage is highly chemoselective and leaves most other functional groups, including methyl esters, completely untouched, making it a superb orthogonal strategy.[13][14]
Protocol 3: Cbz-Protection of Methyl 3-(aminomethyl)cyclobutanecarboxylate
-
Dissolution: Dissolve methyl 3-(aminomethyl)cyclobutanecarboxylate (1.0 eq.) in a solvent mixture such as 1:1 dioxane/water or acetone/water.
-
Base Addition: Cool the solution to 0 °C and add a base like sodium carbonate (Na₂CO₃, 2.0 eq.) or sodium bicarbonate (NaHCO₃, 3.0 eq.).
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 6-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 4: Cbz-Deprotection via Catalytic Hydrogenolysis
This method is one of the mildest available for amine deprotection.[15]
-
Setup: Dissolve the N-Cbz protected compound (1.0 eq.) in a suitable solvent like methanol (MeOH), ethanol (EtOH), or ethyl acetate.
-
Catalyst Addition: Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C), at a loading of 5-10 mol% by weight.
-
Hydrogenation: Purge the reaction flask with an inert gas (N₂ or Ar) and then introduce hydrogen gas (H₂), either from a balloon (atmospheric pressure) or a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously under the H₂ atmosphere at room temperature. The reaction is typically complete within 2-8 hours. Monitor by TLC or LC-MS, watching for the formation of toluene as a byproduct.
-
Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with the reaction solvent. The filtrate is then concentrated in vacuo to afford the deprotected amine.
The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: Base-Labile Protection
The Fmoc group is orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[1] It is cleaved under non-hydrolytic basic conditions, typically with an amine base like piperidine.[16][17] While basic conditions can pose a risk to esters, the standard Fmoc removal protocols are generally fast and mild enough to avoid significant saponification.[18]
Protocol 5: Fmoc-Protection of Methyl 3-(aminomethyl)cyclobutanecarboxylate
-
Dissolution: Dissolve the starting amine (1.0 eq.) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous NaHCO₃.
-
Reagent Addition: Cool the solution to 0 °C and add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 eq.) portion-wise or as a solution in dioxane.
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-8 hours.
-
Work-up: After completion, dilute the mixture with water and wash with diethyl ether to remove impurities. Acidify the aqueous layer with cold 1 M HCl to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If the product is an oil, extract it into an organic solvent like ethyl acetate.
Protocol 6: Fmoc-Deprotection (Orthogonal to Methyl Ester)
-
Dissolution: Dissolve the N-Fmoc protected compound (1.0 eq.) in an aprotic polar solvent, typically N,N-dimethylformamide (DMF).
-
Reagent Addition: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction at room temperature. The deprotection is usually very rapid, often completing within 5 to 30 minutes. Monitor closely by TLC or LC-MS.
-
Isolation: Once the reaction is complete, concentrate the mixture under high vacuum to remove the DMF and piperidine. The residue contains the free amine and the dibenzofulvene-piperidine adduct. The product can be purified from the adduct by silica gel chromatography or an appropriate extraction procedure.
Comparative Analysis of Protecting Groups
| Protecting Group | Protection Reagents | Deprotection Conditions | Orthogonality with Methyl Ester | Key Advantages | Potential Considerations |
| Boc | (Boc)₂O, mild base | Anhydrous Acid (TFA, HCl in dioxane) | Excellent . Anhydrous acid prevents ester cleavage. | Robust, widely used, stable to many reagents. | Not stable to acidic conditions required for other transformations. |
| Cbz | Cbz-Cl, base | H₂, Pd/C (Catalytic Hydrogenolysis) | Excellent . Reductive conditions are highly chemoselective.[13] | Extremely mild deprotection; orthogonal to acid/base labile groups. | Incompatible with functional groups sensitive to reduction (e.g., alkynes, some nitro groups). Requires handling of H₂ gas and flammable catalysts.[15] |
| Fmoc | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF | Good to Excellent . Conditions are generally mild and rapid enough to avoid ester saponification.[18] | Orthogonal to acid- and hydrogenolysis-labile groups. Deprotection can be monitored by UV. | Deprotection byproduct must be removed. Potential for minor ester hydrolysis with prolonged reaction times or stronger bases.[19] |
Visualization of Synthetic Strategy
General Synthetic Workflow
The following diagram illustrates the fundamental sequence of employing a protecting group strategy.
Caption: General workflow for utilizing amine protecting groups.
Decision-Making Framework for Protecting Group Selection
Choosing the correct protecting group is dictated by the planned synthetic route. This decision tree provides a logical framework for this selection process.
Caption: Decision tree for selecting an orthogonal protecting group.
Conclusion
The successful synthesis of complex molecules derived from methyl 3-(aminomethyl)cyclobutanecarboxylate is critically dependent on the judicious selection of an amine protecting group. The Boc, Cbz, and Fmoc groups each provide a robust and orthogonal strategy for masking the primary amine while preserving the methyl ester. By understanding the specific deprotection conditions required for each group—acid for Boc, hydrogenolysis for Cbz, and mild base for Fmoc—researchers can design multi-step synthetic sequences with confidence and precision. The protocols and comparative data provided herein serve as a practical guide for scientists and drug development professionals to effectively utilize this versatile chemical building block.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discuss the stability and reaction of cyclobutane | Filo [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. echemi.com [echemi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. benchchem.com [benchchem.com]
- 16. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. total-synthesis.com [total-synthesis.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
purification techniques for cis/trans isomers of Methyl 3-(aminomethyl)cyclobutanecarboxylate
Application Note & Protocols: Purification Techniques for Cis/Trans Isomers of Methyl 3-(aminomethyl)cyclobutanecarboxylate
Introduction: The Stereochemical Challenge of Cyclobutane Scaffolds in Drug Discovery
The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2][3] Methyl 3-(aminomethyl)cyclobutanecarboxylate, as a key building block, presents a common yet critical challenge in synthesis and development: the separation of its cis and trans geometric isomers. The spatial arrangement of the aminomethyl and carboxylate groups on the cyclobutane ring can significantly influence a molecule's biological activity, toxicity, and metabolic stability.[4] Therefore, the ability to isolate and characterize each isomer in high purity is paramount for advancing drug development programs.
This comprehensive guide provides detailed application notes and protocols for the purification of cis/trans isomers of Methyl 3-(aminomethyl)cyclobutanecarboxylate. We will explore various methodologies, from advanced chromatographic techniques to classical chemical and physical separation methods, offering researchers the tools to overcome this stereochemical hurdle.
Chromatographic Purification Strategies
Chromatography remains the most powerful and versatile technique for isomer separation. The choice between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) will depend on the scale of purification, desired throughput, and the specific physicochemical properties of the isomeric mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely adopted method for the separation of non-volatile and thermally labile compounds, making it well-suited for the isomers of Methyl 3-(aminomethyl)cyclobutanecarboxylate.[5][6] The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase.
Principle of Separation: The separation of cis and trans isomers by HPLC relies on subtle differences in their polarity, size, and shape.[7][8] In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The more nonpolar isomer will have a stronger interaction with the stationary phase and thus a longer retention time. Conversely, in normal-phase HPLC, a polar stationary phase (e.g., silica) is employed with a nonpolar mobile phase, where the more polar isomer is retained longer. For compounds like Methyl 3-(aminomethyl)cyclobutanecarboxylate, which possess both a polar amine group and a moderately polar ester group, either mode can be effective, and the choice often comes down to empirical optimization.
Caption: HPLC Purification Workflow.
Objective: To separate cis and trans isomers of Methyl 3-(aminomethyl)cyclobutanecarboxylate using a C18 stationary phase.
Materials:
-
Isomeric mixture of Methyl 3-(aminomethyl)cyclobutanecarboxylate
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Preparative HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve the isomeric mixture in the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% TFA) to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Filter and degas both mobile phases.
-
-
Analytical Method Development:
-
Using an analytical C18 column (e.g., 250 x 4.6 mm, 5 µm), inject a small amount of the sample.
-
Start with a shallow gradient, for example: 5% B to 40% B over 20 minutes.
-
Monitor the separation at a low wavelength (e.g., 210 nm) as the analytes lack a strong chromophore.
-
Optimize the gradient to achieve baseline resolution of the two isomer peaks.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run the optimized gradient method at an appropriate flow rate for the column dimensions (e.g., 15-20 mL/min).
-
Collect the eluting peaks into separate fractions based on the UV chromatogram.
-
-
Fraction Analysis and Work-up:
-
Analyze the purity of each collected fraction using the analytical HPLC method.
-
Pool the pure fractions containing the desired isomer.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified isomer as a TFA salt.
-
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful green chemistry alternative to normal-phase HPLC for isomer separations.[9] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a polar co-solvent.[10] SFC often provides superior selectivity, higher efficiency, and faster separation times compared to HPLC.[6][11]
Principle of Separation: In SFC, separation is governed by the partitioning of analytes between the stationary phase and the supercritical fluid mobile phase. The density, and thus the solvating power, of the mobile phase can be finely tuned by adjusting pressure and temperature, providing an extra dimension for method optimization. For polar compounds like Methyl 3-(aminomethyl)cyclobutanecarboxylate, chiral stationary phases often show excellent performance in separating geometric isomers, even though the target molecules are not chiral themselves.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Structural Characterization of Methyl 3-(aminomethyl)cyclobutanecarboxylate using NMR and Mass Spectrometry
Introduction
Methyl 3-(aminomethyl)cyclobutanecarboxylate is a bifunctional molecule featuring a rigid cyclobutane scaffold, a primary amine, and a methyl ester.[1][2] This unique structural combination makes it a valuable building block in medicinal chemistry, particularly for the synthesis of constrained peptide mimics and novel therapeutic agents. The rigid cyclobutane core allows for precise spatial orientation of the pharmacophoric amino and carboxyl groups, which can lead to enhanced binding affinity and selectivity for biological targets.[3] Accurate and comprehensive characterization of this molecule, including its stereochemistry (cis and trans isomers), is crucial for its application in drug discovery and development. This application note provides a detailed guide to the characterization of methyl 3-(aminomethyl)cyclobutanecarboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR and MS data.
-
For NMR Spectroscopy:
-
Weigh approximately 5-10 mg of methyl 3-(aminomethyl)cyclobutanecarboxylate.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the sample's solubility and the desired chemical shift referencing. For this compound, CDCl₃ is a suitable starting point.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Gently agitate the tube to ensure complete dissolution and a homogenous solution.
-
-
For Mass Spectrometry (Electrospray Ionization - ESI):
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument.
-
Transfer the filtered solution to an appropriate autosampler vial.
-
NMR Spectroscopy Protocol
The following protocol outlines the acquisition of ¹H and ¹³C NMR spectra.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Temperature: 298 K.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is invaluable for assigning quaternary carbons and confirming the overall structure.
-
Mass Spectrometry Protocol
The following protocol is for acquiring a mass spectrum using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Instrumentation: A high-resolution mass spectrometer with an ESI source.
-
Ionization Mode: Positive ion mode is recommended due to the presence of the basic amino group, which is readily protonated.
-
Infusion Method: Direct infusion via a syringe pump or introduction through a liquid chromatography (LC) system.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizing Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 6-10 L/min.
-
Drying Gas Temperature: 200-300 °C.
-
-
Mass Analyzer Settings:
-
Mass Range: m/z 50-500.
-
Acquisition Rate: 1-2 spectra/second.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation and obtain structural information.
-
Results and Discussion
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of methyl 3-(aminomethyl)cyclobutanecarboxylate is expected to show distinct signals for the protons on the cyclobutane ring, the aminomethyl group, and the methyl ester. The chemical shifts and coupling patterns will differ for the cis and trans isomers due to their different spatial arrangements.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities
| Protons | Predicted δ (ppm) - cis Isomer | Predicted δ (ppm) - trans Isomer | Multiplicity | Integration |
| H-1 (methine) | ~2.8 - 3.1 | ~2.6 - 2.9 | Multiplet | 1H |
| H-2, H-4 (methylene) | ~2.0 - 2.4 | ~1.9 - 2.3 | Multiplet | 4H |
| H-3 (methine) | ~2.5 - 2.8 | ~2.3 - 2.6 | Multiplet | 1H |
| -CH₂-NH₂ | ~2.7 - 2.9 | ~2.6 - 2.8 | Doublet | 2H |
| -COOCH₃ | ~3.7 | ~3.7 | Singlet | 3H |
| -NH₂ | ~1.5 - 2.5 (broad) | ~1.5 - 2.5 (broad) | Singlet (broad) | 2H |
-
Rationale for Predictions: The chemical shifts are predicted based on the analysis of similar cyclobutane derivatives.[2] The protons on the cyclobutane ring (H-1, H-2, H-3, H-4) will exhibit complex multiplet patterns due to geminal and vicinal coupling. In the cis isomer, the substituents are on the same side of the ring, which can lead to different shielding/deshielding effects compared to the trans isomer where they are on opposite sides. Generally, the methine proton alpha to the ester group (H-1) is expected to be the most downfield of the ring protons. The aminomethyl protons will appear as a doublet due to coupling with the H-3 methine proton. The methyl ester protons will be a sharp singlet around 3.7 ppm. The amine protons often appear as a broad singlet and may exchange with D₂O.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ)
| Carbon | Predicted δ (ppm) |
| C=O (ester) | ~175 |
| -COOCH₃ | ~52 |
| C-1 (methine) | ~40 - 45 |
| C-3 (methine) | ~35 - 40 |
| C-2, C-4 (methylene) | ~30 - 35 |
| -CH₂-NH₂ | ~45 - 50 |
-
Rationale for Predictions: The carbonyl carbon of the ester will be the most downfield signal. The methyl carbon of the ester will be around 52 ppm. The carbons of the cyclobutane ring will appear in the aliphatic region, with the methine carbons (C-1 and C-3) being at a slightly higher chemical shift than the methylene carbons (C-2 and C-4). The aminomethyl carbon will also be in the aliphatic region. Small differences in chemical shifts between the cis and trans isomers are expected for the ring carbons.
Predicted Mass Spectrum and Fragmentation
The ESI mass spectrum in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺. The molecular weight of methyl 3-(aminomethyl)cyclobutanecarboxylate is 143.18 g/mol .[1]
-
Expected Molecular Ion: [C₇H₁₃NO₂ + H]⁺ = m/z 144.10
Table 3: Predicted Key Fragment Ions in MS/MS
| m/z | Proposed Fragment | Fragmentation Pathway |
| 113.08 | [M+H - CH₃OH]⁺ | Loss of methanol from the ester |
| 101.08 | [M+H - COOCH₃]⁺ | Loss of the carbomethoxy group |
| 84.08 | [M+H - NH₃ - CO]⁺ | Complex rearrangement and loss |
| 57.07 | [C₄H₉]⁺ | Cleavage of the cyclobutane ring |
| 30.03 | [CH₂NH₂]⁺ | Alpha-cleavage at the aminomethyl group |
-
Rationale for Fragmentation: The fragmentation pattern is predicted based on established rules for esters and amines.[4] The loss of methanol is a common fragmentation pathway for methyl esters. Cleavage of the bond between the cyclobutane ring and the ester group is also expected. Alpha-cleavage next to the nitrogen atom is a characteristic fragmentation for amines, leading to the formation of an iminium ion. Ring opening and subsequent fragmentation of the cyclobutane ring can also occur.
Visualizations
Caption: Experimental workflow for NMR characterization.
Caption: Experimental workflow for MS characterization.
Conclusion
This application note provides a comprehensive guide for the structural characterization of methyl 3-(aminomethyl)cyclobutanecarboxylate using NMR spectroscopy and mass spectrometry. The detailed protocols for sample preparation and data acquisition, along with the predicted spectral data and fragmentation patterns, offer a robust framework for researchers to confirm the identity, purity, and stereochemistry of this important synthetic building block. The combination of ¹H, ¹³C, and 2D NMR techniques with high-resolution mass spectrometry allows for an unambiguous structural elucidation, which is essential for its use in the development of new pharmaceuticals.
References
- 1. Methyl 3-(aminomethyl)cyclobutane-1-carboxylate [cymitquimica.com]
- 2. Methyl 3-(aminomethyl)cyclobutane-1-carboxylate | 1780193-75-0 | Benchchem [benchchem.com]
- 3. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Incorporation of Methyl 3-(aminomethyl)cyclobutanecarboxylate into Peptides via Solid-Phase Synthesis
Abstract
The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy for enhancing the therapeutic properties of peptides, including improved metabolic stability, conformational rigidity, and novel biological activities.[1][2][3] This document provides a comprehensive guide for the successful incorporation of Methyl 3-(aminomethyl)cyclobutanecarboxylate, a unique cyclobutane β-amino acid analogue, into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4] We detail the chemical rationale, step-by-step protocols, and analytical validation methods necessary for researchers in drug discovery and peptide chemistry. The protocols emphasize strategies to overcome the potential steric hindrance presented by the cyclobutane moiety, ensuring high coupling efficiency and final peptide purity.
Introduction and Scientific Rationale
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the cornerstone of modern peptide synthesis, allowing for the sequential addition of amino acids to a growing chain anchored to an insoluble resin support.[5][6] The Fmoc/tBu orthogonal protection strategy is the most widely used methodology, employing a base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection.[5]
The introduction of ncAAs like Methyl 3-(aminomethyl)cyclobutanecarboxylate (M3AC) offers distinct advantages. The cyclobutane ring introduces significant conformational constraints, which can stabilize specific secondary structures such as helices or turns, potentially leading to higher receptor affinity and specificity.[2][4] Furthermore, the β-amino acid structure is inherently resistant to degradation by many endogenous proteases, which typically recognize α-amino acid linkages. This can dramatically increase the in vivo half-life of the resulting peptide therapeutic.
This guide addresses the primary challenge in incorporating M3AC: the steric bulk of the cyclobutane ring, which can hinder the approach of the activated carboxyl group to the deprotected N-terminal amine of the peptide-resin.[7][8] We present optimized coupling conditions and robust in-process controls to ensure the synthesis proceeds to completion.
Molecular Structure:
-
Name: Methyl 3-(aminomethyl)cyclobutanecarboxylate
-
Structure:
-
Key Features: A primary amine for peptide bond formation and a methyl ester on the cyclobutane ring. For SPPS, the primary amine must be protected (e.g., with Fmoc) and the carboxylic acid (after hydrolysis of the methyl ester) will be activated for coupling. This guide assumes the starting material is Fmoc-3-(aminomethyl)cyclobutanecarboxylic acid .
Materials and Reagents
| Reagent/Material | Grade | Purpose |
| Resins | ||
| Rink Amide Resin | 100-200 mesh | For peptides with a C-terminal amide.[9] |
| Wang Resin | 100-200 mesh | For peptides with a C-terminal carboxylic acid.[9][10] |
| Amino Acids | ||
| Standard Fmoc-protected amino acids | Synthesis Grade | Peptide building blocks. |
| Fmoc-3-(aminomethyl)cyclobutanecarboxylic acid | Custom Synthesis | The non-canonical amino acid of interest. |
| Solvents | ||
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary solvent for washing and reactions. |
| Dichloromethane (DCM) | Anhydrous | Solvent for washing and resin swelling. |
| Piperidine | Reagent Grade | Fmoc deprotection.[10] |
| Diisopropylethylamine (DIPEA) | Reagent Grade | Activation base. |
| Coupling Reagents | ||
| HBTU/HATU | Synthesis Grade | High-efficiency aminium-based coupling reagents.[7][11] |
| Diisopropylcarbodiimide (DIC) | Synthesis Grade | Carbodiimide coupling reagent.[11] |
| Additives | ||
| 1-Hydroxybenzotriazole (HOBt) / Oxyma Pure | Synthesis Grade | Racemization suppressant and activation additive.[11] |
| Cleavage & Deprotection | ||
| Trifluoroacetic acid (TFA) | Reagent Grade | Cleavage from resin and side-chain deprotection.[10] |
| Triisopropylsilane (TIS) | Reagent Grade | Cation scavenger.[10] |
| Deionized Water (H₂O) | HPLC Grade | Scavenger component. |
| Diethyl ether (cold) | Reagent Grade | Peptide precipitation. |
| Analytical | ||
| Kaiser Test Reagents | Analytical Grade | In-process monitoring of free primary amines.[12][13] |
Experimental Workflow and Protocols
The overall workflow for incorporating M3AC follows the standard SPPS cycle. Special attention is given to the coupling step for the ncAA.
Workflow Diagram
Caption: General SPPS cycle for the incorporation of M3AC.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 0.1 mmol scale) into a solid-phase reaction vessel.[9]
-
Add DCM to the resin until a slurry is formed. Allow the resin to swell for at least 30 minutes at room temperature.
-
Drain the DCM and wash the resin 3 times with DMF to prepare it for the first deprotection or coupling step.[9]
Scientist's Note: Proper swelling is critical. It expands the polymer matrix, making the reactive sites fully accessible for subsequent chemical steps, directly impacting synthesis efficiency.[10]
Protocol 2: Fmoc-Deprotection
-
Add a solution of 20% piperidine in DMF to the swelled resin.[10]
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Scientist's Note: Piperidine is a secondary amine that removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the peptide chain, exposing a free primary amine for the next coupling cycle.[10] Thorough washing is essential as residual piperidine will neutralize the activated amino acid in the subsequent coupling step.
Protocol 3: M3AC Coupling (Optimized for Steric Hindrance)
This is the most critical step. Due to the steric bulk of the cyclobutane ring, a powerful coupling reagent and potentially longer reaction times or double coupling are recommended.
-
Activation: In a separate vial, dissolve Fmoc-3-(aminomethyl)cyclobutanecarboxylic acid (3 eq.), HATU (2.9 eq.), and HOBt or Oxyma Pure (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Scientist's Note: Standard couplings are often complete in 1 hour.[12] The extended time is a precaution to ensure the sterically hindered M3AC has sufficient time to react completely.
-
-
In-Process Control: After the coupling time, drain the vessel and wash the resin 3 times with DMF. Take a small sample of resin beads (1-2 mg) to perform a Kaiser test.[12][13]
Protocol 4: Kaiser Test for Coupling Completion
The Kaiser test is a qualitative method to detect free primary amines on the resin.[13][14]
-
Place a few beads of the peptide-resin into a small glass test tube.
-
Add 2-3 drops each of Kaiser test solutions A (KCN in pyridine), B (ninhydrin in n-butanol), and C (phenol in n-butanol).[13]
-
Observe the color of the beads and the solution.
Troubleshooting with the Kaiser Test: If the Kaiser test is positive, a second coupling (recouple) is necessary. Repeat Protocol 3 with fresh reagents for another 2 hours and perform the test again. If the test remains positive, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
Chemical Coupling Diagram
Caption: Coupling of Fmoc-M3AC onto the peptide-resin.
Protocol 5: Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin and all side-chain protecting groups removed.
-
Wash the final peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. For most peptides, Reagent B (TFA/H₂O/TIS 95:2.5:2.5 v/v/v) is sufficient.[10][16]
-
Scientist's Note: TIS is a scavenger that quenches reactive carbocations generated during the cleavage of t-butyl-based side-chain protecting groups, preventing re-attachment to sensitive residues like Tryptophan or Methionine.
-
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[16]
-
Stir or agitate the mixture at room temperature for 2-3 hours.[10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin once more with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
Analytical Characterization
The crude peptide must be analyzed to confirm its identity and purity before purification.
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity Assessment & Quantification | A major peak corresponding to the target peptide, with purity typically >70% for crude products.[17][18] |
| LC-MS | Identity Confirmation | The observed molecular weight should match the calculated theoretical mass of the peptide containing M3AC.[18][19] |
Sample Preparation for Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for injection into the HPLC and MS systems.[12]
Conclusion
The incorporation of Methyl 3-(aminomethyl)cyclobutanecarboxylate into peptides is a viable strategy for creating novel peptidomimetics with potentially enhanced therapeutic profiles. The key to success lies in addressing the steric hindrance of the cyclobutane moiety by employing high-efficiency coupling reagents like HATU and verifying reaction completion with in-process controls such as the Kaiser test. The protocols outlined in this guide provide a robust framework for researchers to successfully synthesize these unique peptides, paving the way for further investigation into their structure-activity relationships and therapeutic potential.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides [frontiersin.org]
- 4. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. bachem.com [bachem.com]
- 12. Peptide Synthesis [bio-protocol.org]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
- 17. pepdoopeptides.com [pepdoopeptides.com]
- 18. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 19. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for Amide Bond Formation with Methyl 3-(aminomethyl)cyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Amide Bond and the Unique Cyclobutane Scaffold
The formation of an amide bond is arguably one of the most critical reactions in medicinal chemistry and the broader field of organic synthesis.[1][2] This linkage is the fundamental backbone of peptides and proteins and is a ubiquitous feature in a vast array of pharmaceuticals.[3] The direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the use of coupling reagents to activate the carboxylic acid.[4] The choice of these reagents and reaction conditions is paramount to achieving high yields, minimizing side reactions, and preserving stereochemical integrity.[2]
The substrate in focus, Methyl 3-(aminomethyl)cyclobutanecarboxylate, presents a unique structural motif. Cyclobutane rings are considered privileged scaffolds in drug discovery due to their rigid, three-dimensional nature, which can impart favorable pharmacological properties.[5] The presence of both a primary amine and a methyl ester within the same molecule offers a versatile handle for diverse synthetic elaborations. However, the specific stereochemistry and potential for steric hindrance associated with the cyclobutane core require careful consideration when selecting an amide coupling strategy.
This document serves as a comprehensive guide to the reaction conditions for forming an amide bond with Methyl 3-(aminomethyl)cyclobutanecarboxylate. It will delve into the mechanistic underpinnings of common coupling strategies, provide detailed, field-tested protocols, and offer insights into troubleshooting and optimization.
Core Principles of Amide Bond Formation: Activating the Carboxyl Group
The fundamental principle behind most amide coupling reactions is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This "activation" renders the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The most prevalent strategies involve the use of carbodiimides and uronium/phosphonium salt-based reagents.
Carbodiimide-Mediated Coupling: The EDC/HOBt System
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their efficiency and the water-solubility of the urea byproduct, which simplifies purification.[4][6] The reaction proceeds through a highly reactive O-acylisourea intermediate.[6][7][8] However, this intermediate is unstable and can rearrange to a stable N-acylurea, an undesired side product.[7][9]
To mitigate this and reduce the risk of racemization at chiral centers, an additive like 1-Hydroxybenzotriazole (HOBt) is often included.[4][10] HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and less prone to side reactions.[4] The amine then reacts with this activated ester to furnish the desired amide.[4]
Diagram: Mechanism of EDC/HOBt-Mediated Amide Bond Formation
Caption: EDC/HOBt-mediated amide bond formation workflow.
Uronium/Phosphonium Salt-Based Coupling: The HATU System
Uronium reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents that often lead to faster reaction times and are particularly useful for sterically hindered substrates.[11][12] The reaction mechanism involves the formation of an active ester with the HOAt (1-hydroxy-7-azabenzotriazole) moiety of HATU.[13][14] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid, initiating the activation process.[11][15] The resulting activated ester readily reacts with the amine to form the amide bond.[13]
Diagram: General Workflow for HATU-Mediated Amide Coupling
Caption: A typical experimental workflow for HATU-mediated amide coupling.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and widely applicable method for the formation of amide bonds.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Methyl 3-(aminomethyl)cyclobutanecarboxylate (1.0 - 1.2 equiv)
-
EDC·HCl (1.1 - 1.5 equiv)
-
HOBt (1.1 - 1.5 equiv)
-
DIPEA or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous DMF or DCM
-
Standard workup reagents (e.g., Ethyl Acetate, 1N HCl, sat. aq. NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and Methyl 3-(aminomethyl)cyclobutanecarboxylate (1.1 equiv).[16]
-
Dissolve the mixture in anhydrous DMF or DCM (to a typical concentration of 0.1-0.5 M).[4]
-
Cool the solution to 0 °C in an ice bath with stirring.[4][16]
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[4][16]
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours.[4][16] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.[4]
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[4] This aqueous workup is crucial for removing the urea byproduct from EDC and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4]
| Reagent | Stoichiometry (equiv) | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| Methyl 3-(aminomethyl)cyclobutanecarboxylate | 1.0 - 1.2 | Nucleophile |
| EDC·HCl | 1.1 - 1.5 | Coupling Reagent |
| HOBt | 1.1 - 1.5 | Racemization Suppressant & Co-activator |
| DIPEA/TEA | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous DMF/DCM | - | Solvent |
Protocol 2: HATU Mediated Amide Coupling
This protocol is often preferred for more challenging substrates, including those that are sterically hindered or electron-deficient.[12]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Methyl 3-(aminomethyl)cyclobutanecarboxylate (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.5 equiv)
-
DIPEA or Triethylamine (TEA) (2.0 - 4.0 equiv)
-
Anhydrous DMF or Acetonitrile
-
Standard workup reagents
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.[4]
-
Allow the mixture to stir at room temperature for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add a solution of Methyl 3-(aminomethyl)cyclobutanecarboxylate (1.1 equiv) in a small amount of anhydrous DMF.
-
Stir the reaction at room temperature for 1 to 18 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.[4]
-
Wash the organic phase with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography or recrystallization.
| Reagent | Stoichiometry (equiv) | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| Methyl 3-(aminomethyl)cyclobutanecarboxylate | 1.0 - 1.2 | Nucleophile |
| HATU | 1.1 - 1.5 | Coupling Reagent |
| DIPEA/TEA | 2.0 - 4.0 | Non-nucleophilic base |
| Anhydrous DMF/Acetonitrile | - | Solvent |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient activation, steric hindrance, or low reactivity of the amine. | - Increase reaction time and/or temperature. - Switch to a more powerful coupling reagent like HATU.[12] - Ensure all reagents are anhydrous. |
| Side Product Formation (N-acylurea) | Rearrangement of the O-acylisourea intermediate in EDC couplings. | - Ensure HOBt is used in at least stoichiometric amounts.[4] - Maintain a low reaction temperature (0 °C) during the addition of EDC. |
| Racemization of Chiral Centers | Over-activation of the carboxylic acid or harsh reaction conditions. | - Use an additive like HOBt or HOAt.[2][10] - Avoid excessive amounts of base and elevated temperatures. |
| Difficulty in Purification | Water-soluble byproducts (e.g., tetramethylurea from HATU). | - Perform thorough aqueous workup. - Consider using a different solvent system for extraction and chromatography. |
Conclusion
The formation of an amide bond with Methyl 3-(aminomethyl)cyclobutanecarboxylate is a readily achievable transformation with the appropriate choice of coupling reagents and reaction conditions. Both the EDC/HOBt and HATU systems offer reliable and high-yielding protocols. The selection between these methods will depend on the specific carboxylic acid substrate, with HATU often being the reagent of choice for more challenging couplings. Careful control of stoichiometry, temperature, and moisture, along with diligent monitoring of the reaction progress, are key to successful and reproducible outcomes. These robust protocols provide a solid foundation for the synthesis of novel chemical entities incorporating the valuable cyclobutane scaffold for applications in drug discovery and development.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Developing Cell-Permeable PROTACs with Cyclobutane Linkers
<_ _>
Introduction: The PROTAC Revolution and the Linker's Crucial Role
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs orchestrate the complete removal of the target protein, a mechanism that can lead to a more profound and durable therapeutic response.[1] These heterobifunctional molecules are comprised of two key moieties—a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[3][4]
The linker is far from a passive spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][5][6] A significant challenge in PROTAC development is achieving robust cell permeability, as these molecules often possess high molecular weights and polar surface areas, characteristics that typically hinder their ability to cross the cell membrane.[1] This guide focuses on a promising strategy to address this challenge: the incorporation of rigid cyclobutane moieties into the linker. We will explore the scientific rationale for this approach and provide detailed protocols for the synthesis, characterization, and validation of cell-permeable, cyclobutane-containing PROTACs.
The Rationale for Rigidity: Why Cyclobutane Linkers?
The choice of linker profoundly influences the ability of a PROTAC to form a stable and productive ternary complex between the target protein and the E3 ligase, the essential step for subsequent ubiquitination and degradation.[2][5][7] While flexible linkers like polyethylene glycol (PEG) and alkyl chains offer synthetic simplicity, their high conformational freedom can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[5][7]
Rigid linkers, by contrast, can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation, thereby enhancing potency.[5] Cyclobutane rings, as a component of these rigid linkers, offer several distinct advantages:
-
Conformational Constraint: The defined three-dimensional geometry of the cyclobutane ring restricts the rotational freedom of the linker, reducing the entropic cost of ternary complex formation and potentially leading to higher binding affinity and cooperativity.[5][8]
-
Improved Physicochemical Properties: Strategic incorporation of rigid motifs like cyclobutane can lead to improved metabolic stability and other favorable pharmacokinetic properties.[3][5] By moving away from traditional flexible linkers, it's possible to design PROTACs with better solubility and permeability profiles.[3]
-
Vectorial Control: The defined exit vectors of a cyclobutane ring allow for precise control over the orientation of the POI and E3 ligase ligands, facilitating the optimal geometry for efficient ubiquitin transfer within the ternary complex.
The following diagram illustrates the fundamental mechanism of a PROTAC, highlighting the critical role of the linker in mediating the formation of the ternary complex.
Caption: PROTAC-mediated degradation pathway.
Experimental Protocols: A Step-by-Step Guide
This section provides a comprehensive workflow for the development and evaluation of cyclobutane-linked PROTACs. The protocols are designed to be self-validating, with integrated checkpoints to ensure the quality and reliability of the experimental data.
Part 1: Synthesis of a Model Cyclobutane-Linked PROTAC
The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. The following is a generalized protocol for the synthesis of a PROTAC utilizing a cyclobutane-1,3-dicarboxylic acid linker.[9][10][11] The specific reagents and conditions will need to be adapted based on the chosen POI ligand and E3 ligase ligand.
Workflow for PROTAC Synthesis:
Caption: Generalized synthetic workflow for a cyclobutane-linked PROTAC.
Protocol 1: Amide Coupling for PROTAC Synthesis
This protocol outlines a standard amide coupling reaction, a common method for assembling PROTACs.[12][13]
-
Materials:
-
Functionalized POI ligand (with a reactive amine or carboxylic acid)
-
Cyclobutane-1,3-dicarboxylic acid
-
Functionalized E3 ligase ligand (e.g., pomalidomide derivative with a linker attachment point)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Step 1: Synthesis of POI-Linker Intermediate:
-
Dissolve the functionalized POI ligand (1 eq) and cyclobutane-1,3-dicarboxylic acid (1.1 eq) in anhydrous DMF.
-
Add the coupling agent HATU (1.2 eq) and the base DIPEA (3 eq) to the reaction mixture.
-
Stir the reaction under an inert atmosphere at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the POI-linker intermediate by flash chromatography.
-
-
Step 2: Final Coupling to E3 Ligase Ligand:
-
Dissolve the purified POI-linker intermediate (1 eq) and the functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq).
-
Stir the reaction under an inert atmosphere at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work up the reaction as described in Step 1.
-
-
Step 3: Purification and Characterization:
-
Purify the final PROTAC product using preparative HPLC.
-
Confirm the identity and purity of the PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
-
Part 2: Characterization of PROTAC Cell Permeability
Assessing a PROTAC's ability to cross the cell membrane is a critical step in development.[1] A multi-faceted approach is recommended to gain a comprehensive understanding of cell permeability.[14]
Table 1: Comparison of Cell Permeability Assays
| Assay | Principle | Advantages | Disadvantages |
| PAMPA | Measures passive diffusion across an artificial membrane.[15] | High-throughput, cost-effective, good for initial screening.[16] | Lacks biological complexity (no active transporters).[15] |
| Caco-2 Assay | Uses a monolayer of Caco-2 cells to model the intestinal barrier.[15] | Provides information on both passive diffusion and active transport.[17] | Lower throughput, more complex and expensive than PAMPA. |
| NanoBRET™ Target Engagement | Measures PROTAC binding to its target within live cells.[14] | Direct measure of intracellular target engagement, high sensitivity.[18] | Requires genetic modification of cells, indirect measure of permeability. |
| Cellular Uptake (LC-MS/MS) | Directly quantifies the intracellular concentration of the PROTAC.[14] | Direct and quantitative measure of accumulation. | Can be technically challenging, requires cell lysis. |
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a rapid assessment of a PROTAC's passive permeability.[16]
-
Materials:
-
PAMPA plate system (e.g., from Corning or Millipore)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
PROTAC compound stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis plate reader
-
-
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Compound Preparation: Prepare a solution of the PROTAC in PBS from the DMSO stock (final DMSO concentration <1%).
-
Assay Setup: Add the PROTAC solution to the donor wells and PBS to the acceptor wells. Assemble the donor and acceptor plates.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the appropriate formula.
-
Part 3: Evaluation of PROTAC-Mediated Protein Degradation
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein.
Protocol 3: Western Blotting for Target Protein Degradation
Western blotting is a standard and reliable method to quantify changes in protein levels.[19]
-
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 2, 4, 8, 24 hours).[19]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer.[19] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal.[5] Quantify the band intensities using densitometry software.[5] Normalize the target protein signal to the loading control.
-
Table 2: Example Data for a Cyclobutane-Linked PROTAC Targeting BRD4
| PROTAC Concentration (nM) | % BRD4 Degradation (24h) | Cell Permeability (Pe, 10⁻⁶ cm/s) |
| 1 | 25% | 1.2 |
| 10 | 60% | 1.2 |
| 100 | 95% | 1.2 |
| 1000 | 98% | 1.2 |
Part 4: Biophysical Characterization of Ternary Complex Formation
Understanding the formation and stability of the ternary complex is crucial for optimizing PROTAC design.[20][21] Several biophysical techniques can provide quantitative insights.[20][21][22][23]
Workflow for Biophysical Characterization:
Caption: Workflow for biophysical characterization of ternary complex formation.
Protocol 4: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[20][22]
-
Materials:
-
Isothermal Titration Calorimeter
-
Purified POI and E3 ligase proteins
-
PROTAC compound
-
ITC buffer (e.g., PBS or HEPES)
-
-
Procedure:
-
Sample Preparation: Prepare solutions of the proteins and PROTAC in the same ITC buffer. Degas all solutions before use.
-
Binary Titrations:
-
PROTAC to POI: Place the POI solution in the sample cell and the PROTAC solution in the syringe. Perform the titration.
-
PROTAC to E3 Ligase: Place the E3 ligase solution in the sample cell and the PROTAC solution in the syringe. Perform the titration.
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with an excess of the POI. Place this solution in the ITC cell.
-
Titrate the PROTAC solution into the pre-formed E3-POI binary complex.[20]
-
-
Data Analysis:
-
Integrate the raw power data to obtain the heat change per injection.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) for each interaction.[20]
-
Calculate the cooperativity (α) from the binary and ternary KD values. A cooperativity value greater than 1 indicates that the binding of the second protein is enhanced once the first is bound.[20]
-
-
Conclusion: A Path Forward for Rational PROTAC Design
The development of effective PROTACs requires a multi-parameter optimization process, with cell permeability being a key hurdle to overcome. The strategic use of rigid linkers, such as those containing cyclobutane moieties, offers a promising approach to improving the drug-like properties of these powerful molecules. By combining rational design with a robust suite of synthetic and analytical protocols, researchers can accelerate the development of the next generation of targeted protein degraders with enhanced efficacy and therapeutic potential. The continued exploration of "linkerology" will undoubtedly be a central theme in unlocking the full therapeutic promise of PROTACs.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tandfonline.com [tandfonline.com]
- 13. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 22. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 23. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Application Note: A Comprehensive Framework for the Development of Functional Assays to Profile Cyclobutane Analogs Targeting GABA-A Receptors
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust screening cascade to identify and characterize novel cyclobutane analogs that modulate γ-aminobutyric acid type A (GABA-A) receptor activity. We present an integrated strategy that combines high-throughput screening (HTS) with detailed electrophysiological validation, ensuring both efficiency and data quality. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind key experimental choices, thereby empowering researchers to not only execute but also adapt these methods for their specific research goals.
Introduction: The GABA-A Receptor as a Therapeutic Target
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS).[1] GABA-A receptors, which are ligand-gated chloride ion channels, play a critical role in mediating fast synaptic inhibition.[2][3][4] Upon activation by GABA, the channel opens, allowing an influx of chloride ions that hyperpolarizes the neuron, thus reducing its excitability.[2][5] This mechanism is fundamental to maintaining balanced neural activity, and its dysfunction is implicated in numerous neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[6][7]
The GABA-A receptor is a heteropentameric protein complex assembled from a diverse family of 19 possible subunits (e.g., α, β, γ).[8][9] The specific subunit composition dictates the receptor's pharmacological and physiological properties, including its affinity for GABA, channel kinetics, and sensitivity to allosteric modulators.[10][11] The most common synaptic subtype is composed of two α, two β, and one γ subunit (α₂β₂γ).[9]
Well-known drugs like benzodiazepines and barbiturates act as positive allosteric modulators (PAMs) of GABA-A receptors, binding to sites distinct from the GABA orthosteric site to enhance the receptor's response to GABA.[12][13] This allosteric modulation offers a more nuanced approach to drug action, preserving the temporal and spatial dynamics of endogenous GABA signaling.[14] Cyclobutane analogs, as conformationally restricted GABA analogs, represent a promising class of novel chemical entities that may offer improved subtype selectivity and unique modulatory profiles.[15][16] This guide outlines a systematic approach to testing these compounds for GABA-A receptor activity.
The Screening Cascade: A Multi-Tiered Strategy
A tiered approach is essential for efficiently screening libraries of novel compounds like cyclobutane analogs. This strategy prioritizes high-throughput methods for primary screening to identify initial "hits," followed by more detailed, lower-throughput secondary and tertiary assays to confirm activity, determine potency and efficacy, and elucidate the mechanism of action.
Caption: A tiered workflow for high-throughput screening of GABA-A receptor modulators.
Cell Line Selection and Preparation: The Foundation of a Reliable Assay
The choice of cellular background is critical for generating reproducible and physiologically relevant data. While transient transfection offers flexibility, stable cell lines are highly recommended for screening campaigns due to their consistent receptor expression levels, which reduces experimental variability.
Recommended Cell Lines:
-
Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells: These are robust and easily transfected cell lines commonly used for heterologous expression of ion channels.[6][17][18]
-
Commercially Available Stable Cell Lines: Several vendors provide validated, ready-to-use cell lines stably expressing specific GABA-A receptor subunit combinations, such as the common α1β2γ2 or α1β3γ2 subtypes.[7][8][19][20] Using these lines can significantly accelerate assay development.
Protocol 1: General Cell Culture for Stable GABA-A Receptor Cell Lines
-
Culture Medium: Use the medium recommended by the cell line provider (e.g., DMEM or Ham's F-12) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and the appropriate selection antibiotic (e.g., G418, Puromycin) to maintain stable receptor expression.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Subculture cells when they reach 80-90% confluency. Use a gentle dissociation reagent like TrypLE™ Express to detach cells. Avoid over-trypsinization, which can damage receptors.
-
Quality Control: Regularly perform mycoplasma testing. Periodically confirm receptor expression and function using a reference agonist (GABA) and modulator (Diazepam).
Primary Screening: High-Throughput Fluorescence-Based Assays
The goal of primary screening is to rapidly identify compounds that modulate GABA-A receptor function from a large library of cyclobutane analogs. Fluorescence-based assays using a microplate reader, such as a Fluorometric Imaging Plate Reader (FLIPR), are ideal for this purpose due to their high throughput and sensitivity.[6][17]
Membrane Potential Assay
This assay measures changes in cell membrane potential upon ion channel activation. GABA-A receptor opening leads to Cl⁻ influx and membrane hyperpolarization (or depolarization, depending on the Cl⁻ gradient), which can be detected by voltage-sensitive dyes.[21]
Caption: Simplified signaling pathway of GABA-A receptor positive allosteric modulation.
Protocol 2: FLIPR-Based Membrane Potential Assay (384-well format)
-
Cell Plating: Seed the stable GABA-A receptor-expressing cells into black-walled, clear-bottom 384-well microplates at an optimized density to achieve a confluent monolayer after 24-48 hours.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a fluorescent membrane potential-sensitive dye (e.g., FMP-Red-Dye).[21] Incubate for 30-60 minutes at room temperature, protected from light.
-
Compound Addition: Transfer the plate to the FLIPR instrument. Add the cyclobutane analog compounds (typically 1-10 µM final concentration) and incubate for 5-15 minutes. Include vehicle controls (e.g., 0.1% DMSO) and a positive control PAM (e.g., Diazepam).
-
GABA Stimulation & Reading: Add a sub-maximal concentration of GABA (e.g., EC₂₀, the concentration that gives 20% of the maximal response) to all wells simultaneously using the FLIPR's integrated pipettor. Record the fluorescence signal continuously for 2-3 minutes.[22]
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the vehicle control (0% activity) and the positive control (100% activity).
-
Identify "hits" as compounds that enhance the GABA response above a defined threshold (e.g., >3 standard deviations above the mean of the vehicle control).
-
Halide-Sensing YFP Assay
An alternative HTS method uses cells co-expressing the GABA-A receptor with a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (e.g., YFP-H148Q/I152L).[23] The fluorescence of this YFP is quenched by iodide (I⁻). The assay measures the rate of I⁻ influx through the activated GABA-A channel.
Key Advantages: This assay is often more robust and less prone to artifacts from compounds that interfere with membrane potential dyes. It directly measures ion flux through the channel of interest.[23]
Hit Confirmation and Secondary Assays
Hits from the primary screen must be validated through dose-response analysis and counterscreens to eliminate false positives.
Dose-Response Curves
Generate 8- to 12-point dose-response curves for all confirmed hits using the primary assay format. This allows for the determination of potency (EC₅₀) and efficacy (Eₘₐₓ) for PAMs or potency (IC₅₀) for negative allosteric modulators (NAMs).
Counterscreen: Cell Viability Assay
It is crucial to ensure that the observed activity is not due to compound-induced cytotoxicity. A simple viability assay (e.g., CellTiter-Glo®) should be run in parallel.
Protocol 3: Cell Viability Assay
-
Plate and Treat: Plate the GABA-A expressing cell line in 384-well white-walled plates. Treat cells with the hit compounds at the highest concentration used in the primary screen for the same duration.
-
Reagent Addition: Add the viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Reading: Measure luminescence on a plate reader.
-
Analysis: Compare the signal from compound-treated wells to vehicle-treated wells. Compounds causing a significant decrease in signal should be flagged as potentially cytotoxic and deprioritized.[22]
Tertiary Validation: Automated Patch Clamp Electrophysiology
Electrophysiology is the gold standard for studying ion channels, as it provides a direct measure of ion current.[4][10][11] Automated patch clamp (APC) systems have revolutionized this field by increasing throughput, making it a viable option for secondary and tertiary screening in drug discovery.[24][25][26][27] APC confirms the modulatory effect on the GABA-A receptor's ion channel function and provides detailed mechanistic insights.[28]
Caption: Generalized workflow for an automated patch-clamp (APC) experiment.
Protocol 4: Automated Patch Clamp (APC) Assay
-
Cell Preparation: Prepare a high-quality single-cell suspension of the GABA-A expressing cell line at the optimal density recommended by the APC system manufacturer (e.g., Sophion Qube, Nanion SyncroPatch).
-
System Setup: Use a planar patch clamp system. Prepare the appropriate intracellular and extracellular solutions. The extracellular solution should contain GABA at a concentration that elicits a consistent, submaximal current (e.g., EC₁₀-EC₂₀).
-
Experiment Execution:
-
Load cells, solutions, and test compounds onto the instrument.
-
The system will automatically achieve giga-ohm seals and establish a whole-cell configuration.
-
Apply a voltage-clamp protocol (e.g., holding potential of -70 mV).
-
First, perfuse the cells with the GABA-containing extracellular solution to establish a baseline current.
-
Next, co-apply the GABA solution with the cyclobutane analog at various concentrations.
-
A final "washout" step with the GABA-only solution can be included to assess the reversibility of the compound's effect.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude in the presence and absence of the test compound.
-
Calculate the percent enhancement (for PAMs) or inhibition (for NAMs) of the GABA-evoked current.
-
Plot dose-response curves to determine EC₅₀ or IC₅₀ values from the electrophysiological data.
-
Data Interpretation and Characterization
The integrated data from the screening cascade allows for a comprehensive profiling of the cyclobutane analogs.
| Parameter | Primary HTS (Fluorescence) | Tertiary Assay (APC) | Significance |
| Throughput | High (10,000s data points/day) | Medium (1,000s data points/day) | Enables large library screening. |
| Endpoint | Indirect (Membrane Potential) | Direct (Ion Current) | APC provides gold-standard confirmation. |
| Potency (EC₅₀/IC₅₀) | Determined | Confirmed and refined | Validates compound potency on the target. |
| Efficacy (Eₘₐₓ) | Determined | Confirmed and refined | Measures the maximal modulatory effect. |
| Mechanism | Inferred (Modulation of GABA) | Confirmed (Effect on current) | Elucidates direct action on channel function. |
Assay Validation: For each assay, key validation parameters should be established. The Z'-factor is a statistical measure of assay quality, with a value > 0.5 indicating an excellent assay suitable for HTS.[29]
Conclusion
The development of novel modulators for the GABA-A receptor, such as cyclobutane analogs, holds significant promise for treating CNS disorders. The systematic approach detailed in this application note, progressing from high-throughput fluorescence-based screening to gold-standard automated electrophysiology, provides a robust and efficient framework for identifying and validating promising lead compounds. By understanding the scientific principles behind each step, researchers can confidently generate high-quality, actionable data to drive their drug discovery programs forward.
References
- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GABA receptor - Wikipedia [en.wikipedia.org]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Human | Sigma-Aldrich [sigmaaldrich.com]
- 9. GABAA receptor - Wikipedia [en.wikipedia.org]
- 10. Electrophysiology of ionotropic GABA receptors. - Research - Institut Pasteur [research.pasteur.fr]
- 11. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 13. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Allosteric Modulators: An Emerging Concept in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. criver.com [criver.com]
- 20. Human GABAA (α1/β3/γ2) Receptor Stable Cell Line - Creative Biolabs [neuros.creative-biolabs.com]
- 21. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 24. State-of-the-art automated patch clamp: heat activation, action potentials, and high throughput in ion channel screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cellmicrosystems.com [cellmicrosystems.com]
- 26. tandfonline.com [tandfonline.com]
- 27. cellmicrosystems.com [cellmicrosystems.com]
- 28. youtube.com [youtube.com]
- 29. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer | PLOS One [journals.plos.org]
Application Note: A Scalable, Multi-Kilogram Synthesis of Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride
Abstract
Cyclobutane scaffolds are increasingly vital in modern drug discovery, prized for their ability to impart conformational rigidity and unique three-dimensional structures into small molecules, which can enhance potency, selectivity, and pharmacokinetic profiles.[1] Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride is a versatile bifunctional building block, crucial for introducing the 3-(aminomethyl)cyclobutane motif into active pharmaceutical ingredients (APIs). This application note provides a detailed, robust, and scalable multi-step synthesis protocol, designed for implementation at the pilot and manufacturing scale. We address critical process parameters, in-process controls, and safety considerations, offering a comprehensive guide for researchers and process chemists in the pharmaceutical industry.
Introduction: The Strategic Importance of Cyclobutane Moieties
Unlike flexible acyclic chains or larger cycloalkanes, the puckered and strained conformation of the cyclobutane ring offers a unique structural element for medicinal chemists.[1][2] Its incorporation into drug candidates can lead to improved metabolic stability, reduced planarity, and the precise orientation of pharmacophoric groups.[1] Molecules like the hepatitis C protease inhibitor boceprevir and the cancer therapeutic carboplatin showcase the clinical success of cyclobutane-containing drugs.[3] The title compound serves as a critical intermediate, providing both a nucleophilic amine and an ester handle for subsequent chemical elaboration. This guide details a reproducible synthetic route starting from commercially available materials, optimized for safety, yield, and purity on a large scale.
Retrosynthetic Strategy and Process Overview
The chosen synthetic pathway is a five-step sequence commencing with the reduction of methyl 3-oxocyclobutanecarboxylate. This route was selected for its reliance on well-established, high-yielding transformations, the commercial availability of the starting material, and the crystalline nature of key intermediates, which facilitates purification on a large scale.
The overall workflow is outlined below.
Caption: Overall Synthetic Workflow for the Target Molecule.
Detailed Experimental Protocols
Safety First: Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood or a designated process bay. Specific hazards are noted in each step.[4]
Step 1: Stereoselective Reduction of Methyl 3-oxocyclobutanecarboxylate
This step employs lithium tri-tert-butoxyaluminum hydride for a stereoselective reduction of the ketone to the cis-alcohol, which is crucial for the subsequent stereochemistry of the final product.
Reaction Scheme: (Methyl 3-oxocyclobutanecarboxylate) + LiAl(OtBu)₃H → (cis-Methyl 3-hydroxycyclobutanecarboxylate)
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Rationale/Notes |
| Methyl 3-oxocyclobutanecarboxylate | 128.13 | 2.50 kg | 19.51 | Starting material. |
| Lithium tri-tert-butoxyaluminum hydride | 254.29 | 6.44 kg | 25.33 | Mild, selective reducing agent favoring the cis isomer.[5] 1.3 equivalents are used to ensure complete conversion. |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 30 L | - | Reaction solvent. Must be dry to prevent quenching of the hydride reagent. |
| 6 M Hydrochloric Acid (HCl) | 36.46 | ~5 L | - | Used for quenching the reaction. |
| Ethyl Acetate | 88.11 | 30 L | - | Extraction solvent. |
| Saturated NaCl solution (Brine) | - | 10 L | - | For washing the organic phase. |
Protocol:
-
Charge a 100 L jacketed glass reactor with Methyl 3-oxocyclobutanecarboxylate (2.50 kg) and anhydrous THF (25 L).
-
Inert the reactor atmosphere with nitrogen and cool the solution to -70 °C using a suitable cooling system.
-
In a separate vessel, dissolve lithium tri-tert-butoxyaluminum hydride (6.44 kg) in anhydrous THF (5 L) under a nitrogen atmosphere.
-
Slowly add the hydride solution to the reactor via a cannula or addition funnel over 2-3 hours, maintaining the internal temperature below -60 °C.
-
Stir the reaction mixture at -70 °C for 4 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once complete, slowly quench the reaction by the dropwise addition of 6 M HCl at -70 °C, ensuring the temperature does not exceed -40 °C. Continue adding the acid until the pH of the aqueous layer is between 5 and 6.
-
Allow the mixture to warm to room temperature. Add ethyl acetate (30 L) and stir for 30 minutes.
-
Transfer the mixture to a separation funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 L).
-
Combine all organic phases, wash with brine (10 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-Methyl 3-hydroxycyclobutanecarboxylate as a light-yellow oil.[5]
-
Expected Yield: ~2.51 kg (89%)
-
Purity (by GC): >95%
-
Step 2: Activation of the Hydroxyl Group via Tosylation
The hydroxyl group is a poor leaving group; converting it to a tosylate makes it an excellent leaving group for the subsequent nucleophilic substitution.
Reaction Scheme: (cis-Methyl 3-hydroxycyclobutanecarboxylate) + TsCl → (cis-Methyl 3-(tosyloxy)cyclobutanecarboxylate)
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Rationale/Notes |
| cis-Methyl 3-hydroxycyclobutanecarboxylate | 130.14 | 2.50 kg | 19.21 | Product from Step 1. |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 4.02 kg | 21.09 | Tosylating agent. |
| Pyridine, anhydrous | 79.10 | 15 L | - | Acts as both solvent and base to neutralize the HCl byproduct. |
| Dichloromethane (DCM) | 84.93 | 30 L | - | Extraction solvent. |
| 2 M Hydrochloric Acid (HCl) | 36.46 | ~20 L | - | For washing and removing pyridine. |
Protocol:
-
Charge the 100 L reactor with cis-Methyl 3-hydroxycyclobutanecarboxylate (2.50 kg) and anhydrous pyridine (15 L).
-
Cool the solution to 0 °C under a nitrogen atmosphere.
-
Add p-toluenesulfonyl chloride (4.02 kg) portion-wise over 1-2 hours, keeping the internal temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
IPC: Monitor by TLC/HPLC for the disappearance of the starting alcohol.
-
Cool the mixture back to 0 °C and cautiously add 2 M HCl (10 L) to quench the reaction and neutralize the pyridine.
-
Add DCM (30 L) and transfer to a separation funnel. Wash the organic layer sequentially with 2 M HCl (2 x 5 L), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a mixture of ethyl acetate and hexanes to yield cis-Methyl 3-(tosyloxy)cyclobutanecarboxylate as a white solid.
-
Expected Yield: ~5.0 kg (92%)
-
Purity (by HPLC): >98%
-
Step 3: Nucleophilic Substitution with Sodium Cyanide
This step introduces the required carbon atom for the aminomethyl group via an Sₙ2 reaction, which inverts the stereocenter.
Reaction Scheme: (cis-Methyl 3-(tosyloxy)cyclobutanecarboxylate) + NaCN → (trans-Methyl 3-(cyanomethyl)cyclobutanecarboxylate)
CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated area. Have a cyanide antidote kit readily available. All waste must be quenched with bleach before disposal.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Rationale/Notes |
| cis-Methyl 3-(tosyloxy)cyclobutanecarboxylate | 284.33 | 5.0 kg | 17.58 | Product from Step 2. |
| Sodium Cyanide (NaCN) | 49.01 | 1.03 kg | 21.00 | Nucleophile. |
| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | 25 L | - | Polar aprotic solvent, ideal for Sₙ2 reactions. |
| Ethyl Acetate | 88.11 | 50 L | - | Extraction solvent. |
| Water | 18.02 | 50 L | - | For washing. |
Protocol:
-
Charge the 100 L reactor with sodium cyanide (1.03 kg) and anhydrous DMSO (25 L).
-
Heat the mixture to 80 °C with stirring under a nitrogen atmosphere.
-
Dissolve cis-Methyl 3-(tosyloxy)cyclobutanecarboxylate (5.0 kg) in anhydrous DMSO (5 L) and add it to the reactor dropwise over 2 hours.
-
Maintain the reaction at 80 °C for 6 hours.
-
IPC: Monitor the reaction by HPLC until the tosylate is consumed.
-
Cool the reaction mixture to room temperature and pour it into cold water (50 L).
-
Extract the aqueous mixture with ethyl acetate (3 x 15 L).
-
Combine the organic extracts and wash thoroughly with water (4 x 10 L) to remove DMSO, followed by a brine wash.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield trans-Methyl 3-(cyanomethyl)cyclobutanecarboxylate as an oil.
-
Expected Yield: ~2.3 kg (85%)
-
Purity (by GC): >95%
-
Step 4: Catalytic Reduction of the Nitrile
The nitrile is reduced to the primary amine using catalytic hydrogenation. The use of ammonia in the solvent prevents the formation of secondary amine byproducts.
Reaction Scheme: (trans-Methyl 3-(cyanomethyl)cyclobutanecarboxylate) + H₂/Raney Ni → (Methyl 3-(aminomethyl)cyclobutanecarboxylate)
CAUTION: Raney Nickel is pyrophoric and must be handled as a slurry in water or alcohol. Hydrogen gas is highly flammable. Use appropriate high-pressure equipment and ensure proper grounding.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Rationale/Notes |
| trans-Methyl 3-(cyanomethyl)cyclobutanecarboxylate | 153.18 | 2.3 kg | 15.01 | Product from Step 3. |
| Raney® Nickel (slurry in water) | - | ~230 g (dry weight) | - | Catalyst for hydrogenation. |
| Methanol (MeOH) | 32.04 | 20 L | - | Solvent. |
| Ammonia (7 N solution in MeOH) | 17.03 | 5 L | ~35 | Suppresses secondary amine formation. |
| Hydrogen Gas (H₂) | 2.02 | - | - | Reducing agent. |
Protocol:
-
Charge a high-pressure hydrogenation vessel (autoclave) with trans-Methyl 3-(cyanomethyl)cyclobutanecarboxylate (2.3 kg), methanol (20 L), and 7 N methanolic ammonia (5 L).
-
Under an inert atmosphere, carefully add the Raney Nickel slurry (~230 g).
-
Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas.
-
Pressurize the reactor to 100 psi (approx. 7 bar) with hydrogen.
-
Heat the mixture to 50 °C and stir vigorously.
-
IPC: Monitor hydrogen uptake. The reaction is complete when uptake ceases.
-
Cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. CAUTION: Keep the filter cake wet with methanol at all times to prevent ignition.
-
Rinse the reactor and filter cake with methanol.
-
Concentrate the combined filtrates under reduced pressure to yield crude Methyl 3-(aminomethyl)cyclobutanecarboxylate as an oil.
-
Expected Yield: ~2.2 kg (93%)
-
Purity (by GC): >90%
-
Step 5: Hydrochloride Salt Formation
The final step involves converting the free amine into its stable, crystalline hydrochloride salt, which greatly aids in purification and handling.
Reaction Scheme: (Methyl 3-(aminomethyl)cyclobutanecarboxylate) + HCl → (this compound)
Caption: Protonation of the Amine to Form the Hydrochloride Salt.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Rationale/Notes |
| Methyl 3-(aminomethyl)cyclobutanecarboxylate | 157.21 | 2.2 kg | 14.0 | Crude product from Step 4. |
| Isopropanol (IPA) | 60.10 | 20 L | - | Crystallization solvent. |
| 5-6 M HCl in Isopropanol | - | ~2.5 L | ~14.0 | Reagent for salt formation. 1.0 equivalent. |
| Methyl tert-butyl ether (MTBE) | 88.15 | 10 L | - | Anti-solvent to aid precipitation. |
Protocol:
-
Charge a 50 L reactor with the crude amine (2.2 kg) and isopropanol (20 L).
-
Stir to dissolve. Filter if necessary to remove any particulates.
-
Cool the solution to 0-5 °C.
-
Slowly add the solution of HCl in isopropanol (~2.5 L) dropwise, maintaining the temperature below 10 °C. A white precipitate will form.
-
After the addition is complete, stir the slurry at 0-5 °C for 1 hour.
-
Add MTBE (10 L) slowly to the slurry to maximize precipitation.
-
Stir for an additional 2 hours at 0-5 °C.
-
Isolate the product by filtration. Wash the filter cake with cold MTBE (2 x 5 L).
-
Dry the solid in a vacuum oven at 40 °C to a constant weight.
-
Final Product: this compound
-
Expected Yield: ~2.3 kg (85% from nitrile)
-
Purity (by HPLC): >99%
-
Appearance: White to off-white crystalline solid.
-
Summary of Results
| Step | Product Name | Starting Mass (kg) | Product Mass (kg) | Molar Yield (%) | Purity (%) |
| 1 | cis-Methyl 3-hydroxycyclobutanecarboxylate | 2.50 | 2.51 | 89 | >95 (GC) |
| 2 | cis-Methyl 3-(tosyloxy)cyclobutanecarboxylate | 2.50 | 5.0 | 92 | >98 (HPLC) |
| 3 | trans-Methyl 3-(cyanomethyl)cyclobutanecarboxylate | 5.0 | 2.3 | 85 | >95 (GC) |
| 4 | Methyl 3-(aminomethyl)cyclobutanecarboxylate | 2.3 | 2.2 | 93 | >90 (GC) |
| 5 | Methyl 3-(aminomethyl)cyclobutanecarboxylate HCl | 2.2 | 2.3 | 85 | >99 (HPLC) |
| Overall | - | 2.50 | 2.3 | ~52 | >99 (HPLC) |
Conclusion
This application note presents a comprehensive, step-by-step protocol for the large-scale synthesis of this compound. The described five-step process is robust, scalable, and utilizes standard industrial equipment and reagents. By providing detailed procedures, in-process controls, and critical safety information, this guide serves as a reliable resource for drug development professionals seeking to produce this valuable building block with high yield and purity.
References
Troubleshooting & Optimization
common side reactions in the synthesis of Methyl 3-(aminomethyl)cyclobutanecarboxylate
Welcome to the technical support center for the synthesis of Methyl 3-(aminomethyl)cyclobutanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable cyclobutane-containing building block. The inherent ring strain and stereochemical complexity of cyclobutanes can present unique synthetic hurdles.[1] This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. Each entry details the symptoms, probable causes, and actionable solutions.
Problem 1: Low overall yield of the final product.
Symptom: After purification, the isolated yield of Methyl 3-(aminomethyl)cyclobutanecarboxylate is significantly lower than reported in literature precedents.
Potential Cause A: Inefficient Nitrile Reduction. The most common route to the target molecule involves the reduction of a nitrile precursor, Methyl 3-cyanocyclobutanecarboxylate. This step is prone to side reactions if not properly controlled.
Proposed Solution:
-
Catalyst Selection: Catalytic hydrogenation is a standard method.[2] Use a high-quality catalyst like Raney Nickel or Palladium on Carbon (Pd/C).[2][3] Ensure the catalyst is active; older catalysts can have reduced efficacy. For larger scale reactions, using a wet palladium catalyst is a safer alternative to dry palladium, which can be pyrophoric.[4]
-
Solvent and Additives: The choice of solvent is crucial. Protic solvents like methanol or ethanol are typically used. To suppress the formation of secondary and tertiary amine side products, which are major contributors to yield loss, the addition of ammonia is highly recommended.[5] Ammonia shifts the equilibrium away from the condensation of the intermediate imine with the primary amine product.[5]
-
Reaction Conditions: Ensure sufficient hydrogen pressure (typically 40-50 bar) and adequate reaction time. Monitor the reaction progress by TLC or GC-MS to confirm the complete consumption of the starting nitrile.
Potential Cause B: Product Loss During Workup and Purification. The target molecule is an amino ester, making it soluble in both aqueous and organic phases, especially at different pH values.
Proposed Solution:
-
Aqueous Workup: After filtration of the catalyst, the reaction mixture is typically acidified to protonate the amine, allowing for the extraction of non-basic impurities with an organic solvent. Be cautious not to use an excessively strong acid, which could promote ester hydrolysis.
-
Basification and Extraction: Subsequently, the aqueous layer should be basified (e.g., with NaHCO3 or a cooled NaOH solution) to a pH > 10 to deprotonate the ammonium salt. This allows for efficient extraction of the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions to maximize recovery.
-
Purification Method: While silica gel chromatography can be used, the polar nature of the amine can lead to streaking and yield loss. A short silica plug filtration may be preferable to remove baseline impurities. For higher purity, consider distillation under reduced pressure or ion-exchange chromatography.[6]
Problem 2: Presence of a significant, hard-to-remove impurity.
Symptom: 1H NMR analysis shows unexpected signals, often multiplets in the 2.5-3.0 ppm range, suggesting the presence of a secondary or tertiary amine. Mass spectrometry confirms a species with a higher mass than the desired product.
Potential Cause: Dimerization and Oligomerization during Nitrile Reduction. During the catalytic hydrogenation of the nitrile, the intermediate imine can react with the newly formed primary amine product. This condensation reaction eliminates ammonia and forms a secondary amine dimer, which can further react.[5]
Proposed Solution:
-
Ammonia Addition: As mentioned previously, conducting the hydrogenation in a solution saturated with ammonia (e.g., methanolic ammonia) is the most effective way to minimize this side reaction.[5] The high concentration of ammonia suppresses the condensation pathway.
-
Alternative Reducing Agents: While catalytic hydrogenation is common, other methods can be considered. However, strong hydride reagents like LiAlH4 can sometimes lead to the reduction of the ester group as well. Careful control of stoichiometry and temperature is essential.
-
Reductive Amination Conditions: If starting from a ketone (Methyl 3-oxocyclobutanecarboxylate), a one-pot reductive amination can be employed. Using a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) is critical, as they selectively reduce the intermediate iminium ion in the presence of the ketone, preventing reduction of the starting material.[7][8]
Diagram: Key Reaction Pathways in Nitrile Reduction The following diagram illustrates the desired reaction pathway versus the common side reaction leading to dimer formation.
Caption: Desired reduction of the nitrile to the primary amine versus the side reaction forming a secondary amine dimer.
Problem 3: Cis/Trans Isomerization or Difficult Separation.
Symptom: The final product is a mixture of cis and trans isomers, and their separation by standard chromatography is challenging. The ratio of isomers is not consistent between batches.
Potential Cause: The stereochemistry of the final product is often dictated by the stereochemistry of the starting material, Methyl 3-cyanocyclobutanecarboxylate. Certain reaction conditions, particularly those involving strong bases or high temperatures, can cause epimerization at the C3 position.
Proposed Solution:
-
Source Pure Starting Material: Begin with a starting material that has a defined and high isomeric purity (either cis or trans).
-
Control Reaction Conditions: During steps prior to the reduction, avoid harsh conditions that could lead to isomerization. For instance, if a malonic ester synthesis is used to form the cyclobutane ring, careful control of the hydrolysis and decarboxylation steps is needed to maintain stereochemical integrity.[9]
-
Stereoselective Reduction: The catalytic hydrogenation is generally a syn-addition, meaning both hydrogen atoms add to the same face of the nitrile's triple bond.[2] If the catalyst adsorbs preferentially to one face of the cyclobutane ring, it can influence the stereochemical outcome. The choice of catalyst (e.g., Pd vs. Ni) and solvent can sometimes subtly influence the final diastereomeric ratio.
-
Advanced Purification: If a mixture is unavoidable, specialized chromatographic techniques may be required. Chiral chromatography (if the molecule has other stereocenters or for analytical separation) or derivatization followed by separation and deprotection can be explored, though these add steps and reduce overall yield.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the hydrogenation of the nitrile precursor?
A1: Both Raney Nickel and Palladium on Carbon (Pd/C) are effective and widely cited catalysts for nitrile hydrogenation.[2][3]
-
Raney Nickel is often used in industrial settings due to its high activity and lower cost. It typically requires higher pressures and is pyrophoric, demanding careful handling.
-
Palladium on Carbon (Pd/C) is a very common laboratory catalyst that often works under milder conditions.[10] It is generally less pyrophoric than Raney Ni, especially when handled wet.[4] The optimal choice depends on available equipment (high-pressure reactors), scale, and safety protocols. For both, catalyst loading is typically 5-10 mol%.
Q2: Can I reduce the ester group to an alcohol at the same time as the nitrile?
A2: It is challenging to selectively reduce the nitrile without affecting the methyl ester using strong, non-selective reducing agents like LiAlH4. This reagent will readily reduce both functional groups. If the hydroxymethyl product is desired, LiAlH4 is a good choice. However, to preserve the ester, catalytic hydrogenation is the preferred method as it is highly selective for the reduction of alkenes and nitriles over esters under typical conditions.[2] Metal-free systems using boronic acids have been reported for reducing esters, but these require specific conditions not typically overlapping with nitrile reduction.[11]
Q3: My reaction seems to stall and never reaches full conversion. What should I do?
A3: Stalling can be due to several factors:
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent (e.g., sulfur compounds). Ensure high-purity reagents. In some cases, the catalyst particles can be blocked by precipitated intermediates or side products.[5]
-
Insufficient Hydrogen: Ensure there are no leaks in your hydrogenation setup and that the hydrogen pressure is maintained throughout the reaction. For balloon hydrogenation, the balloon may need to be recharged.
-
Poor Mixing: In a heterogeneous catalytic reaction, efficient stirring is critical to ensure the substrate, hydrogen gas, and solid catalyst are in constant contact.[2] Increase the stirring rate if possible.
-
Re-charging the Catalyst: If stalling is confirmed by reaction monitoring, carefully filtering the mixture and adding a fresh portion of the catalyst can sometimes restart the reaction, although this is not ideal.
Experimental Protocol Example: Catalytic Hydrogenation
This protocol provides a representative procedure for the reduction of Methyl 3-cyanocyclobutanecarboxylate.
Workflow: Hydrogenation of Nitrile Precursor
Caption: Step-by-step workflow for the catalytic hydrogenation of the nitrile precursor to the desired amino ester.
Materials:
-
Methyl 3-cyanocyclobutanecarboxylate (1 equiv)
-
7N Ammoniacal Methanol (solvent)
-
10% Palladium on Carbon (Pd/C, 50% wet, ~5 mol%)
-
Hydrogen gas (high purity)
-
Diatomaceous earth (Celite)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Reactor Charging: To a high-pressure hydrogenation vessel, add Methyl 3-cyanocyclobutanecarboxylate followed by 7N ammoniacal methanol.
-
Catalyst Addition: Carefully add the wet 10% Pd/C catalyst to the vessel under an inert atmosphere (e.g., nitrogen).
-
Sealing and Purging: Seal the reactor. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas to remove all air.
-
Reaction: Pressurize the reactor with hydrogen to approximately 50 bar. Begin vigorous stirring and heat the reaction to 40-50 °C.
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. After 12-24 hours, or once hydrogen uptake ceases, cool the reactor to room temperature.
-
Catalyst Filtration: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in 1M HCl and wash with ethyl acetate or ether to remove non-basic impurities.
-
Extraction: Cool the acidic aqueous layer in an ice bath and carefully basify to pH > 10 with saturated NaHCO3 or cold 2M NaOH. Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Methyl 3-(aminomethyl)cyclobutanecarboxylate.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography as needed.
References
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. US20130345468A1 - Preparation of a 1-amino-3-hydroxy-cyclobutaine-1-carboxylic acid derivative - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Solubility of Methyl 3-(aminomethyl)cyclobutanecarboxylate Derivatives
Welcome to the technical support center for Methyl 3-(aminomethyl)cyclobutanecarboxylate derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with this valuable class of compounds. The rigid cyclobutane scaffold offers unique advantages in drug design, but the inherent chemical functionalities can present formulation and experimental hurdles.[1] This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you overcome these challenges.
Section 1: Foundational Understanding of Solubility Issues
Q1: I've synthesized a new Methyl 3-(aminomethyl)cyclobutanecarboxylate derivative, and it's poorly soluble in almost everything. What is the underlying chemical reason for this?
A: The solubility behavior of this compound class is governed by its zwitterionic potential and high crystal lattice energy. Understanding these two factors is the key to solving solubility problems.
-
Zwitterionic Nature: Your molecule contains both a basic primary amine (-CH₂NH₂) and a methyl ester (-COOCH₃).[2] In aqueous solutions, especially near neutral pH, the amine group can be protonated to form a positive ammonium cation (-CH₂NH₃⁺), while the ester group remains neutral. However, the molecule possesses the fundamental components of an amino acid. Like amino acids, these derivatives can behave as zwitterions, which exhibit minimum solubility at their isoelectric point (pI) where the net charge is zero.[3][4] At pH values significantly above or below the pI, the molecule carries a net charge (negative or positive, respectively), which dramatically increases its interaction with polar solvents like water and thus enhances solubility.[5]
-
High Crystal Lattice Energy: The rigid, three-dimensional structure of the cyclobutane ring can lead to very stable, tightly packed crystal lattices.[1][6] For a compound to dissolve, solvent molecules must provide enough energy to overcome this strong intermolecular bonding in the solid state.[7] If the crystal packing is particularly strong, as is common with symmetrical or planar molecules, solubility will be poor even in solvents where it is chemically compatible.[6][8]
Section 2: Initial Troubleshooting Workflow
Q2: What are the immediate first steps I should take to troubleshoot the solubility of a new derivative?
A: Before moving to complex chemical modifications, always start with simple physical methods to ensure you are giving the compound the best chance to dissolve. These methods work by providing energy to break apart compound aggregates and increase the surface area available for solvation.[9][10]
-
Step 1: Agitation: Ensure the mixture is being vigorously stirred or vortexed.
-
Step 2: Sonication: Use a sonicating bath for 5-15 minutes. This is highly effective at breaking up small, stubborn particulates.
-
Step 3: Gentle Warming: Gently warm the solution (e.g., to 37-40°C). For most compounds, solubility increases with temperature.[9] However, be cautious with thermally sensitive derivatives.
-
Step 4: Re-evaluate Concentration: You may be attempting to create a supersaturated solution. Halve the concentration and repeat the steps above to see if the issue is dose-related.
If these physical methods fail, it confirms a fundamental insolubility issue, and you should proceed to the systematic chemical troubleshooting outlined below.
Diagram 1: Initial Solubility Troubleshooting Workflow
Caption: A decision tree for initial solubility troubleshooting.
Section 3: Systematic Troubleshooting - Aqueous Solubility
Q3: My compound is insoluble in aqueous buffers like PBS (pH 7.4), which is critical for my biological assay. How can I fix this?
A: For aqueous insolubility, pH adjustment is the most powerful and direct tool for this class of molecules. The goal is to protonate the primary amine, converting the neutral or zwitterionic species into a highly polar, charged cation that readily dissolves in water.[11]
Primary Strategy: pH Adjustment
The amine group on your compound likely has a pKa in the range of 8-10. At pH 7.4, a significant portion of the molecules may be uncharged and thus less soluble. By lowering the pH, you drive the equilibrium towards the protonated, water-soluble form.
Protocol 1: pH-Solubility Profile Determination This protocol will help you find the optimal pH for solubilization.[12]
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Dispersion: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[12][13]
-
Separation: Separate the solid from the solution via centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration using a syringe filter (ensure the filter material does not bind your compound).
-
Quantification: Carefully take an aliquot of the clear supernatant, dilute it in a suitable mobile phase, and determine the concentration using a calibrated HPLC-UV or LC-MS method.
-
Analysis: Plot the determined solubility (in µg/mL or mM) against the measured final pH of each solution.
Table 1: Expected pH-Solubility Trend for Methyl 3-(aminomethyl)cyclobutanecarboxylate Derivatives
| pH Range | Dominant Species | Expected Charge | Predicted Aqueous Solubility | Rationale |
| 1 - 4 | R-CH₂NH₃⁺ | Positive (+) | Very High | The amine is fully protonated, forming a highly polar cation.[11] |
| 5 - 8 | R-CH₂NH₃⁺ / R-CH₂NH₂ | Mixed / Zwitterionic | Low to Moderate | Nearing the isoelectric point (pI), where solubility is at its minimum.[3] |
| 9 - 12 | R-CH₂NH₂ | Neutral (0) | Very Low | The free base form is dominant, which is significantly less polar. |
Q4: I tried adjusting the pH, but the solubility is still too low, or the required acidic pH is incompatible with my experiment. What should I do next?
A: If pH adjustment is not a viable solution, the next step is to use co-solvents. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[14][15] This lowers the energy required to create a cavity for the non-polar parts of your drug molecule, thereby increasing solubility.[]
Secondary Strategy: Co-solvent Screening
Commonly used co-solvents in pharmaceutical development include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[15][17]
Protocol 2: Co-solvent Screening for Aqueous Solutions
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM). Most organic compounds are highly soluble in pure DMSO.
-
Serial Dilution: Create a series of aqueous buffer solutions (at your desired final pH) containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).
-
Dosing: Add a small aliquot of the DMSO stock solution to each co-solvent mixture to reach your target final concentration.
-
Observation: Vortex each solution and visually inspect for precipitation immediately and after a set time (e.g., 1-2 hours). The lowest percentage of co-solvent that maintains a clear solution is your optimal choice.
-
Control: Always run a control by adding the same amount of DMSO stock to a buffer with no co-solvent to confirm that insolubility is not just due to the DMSO percentage.
Table 2: Common Co-solvents and Their Properties
| Co-solvent | Typical Starting % (v/v) | Properties & Considerations |
| DMSO | 0.5 - 5% | Excellent solubilizing power. Can be toxic to some cell lines at >0.5-1%. |
| Ethanol | 1 - 10% | Good solubilizer, generally well-tolerated in many assays. Can cause protein precipitation at high concentrations. |
| PEG 400 | 1 - 20% | Low toxicity, often used in in-vivo formulations. Can be viscous.[17] |
| Propylene Glycol | 1 - 20% | Common pharmaceutical excipient with low toxicity. |
Section 4: Advanced Strategies for Drug Development
Q5: My lead compound has fundamental solubility issues that cannot be solved by simple formulation tricks. What are the long-term strategies for moving forward?
A: When dealing with a lead candidate, you need a robust, permanent solution. The premier strategy for ionizable molecules like yours is salt formation. Converting the "free base" form of your compound into a stable salt can improve aqueous solubility by orders of magnitude and also enhance dissolution rate and stability.[18][19][20]
Advanced Strategy: Salt Form Selection
The principle is to react the basic amine group on your molecule with an acid to form an ionic salt. The resulting salt will have vastly different (and generally superior) physicochemical properties compared to the parent molecule.[21]
A critical guideline for forming a stable salt is the pKa rule : there should be a difference of at least 2-3 pKa units between the drug's ionizable group and the counter-ion acid.[21] Since the amine pKa is ~9, you should select acids with a pKa < 6.
Diagram 2: Salt Selection & Optimization Workflow
Caption: A systematic workflow for selecting an optimal salt form.
Protocol 3: Small-Scale Salt Formation Screening
-
Preparation: Dissolve a known amount of your free-base compound in a suitable organic solvent (e.g., ethanol, acetone, isopropanol).
-
Acid Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of various pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, mesylic acid, tartaric acid, citric acid) from prepared stock solutions.
-
Crystallization: Allow the solutions to stir at room temperature or with gentle cooling to induce crystallization. If no solid forms, try slow anti-solvent addition (e.g., adding heptane to an ethanol solution).
-
Isolation: Isolate any resulting solids by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization & Evaluation: The most critical step is to analyze the resulting solids.
-
Confirm salt formation and crystallinity using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Perform thermodynamic solubility studies (as in Protocol 1) on the most promising crystalline salts. You are looking for a salt that provides a significant and stable increase in aqueous solubility.[13]
-
By systematically applying these principles—from simple physical methods to robust chemical strategies like salt formation—you can effectively overcome the solubility challenges presented by Methyl 3-(aminomethyl)cyclobutanecarboxylate derivatives and successfully advance your research and development programs.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 3-(aminomethyl)cyclobutane-1-carboxylate | 1780193-75-0 | Benchchem [benchchem.com]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving API Solubility [sigmaaldrich.com]
- 8. Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs | MDPI [mdpi.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. gsconlinepress.com [gsconlinepress.com]
- 17. bepls.com [bepls.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pharmtech.com [pharmtech.com]
stability issues of Methyl 3-(aminomethyl)cyclobutanecarboxylate under different pH conditions
Welcome to the technical support guide for Methyl 3-(aminomethyl)cyclobutanecarboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly concerning pH-dependent degradation. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of Methyl 3-(aminomethyl)cyclobutanecarboxylate related to pH?
The molecule contains two primary functional groups susceptible to pH-dependent degradation: a methyl ester and a primary amine.
-
Ester Hydrolysis: The methyl ester is the most significant liability. It can undergo hydrolysis to form 3-(aminomethyl)cyclobutanecarboxylic acid and methanol. This reaction is catalyzed by both acid (H⁺) and base (OH⁻).[1][2][3] Consequently, the compound is least stable at low and high pH extremes and typically exhibits maximum stability in the mildly acidic to neutral pH range (approx. pH 3-6).
-
Amine Reactivity: The primary amine is basic. At low pH, it will be protonated to form an ammonium salt (-NH₃⁺). This protonation generally protects the amine from oxidative degradation but can influence intramolecular reactions. At neutral to high pH, the amine is in its free base form (-NH₂), making it a potent nucleophile.
-
Intramolecular Cyclization (Lactamization): Under certain conditions, particularly neutral to basic pH where the amine is a free nucleophile, there is a potential for an intramolecular reaction.[4][5][6][7] The amine can attack the carbonyl carbon of the ester, leading to the formation of a bicyclic lactam and eliminating methanol. This is a critical degradation pathway to monitor.
Q2: What is the expected stability profile of this compound across a typical pH range?
While specific kinetic data for this exact molecule is not publicly available, a general pH-rate profile can be predicted based on the principles of ester hydrolysis.[8][9][10] The rate of degradation will be lowest in the pH range where both acid-catalyzed and base-catalyzed hydrolysis are minimal.
| pH Range | Dominant Degradation Pathway | Expected Relative Stability |
| < 3 | Acid-catalyzed ester hydrolysis | Low |
| 3 - 6 | Minimal hydrolysis (water-catalyzed) | High |
| 7 - 9 | Base-catalyzed ester hydrolysis, potential for intramolecular cyclization (lactamization) | Moderate to Low |
| > 9 | Rapid base-catalyzed ester hydrolysis | Very Low |
Q3: How should I prepare stock solutions and formulate this compound for in-vitro assays to ensure stability?
For maximum stability, prepare stock solutions in a non-aqueous, aprotic solvent like DMSO. For aqueous formulations, use a buffer system in the pH 4-5 range. It is crucial to perform a preliminary stability test in your final formulation buffer. Prepare the final dilution immediately before the experiment to minimize the risk of degradation. Avoid using buffers with high nucleophilicity if possible, as they could potentially accelerate degradation.
Q4: Is the cyclobutane ring itself susceptible to degradation?
The cyclobutane ring is generally stable under the conditions typically used for pharmaceutical testing.[11][12][13] Unlike highly strained cyclopropane rings, the cyclobutane core is not prone to facile ring-opening under mild acidic or basic conditions.[14][15] Degradation pathways are overwhelmingly likely to involve the ester and amine functional groups rather than the carbocyclic core.
Troubleshooting Guide for Experimental Issues
Problem 1: I'm observing a loss of compound potency or inconsistent results in my cell-based assay over 24-48 hours.
Possible Cause: The compound is likely degrading in your cell culture medium. Standard culture media are typically buffered around pH 7.2-7.4, a range where both base-catalyzed hydrolysis and potential lactamization can occur.[16]
Troubleshooting Protocol:
-
Confirm Degradation:
-
Objective: To quantify the rate of degradation in your specific experimental medium.
-
Method:
-
Prepare a solution of your compound in the cell culture medium at the final experimental concentration.
-
Incubate the solution under the exact same conditions as your assay (e.g., 37°C, 5% CO₂).
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately quench any further reaction by adding an equal volume of a strong organic solvent (e.g., acetonitrile or methanol) and store at -20°C.
-
Analyze the samples by a suitable analytical method like LC-MS to quantify the remaining parent compound.[17][]
-
-
-
Identify Degradants:
-
Objective: To determine the degradation products, which confirms the pathway.
-
Method: Use the samples from the degradation study. In your LC-MS analysis, search for the expected masses of the primary degradants:
-
Hydrolysis Product: 3-(aminomethyl)cyclobutanecarboxylic acid (M-14, loss of CH₂)
-
Lactam Product: The corresponding bicyclic lactam (M-32, loss of CH₃OH)
-
-
-
Mitigation Strategy:
-
If degradation is significant (>10% over the assay duration), consider modifying the experimental design. Options include:
-
Reducing the incubation time.
-
Replenishing the compound by replacing the medium at set intervals.
-
Pre-incubating the compound for a shorter period before adding cells.
-
-
Problem 2: My HPLC analysis shows a new, unexpected peak appearing in my stability samples.
Possible Cause: You are observing the formation of a degradation product. The identity of the peak depends on its retention time and the pH of the stability study.
Troubleshooting Workflow:
Step-by-Step Guide:
-
Characterize the Peak:
-
On a standard reverse-phase HPLC column, the hydrolysis product (a zwitterionic carboxylic acid) will be significantly more polar and elute earlier than the parent compound.
-
The lactam product will be less polar and likely elute later than the parent compound.
-
-
Confirm by Mass Spectrometry (MS):
-
Couple your HPLC to a mass spectrometer.
-
Determine the mass-to-charge ratio (m/z) of the unknown peak.
-
Expected mass for Hydrolysis Product: [M-14+H]⁺
-
Expected mass for Lactam Product: [M-32+H]⁺
-
-
Perform a Forced Degradation Study:
-
Objective: To intentionally generate the degradants as standards to confirm peak identity.
-
Protocol:
-
Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat gently (e.g., 60°C) for several hours. This should primarily generate the hydrolysis product.[19]
-
Basic Hydrolysis/Lactamization: Dissolve the compound in a pH 9-10 buffer (e.g., borate or carbonate) and let it stand at room temperature or heat gently. This will generate a mixture of the hydrolysis product and potentially the lactam.
-
Analyze the stressed samples by HPLC to see if the retention time of your unknown peak matches one of the generated degradants. This process is a core part of developing stability-indicating methods as outlined by ICH guidelines.[20][21][22]
-
-
Problem 3: How do I design a robust stability study for this compound in a new formulation?
Objective: To understand the degradation kinetics and establish a stable shelf-life for your formulation.
Experimental Workflow:
Detailed Protocol:
-
Method Development: First, develop a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV or MS detection).[17][23][24][25] This method must be able to separate the parent compound from all potential degradation products. Use the forced degradation samples (from Troubleshooting Problem 2) to validate this.
-
Sample Preparation: Prepare batches of your formulation. Divide them into aliquots in sealed, inert vials to prevent evaporation.
-
Incubation: Place the aliquots in stability chambers at controlled temperatures (e.g., 25°C and an accelerated condition like 40°C).
-
Time Points: Pull samples at predetermined intervals (e.g., T=0, 7, 14, 30, 60, 90 days).
-
Analysis: Analyze the samples using your validated HPLC method. Quantify the amount of the parent compound remaining and the amount of each major degradant formed.
-
Data Interpretation: Plot the concentration of the parent compound versus time for each condition. This will allow you to determine the degradation kinetics and predict the formulation's shelf-life under various pH and temperature scenarios.
References
- 1. ester hydrolysis rate: Topics by Science.gov [science.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Intramolecular Ester EnolateâImine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β-Amino Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. quora.com [quora.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. ajpsonline.com [ajpsonline.com]
- 22. biopharminternational.com [biopharminternational.com]
- 23. Analytical methods for amino acid determination in organisms | Semantic Scholar [semanticscholar.org]
- 24. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 25. usp.org [usp.org]
challenges in the scale-up of Methyl 3-(aminomethyl)cyclobutanecarboxylate production
Introduction
Welcome to the technical support center for the scale-up of Methyl 3-(aminomethyl)cyclobutanecarboxylate. This guide is designed for researchers, chemists, and process development professionals. Methyl 3-(aminomethyl)cyclobutanecarboxylate and its derivatives, such as cis-3-(aminomethyl)cyclobutanecarboxylic acid (ACCA), are valuable building blocks in medicinal chemistry due to their rigid, three-dimensional structure.[1] However, the synthesis and purification of these strained carbocyclic molecules present unique challenges, particularly during scale-up.[2][3][4]
This document provides a structured approach to troubleshooting common issues encountered during production, from synthesis to final purification. It is organized into a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Methyl 3-(aminomethyl)cyclobutanecarboxylate?
A1: The most prevalent routes start from a cyclobutane precursor with appropriate functional groups for conversion. A typical strategy involves the reduction of a nitrile or nitro group to the aminomethyl moiety. For example, a common precursor is methyl 3-cyanocyclobutanecarboxylate. The key transformation is the catalytic hydrogenation of the nitrile to the primary amine. The choice of catalyst (e.g., Raney Nickel, Palladium on Carbon) and reaction conditions (pressure, temperature, solvent) is critical for achieving high yield and purity.
Q2: Why is controlling the stereochemistry (cis/trans isomer ratio) so important for this molecule?
A2: The spatial arrangement of the aminomethyl and carboxylate groups is critical for the molecule's biological activity and physical properties. For instance, specific isomers like cis-3-(aminomethyl)cyclobutanecarboxylic acid (ACCA) are used in therapeutic compositions.[1] The isomeric ratio influences crystallinity, solubility, and downstream reactivity. Failure to control stereochemistry can lead to inseparable mixtures, reduced yield of the desired isomer, and inconsistent product performance. Stereocontrol should be established early in the synthesis, often during the formation of the cyclobutane ring itself, for example, through stereoselective [2+2] cycloaddition reactions.[2][5]
Q3: What are the primary challenges in purifying this compound?
A3: Methyl 3-(aminomethyl)cyclobutanecarboxylate is a polar amino ester. Its purification is complicated by:
-
High Polarity: The molecule has both a basic amine and an ester group, making it highly polar and often soluble in both organic and aqueous phases, which complicates extractions.
-
Zwitterionic Character: In neutral pH, it can form a zwitterion, further affecting its solubility.
-
Chromatography Issues: Its polarity can lead to tailing and poor separation on standard silica gel. Specialized techniques like hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography are often more effective.[6][7]
-
Thermal Instability: Distillation can be difficult due to a high boiling point and potential for decomposition or side reactions at elevated temperatures.
Troubleshooting Guide: Synthesis & Scale-Up
This section addresses specific issues that may arise during the production process, organized by experimental stage.
Stage 1: Catalytic Hydrogenation of Methyl 3-cyanocyclobutanecarboxylate
Problem 1: Incomplete or stalled reaction during nitrile reduction.
| Potential Cause | Explanation & Recommended Solution |
| Catalyst Poisoning | The catalyst (e.g., Pd/C, Raney Ni) can be poisoned by impurities like sulfur or halide compounds from previous steps. Solution: Ensure the starting material is of high purity. Consider passing a solution of the substrate through a plug of activated carbon or basic alumina before the reaction. |
| Insufficient Hydrogen Mass Transfer | On scale-up, the gas-liquid mass transfer of hydrogen can become the rate-limiting step.[8] This is often due to inadequate agitation or low hydrogen pressure. Solution: Increase the stirrer speed to improve surface gas dispersion. Ensure the reactor is designed for efficient gas-liquid mixing. Increase hydrogen pressure within the safe limits of the equipment. |
| Catalyst Deactivation | The catalyst may lose activity over the course of the reaction, especially at higher temperatures. Solution: Perform the reaction at the lowest effective temperature. Consider adding the catalyst in portions or using a more robust catalyst formulation. |
| Slow Reactant Dissolution | If the starting material is a solid that dissolves slowly, this can limit the reaction rate.[9] Solution: Select a solvent in which the starting material has good solubility. Gentle heating can improve solubility, but this must be balanced against the risk of side reactions.[9] |
Problem 2: Formation of secondary amine or other byproducts.
| Potential Cause | Explanation & Recommended Solution |
| Over-reduction or Dimerization | The initially formed primary amine can react with an intermediate imine to form a secondary amine dimer. This is more common with certain catalysts like Palladium. Solution: Additives like ammonia or a primary amine can suppress secondary amine formation. Using Raney Nickel or Rhodium-based catalysts can also be beneficial. Running the reaction at lower temperatures can improve selectivity. |
| Hydrogenolysis of the Ester | Aggressive hydrogenation conditions (high temperature, high pressure, highly active catalyst) can lead to the reduction of the methyl ester to a hydroxymethyl group. Solution: Use milder conditions. Screen different catalysts for selectivity. For example, Pd/C is known to be effective for nitrile reduction while often preserving ester groups under controlled conditions.[9] |
Stage 2: Work-up and Isolation
Problem 3: Low yield due to product loss during aqueous work-up.
| Potential Cause | Explanation & Recommended Solution |
| High Water Solubility of the Product | As a polar amino ester, the product can have significant solubility in the aqueous phase, especially if it exists as a protonated ammonium salt at low pH. Solution: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid ester (typically pH 8-10) to minimize its water solubility before extraction.[10] Use a more polar organic solvent for extraction, such as dichloromethane or a mixture of ethyl acetate and isopropanol. Perform multiple extractions (e.g., 5-6 times) to maximize recovery. |
| Emulsion Formation | The presence of the amine can lead to stable emulsions during extraction, trapping the product. Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. Use a separatory funnel with a larger surface area and gentle agitation. Centrifugation can be effective on a lab scale to break persistent emulsions. |
Stage 3: Purification
Problem 4: Difficulty in removing polar impurities via column chromatography.
| Potential Cause | Explanation & Recommended Solution |
| Strong Adsorption to Silica Gel | The basic amine group interacts very strongly with the acidic silanol groups on standard silica gel, leading to severe peak tailing and poor separation. Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., 0.5-1%). Alternatively, use a different stationary phase like alumina (basic or neutral) or consider reverse-phase chromatography.[6] |
| Co-elution of Structurally Similar Impurities | The cis and trans isomers, or other closely related byproducts, may have very similar polarities, making separation challenging. Solution: High-Performance Liquid Chromatography (HPLC), particularly with a HILIC column, may provide the necessary resolution.[11] Alternatively, consider converting the amine to a less polar, more crystalline derivative (e.g., a Boc-protected amine) for easier purification, followed by a deprotection step. |
Problem 5: Product instability or degradation during purification.
| Potential Cause | Explanation & Recommended Solution |
| Ester Hydrolysis | The methyl ester can be hydrolyzed to the corresponding carboxylic acid if exposed to acidic or basic conditions, especially in the presence of water and heat.[12] Solution: Ensure all solvents are dry and avoid strong acids or bases during work-up and chromatography. Use buffered aqueous solutions if pH control is necessary. Keep the temperature low throughout the process. |
| Intramolecular Cyclization (Lactam Formation) | While less likely with a cyclobutane ring compared to linear analogs, there is a possibility of intramolecular cyclization to form a lactam under certain conditions, particularly with the cis isomer. Solution: Avoid high temperatures and prolonged exposure to conditions that could promote this reaction. Store the purified product in a cool, dry, and inert atmosphere. |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation (Scale-Up Considerations)
-
Reactor Preparation: Charge a suitably sized hydrogenation reactor with Methyl 3-cyanocyclobutanecarboxylate and a solvent (e.g., Methanol or Ethanol).
-
Inerting: Purge the reactor vessel thoroughly with nitrogen (3-4 cycles) to remove all oxygen.
-
Catalyst Addition: Add the catalyst (e.g., 5-10 wt% Raney Nickel, slurry washed) under a nitrogen blanket.
-
Hydrogenation: Seal the reactor. Pressurize with hydrogen to the target pressure (e.g., 50-100 psi). Begin agitation, ensuring good mixing.[8] Maintain the reaction at a controlled temperature (e.g., 40-60°C).
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake and periodically analyzing samples by GC or HPLC.
-
Filtration: Once complete, vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a bed of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Ion-Exchange Chromatography
-
Resin Preparation: Use a strong cation exchange resin (e.g., Dowex® 50WX8). Prepare the resin by washing it with deionized water, followed by an acid (e.g., 1M HCl), water, a base (e.g., 1M NaOH), and finally water until the eluent is neutral.
-
Loading: Dissolve the crude product in a minimal amount of acidic water (pH ~3-4) and load it onto the prepared resin column.
-
Washing: Wash the column with deionized water to remove neutral and anionic impurities.
-
Elution: Elute the desired product from the resin using a dilute aqueous ammonia solution (e.g., 0.5-2M NH4OH).[10]
-
Fraction Collection: Collect fractions and analyze them by TLC (visualized with ninhydrin stain) or HPLC.
-
Isolation: Combine the pure fractions and remove the solvent and excess ammonia under reduced pressure to yield the purified product.
Visualizations
Workflow for Troubleshooting Hydrogenation Scale-Up
References
- 1. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 9. researchgate.net [researchgate.net]
- 10. diaion.com [diaion.com]
- 11. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Synthesis of Methyl 3-(aminomethyl)cyclobutanecarboxylate
Welcome to the technical support center for the synthesis of Methyl 3-(aminomethyl)cyclobutanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this important cyclobutane-containing intermediate.[1][2] As a versatile scaffold in medicinal chemistry, achieving high purity is paramount.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction conditions, identify impurities, and improve overall yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Methyl 3-(aminomethyl)cyclobutanecarboxylate, and what are their primary challenges?
The synthesis of this target molecule typically proceeds through one of three main pathways, each with its own set of potential challenges related to byproduct formation.
-
Hofmann Rearrangement: This classic reaction converts a primary amide (3-(methoxycarbonyl)cyclobutane-1-carboxamide) into a primary amine with one fewer carbon atom.[3][4] The key intermediate is an isocyanate.[3][4] The main challenges are preventing the isocyanate from reacting with nucleophiles other than water and driving the reaction to completion.
-
Curtius Rearrangement: Similar to the Hofmann, this route involves the thermal or photochemical decomposition of an acyl azide to form the isocyanate intermediate, which is then hydrolyzed.[5][6][7] This method is valued for its mild conditions and tolerance of various functional groups.[7][8] The primary challenges include the safe handling of acyl azides and controlling the reactivity of the isocyanate.[9]
-
Reductive Amination: This pathway involves the reaction of a corresponding aldehyde (Methyl 3-formylcyclobutanecarboxylate) with ammonia, followed by reduction.[10][11] The main difficulty lies in preventing over-alkylation to form secondary and tertiary amines and avoiding the reduction of the starting aldehyde to an alcohol.[11][12]
Q2: Why is the isocyanate intermediate so critical in the Hofmann and Curtius rearrangements, and how does it lead to byproducts?
The isocyanate (3-(methoxycarbonyl)cyclobutyl isocyanate) is a highly electrophilic intermediate central to both the Hofmann and Curtius rearrangements.[3][4][5] Its reactivity is the primary source of potential byproducts. While the desired reaction is hydrolysis with water to form a carbamic acid, which then decarboxylates to the primary amine, the isocyanate can be attacked by other nucleophiles present in the reaction mixture.[3][5]
This leads to two major byproducts:
-
Symmetrical Urea Derivative: The isocyanate can react with the newly formed primary amine product. This amine-isocyanate coupling forms a stable N,N'-bis(3-(methoxycarbonyl)cyclobutyl)urea. This is often the most common and troublesome byproduct.
-
Carbamate Derivative: If the reaction is performed in an alcohol solvent (e.g., methanol, ethanol), or if an alcohol is used to quench the reaction, the alcohol can act as a nucleophile, attacking the isocyanate to form a stable carbamate byproduct.[5][7]
The diagram below illustrates these competing reaction pathways.
Caption: Reaction pathways of the isocyanate intermediate.
Troubleshooting Guide: Byproduct Identification & Mitigation
This section addresses specific problems you might encounter during your synthesis and analysis.
Scenario 1: Hofmann or Curtius Rearrangement
Problem: "My reaction yield is low, and I observe a significant peak at a higher molecular weight in my LC-MS analysis. My ¹H NMR shows a new broad signal in the amide region."
Likely Culprit: Formation of the symmetrical urea byproduct, N,N'-bis(3-(methoxycarbonyl)cyclobutyl)urea.
Causality & Explanation: This occurs when the concentration of the primary amine product builds up and successfully competes with water to react with the remaining isocyanate intermediate. This is particularly problematic in non-aqueous or concentrated conditions where the local concentration of the amine product is high relative to water.
Troubleshooting Steps:
-
Confirmation:
-
LC-MS: The urea byproduct will have a mass corresponding to [2 * M(amine) - M(NH₂)] or [M(isocyanate) + M(amine)].
-
¹H NMR: Look for a broad singlet corresponding to the N-H protons of the urea, typically between 5-8 ppm. The cyclobutane proton signals will be present, but the integration ratio relative to the methyl ester will be incorrect for the desired product.
-
FTIR: A strong C=O stretch for the urea will appear around 1630-1660 cm⁻¹, distinct from the ester carbonyl (~1730 cm⁻¹).
-
-
Mitigation Strategies:
-
Slow Addition: If possible, add the reagent that initiates the rearrangement (e.g., bromine/base for Hofmann) slowly to a dilute solution of the amide. This keeps the instantaneous concentration of the isocyanate low.
-
"Inverse Addition": Add the reaction mixture containing the isocyanate to a large excess of water or a dilute aqueous acid/base solution to ensure hydrolysis is the dominant pathway.
-
Solvent Choice: Ensure sufficient water is present throughout the reaction. Using a co-solvent system like THF/water or dioxane/water can help maintain homogeneity while providing a large excess of the hydrolyzing agent.
-
Problem: "My product is contaminated with a neutral, non-polar impurity that is difficult to separate by acid-base extraction. The mass spectrum corresponds to the addition of my solvent molecule to the isocyanate."
Likely Culprit: Carbamate byproduct formation.
Causality & Explanation: This happens when an alcohol (e.g., methanol, ethanol) is used as a solvent or is present during the workup before the isocyanate has been fully quenched.[5][7] Alcohols are effective nucleophiles for isocyanates.
Troubleshooting Steps:
-
Confirmation:
-
LC-MS: The mass will correspond to [M(isocyanate) + M(alcohol)].
-
¹H NMR: You will see characteristic signals from the alcohol moiety (e.g., an ethoxy group's triplet and quartet if ethanol was the nucleophile) in addition to the signals for the cyclobutane core.
-
-
Mitigation Strategies:
-
Avoid Alcoholic Solvents: Do not use alcohols as the primary reaction solvent. Opt for aprotic solvents like THF, dioxane, or toluene.
-
Careful Quenching: Quench the reaction by adding the mixture to a large volume of water, not by adding an alcohol. If an alcohol must be used for solubility during workup, ensure the isocyanate has been fully hydrolyzed first by stirring with water for a sufficient period.
-
Scenario 2: Reductive Amination
Problem: "My GC-MS shows three peaks: my desired primary amine, a peak corresponding to the starting aldehyde, and another peak corresponding to the reduction of the aldehyde."
Likely Culprit: Incomplete imine formation and/or premature reduction of the aldehyde.
Causality & Explanation: Reductive amination is a two-step, one-pot process: 1) formation of an imine from the aldehyde and ammonia, and 2) reduction of the imine to an amine.[10] If the reducing agent is too reactive (like NaBH₄), it can reduce the aldehyde to the corresponding alcohol (Methyl 3-(hydroxymethyl)cyclobutanecarboxylate) before it has a chance to form the imine.[13] Incomplete reaction leaves unreacted aldehyde.
Troubleshooting Steps:
-
Confirmation:
-
GC-MS: Confirm the identities of the three peaks by their mass fragmentation patterns. Aldehyde (M), Alcohol (M+2), Amine (M+1+NH₂-H₂O = M+1).
-
-
Mitigation Strategies:
-
Use a Selective Reducing Agent: Switch to a milder, pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[10][12][13] These reagents are more effective at reducing the protonated iminium ion than the neutral aldehyde at slightly acidic pH.
-
Control pH: Maintain a slightly acidic pH (around 5-6). This condition favors the formation of the iminium ion, which is the species that gets reduced, while minimizing aldehyde reduction.[12]
-
Pre-formation of Imine: Allow the aldehyde and ammonia (or ammonium salt) to stir for a period (e.g., 30-60 minutes) before introducing the reducing agent. This allows the imine equilibrium to be established.
-
Analytical Protocols
Protocol 1: Baseline HPLC-UV Method for Reaction Monitoring
This protocol is designed to separate the starting material, product, and common byproducts from Hofmann/Curtius rearrangements.
| Parameter | Condition | Rationale |
| Column | C18 Reverse Phase, 5 µm, 4.6 x 150 mm | Good general-purpose column for separating compounds with mixed polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure the amine product is protonated and sharpens peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting less polar compounds. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is necessary to elute the polar amine product, the mid-polarity starting material, and the less polar urea/carbamate byproducts. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| UV Detection | 210 nm | Wavelength suitable for detecting carbonyl-containing compounds that lack a strong chromophore. |
| Column Temp. | 30 °C | Provides consistent retention times. |
Expected Elution Order:
-
Methyl 3-(aminomethyl)cyclobutanecarboxylate (Product): Most polar, elutes first.
-
3-(methoxycarbonyl)cyclobutane-1-carboxamide (Starting Amide): Intermediate polarity.
-
Carbamate/Urea Byproducts: Least polar, elute last.
Workflow for Investigating Impurities
This workflow guides a researcher through the logical steps of identifying an unknown byproduct.
Caption: Troubleshooting workflow for impurity identification.
References
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Optimizing Long-Term Stability of Methyl 3-(aminomethyl)cyclobutanecarboxylate
Welcome to the technical support center for Methyl 3-(aminomethyl)cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges you may encounter during its storage and handling.
Understanding the Stability of Methyl 3-(aminomethyl)cyclobutanecarboxylate
Methyl 3-(aminomethyl)cyclobutanecarboxylate is a bifunctional molecule containing a primary amine and a methyl ester. This structure makes it susceptible to specific degradation pathways, primarily hydrolysis of the ester and oxidation of the amine. Understanding these potential liabilities is the first step toward optimizing storage conditions and ensuring the compound's stability over time.
The primary factors influencing the stability of this compound are:
-
Temperature: Elevated temperatures can accelerate the rates of both hydrolysis and oxidation.[1]
-
Moisture: The presence of water is a key factor in the hydrolysis of the methyl ester group.[2]
-
Light: Exposure to light, particularly UV light, can promote oxidative degradation of the primary amine.[3][4]
-
Oxygen: Atmospheric oxygen can lead to the oxidation of the aminomethyl group.[1]
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester.[5]
Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term and long-term storage conditions for solid Methyl 3-(aminomethyl)cyclobutanecarboxylate?
A1: For optimal stability, the following conditions are recommended:
| Storage Duration | Temperature | Atmosphere | Light Conditions |
| Short-Term (Weeks) | 2-8°C (Refrigerated) | Standard | Protected from light |
| Long-Term (Months to Years) | -20°C (Frozen) | Inert Gas (Argon or Nitrogen) | In the dark |
Rationale: Lower temperatures significantly slow down the kinetics of potential degradation reactions.[1] Storing under an inert atmosphere minimizes the risk of oxidation of the primary amine.[1] Protecting the compound from light is crucial to prevent photodegradation.[3][4]
Q2: My solid material has developed a yellowish tint over time. What could be the cause?
A2: A yellowish discoloration is often an indicator of oxidation of the primary amine group. This can be triggered by prolonged exposure to air (oxygen) and/or light. To confirm this, you can use analytical techniques such as HPLC to check for the presence of new impurity peaks.
Q3: I need to store the compound in solution for my experiments. What is the best solvent and what are the recommended storage conditions?
A3: For short-term storage in solution, it is best to use an anhydrous, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Prepare the solution fresh if possible. If storage is necessary, keep the solution at -20°C under an inert atmosphere and protected from light. Avoid aqueous or protic solvents like methanol for storage, as they can facilitate ester hydrolysis.
Q4: I suspect my sample has degraded. What are the first analytical steps I should take?
A4: The initial steps to assess degradation are:
-
Visual Inspection: Note any changes in color or physical state.
-
Solubility Test: Check if the solubility has changed compared to a fresh sample.
-
HPLC Analysis: This is the most effective method to quantify the purity of your sample and detect any degradation products. Compare the chromatogram of your sample to a reference standard or a previously analyzed fresh batch.
-
Mass Spectrometry (MS): LC-MS can help in identifying the mass of the degradation products, providing clues to the degradation pathway.[6][7]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Decreased Purity on HPLC | 1. Hydrolysis of the methyl ester. 2. Oxidation of the primary amine. | 1. Confirm the identity of the main degradation product by LC-MS. A mass corresponding to the carboxylic acid would indicate hydrolysis. 2. Review storage conditions: ensure the material was stored in a dry, inert atmosphere. 3. For future storage, ensure the container is tightly sealed and consider using a dessicant. |
| Change in Physical Appearance (e.g., clumping, discoloration) | 1. Hygroscopicity (moisture absorption). 2. Oxidation. | 1. Store the compound in a desiccator. 2. If clumping is observed, gently grind the material in a dry, inert atmosphere before use. 3. For discoloration, refer to the point on oxidation and review light and oxygen exposure during storage and handling. |
| Inconsistent Results in a Reaction | 1. Use of a partially degraded starting material. 2. Incompatibility with reaction conditions (e.g., high temperature, presence of water, strong acids/bases). | 1. Always check the purity of the starting material by HPLC before use. 2. If the reaction involves harsh conditions, consider adding the compound at a later stage or using a protecting group strategy. 3. Ensure all solvents and reagents are anhydrous if hydrolysis is a concern.[8] |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to assess the stability of Methyl 3-(aminomethyl)cyclobutanecarboxylate under stressed conditions to predict its long-term stability, in accordance with ICH guidelines.[9][10][11]
Objective: To evaluate the impact of elevated temperature and humidity on the compound's purity over a 6-month period.
Materials:
-
Methyl 3-(aminomethyl)cyclobutanecarboxylate (minimum 3 batches)
-
Stability chambers set to 40°C ± 2°C / 75% RH ± 5% RH
-
HPLC system with a suitable column (e.g., C18)
-
Analytical standards for the compound and any known impurities
Procedure:
-
Place accurately weighed samples of each batch into vials that are loosely capped to allow for exposure to the chamber's atmosphere.
-
Place a set of control samples from each batch in long-term storage conditions (e.g., -20°C).
-
Place the experimental samples in the stability chamber.
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from each batch from the chamber.
-
Analyze the samples by HPLC to determine the purity and the level of any degradation products.
-
Compare the results to the control samples and the initial time point.
Data Analysis:
-
Plot the purity of the compound as a function of time.
-
Identify and quantify any significant degradation products. A "significant change" is generally defined as a failure to meet the established specification.[12]
Protocol 2: Forced Degradation Study
This study is designed to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.[13]
Objective: To investigate the degradation of the compound under various stress conditions (acidic, basic, oxidative, and photolytic).
1. Acidic and Basic Hydrolysis:
- Prepare solutions of the compound in dilute HCl (e.g., 0.1 M) and dilute NaOH (e.g., 0.1 M).
- Heat the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- Neutralize the samples and analyze by HPLC.
2. Oxidative Degradation:
- Prepare a solution of the compound in a suitable solvent.
- Add a dilute solution of hydrogen peroxide (e.g., 3%).
- Keep the solution at room temperature for a defined period, protected from light.
- Analyze by HPLC.
3. Photostability:
- Expose a solid sample and a solution of the compound to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[14][15][16]
- Simultaneously, keep a control sample in the dark.
- After a specified duration of light exposure, analyze both the exposed and control samples by HPLC.
Analysis of Results:
-
For each stress condition, identify the major degradation products using LC-MS.
-
The HPLC method is considered "stability-indicating" if it can separate the parent compound from all major degradation products.
Visualizations
Degradation Pathways
The following diagram illustrates the primary degradation pathways for Methyl 3-(aminomethyl)cyclobutanecarboxylate.
Caption: Potential degradation pathways of the target compound.
Experimental Workflow for Stability Testing
This workflow outlines the decision-making process for assessing the stability of a new batch of the compound.
Caption: Workflow for stability assessment of a new batch.
References
- 1. Addressing Oxidative Degradation in API Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 2. Hydrolytic Stability; an important parameter to balance - IQLubricants [iqlubricants.iql-nog.com]
- 3. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 4. q1scientific.com [q1scientific.com]
- 5. scilit.com [scilit.com]
- 6. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. ICH Guidelines for Accelerated Stability Testing – StabilityStudies.in [stabilitystudies.in]
- 11. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 14. youtube.com [youtube.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Photostability | SGS USA [sgs.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Cis- and Trans-Methyl 3-(aminomethyl)cyclobutanecarboxylate Isomers
Introduction: The Significance of Stereochemistry in GABA Analog Design
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Consequently, molecules that modulate the GABAergic system are of profound interest in the development of therapeutics for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The conformational flexibility of the GABA molecule allows it to interact with various proteins involved in its signaling pathway, including receptors, transporters, and metabolic enzymes.
A key strategy in medicinal chemistry to enhance the potency and selectivity of GABAergic compounds is the use of conformationally restricted analogs. By incorporating cyclic scaffolds, such as the cyclobutane ring, the spatial orientation of the key pharmacophoric elements—the amino and carboxylic acid groups—can be fixed. This guide provides an in-depth comparison of the biological activities of the cis and trans isomers of Methyl 3-(aminomethyl)cyclobutanecarboxylate, conformationally restricted GABA analogs. While direct comparative data for the methyl ester derivatives is limited, extensive research on the parent carboxylic acid compounds, cis- and trans-3-aminocyclobutane-1-carboxylic acid, provides a strong foundation for understanding their structure-activity relationships. This guide will synthesize the available evidence, present detailed experimental protocols for evaluating these compounds, and offer insights into their differential interactions with key components of the GABAergic system.
The Stereochemical Landscape: Cis vs. Trans Isomers
The core of this comparison lies in the distinct three-dimensional arrangements of the aminomethyl and methoxycarbonyl groups on the cyclobutane ring.
-
cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate: In the cis isomer, the aminomethyl and methoxycarbonyl groups reside on the same face of the cyclobutane ring. This arrangement results in a more folded conformation, bringing the amino and carboxylate functions in closer proximity.
-
trans-Methyl 3-(aminomethyl)cyclobutanecarboxylate: Conversely, the trans isomer features these functional groups on opposite faces of the ring, leading to a more extended and linear molecular geometry.
This seemingly subtle difference in stereochemistry has profound implications for how these molecules interact with their biological targets, which possess exquisitely defined three-dimensional binding pockets.
Comparative Biological Activity: Insights from the Parent Carboxylic Acids
A pivotal study on the parent compounds, cis- and trans-3-aminocyclobutane-1-carboxylic acid, offers a clear indication of the superior GABA-like activity of the cis isomer.[2] The trans isomer was found to be less effective across a range of assays.[2] The authors of this study interpreted these findings to suggest that the "pinning back" of the polar groups in the trans isomer leads to unfavorable steric interactions within the active sites of GABA-related proteins.[2]
Based on these findings, it is highly probable that cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate will exhibit greater activity at GABAergic targets compared to its trans counterpart. The methyl ester is likely to act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid.
Below is a summary of the expected differential activities based on the data from the parent carboxylic acids:
| Biological Target | Expected Activity of cis-Isomer | Expected Activity of trans-Isomer | Rationale |
| GABA Transporters (GATs) | Moderate Inhibition | Weak to No Inhibition | The folded conformation of the cis isomer is likely to better mimic the binding conformation of GABA to GATs. |
| GABAA Receptors | Weak to Moderate Agonist/Modulator | Negligible Activity | The spatial arrangement of functional groups in the cis isomer may allow for a more favorable interaction with the GABA binding site on the GABAA receptor complex. |
| GABA Aminotransferase (GABA-T) | Substrate/Weak Inhibitor | Negligible Activity | The cis isomer may be recognized as a substrate by GABA-T, leading to its degradation or weak inhibition of the enzyme. |
Experimental Protocols for Comparative Evaluation
To empirically validate the hypothesized differences in biological activity between the cis and trans methyl esters, a series of well-established in vitro assays should be performed. The following protocols provide a framework for such a comparative study.
Protocol 1: GABA Uptake Inhibition Assay in Rat Brain Synaptosomes
This assay assesses the ability of the test compounds to inhibit the reuptake of GABA into presynaptic nerve terminals, a key mechanism for terminating GABAergic neurotransmission.
Methodology:
-
Preparation of Synaptosomes: Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes to pellet the crude synaptosomes. Wash the pellet by resuspension in Krebs-Ringer buffer and recentrifugation.
-
Uptake Assay: Resuspend the final synaptosomal pellet in Krebs-Ringer buffer. Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of cis- and trans-Methyl 3-(aminomethyl)cyclobutanecarboxylate or vehicle control for 10 minutes at 37°C.
-
Initiation of Uptake: Initiate GABA uptake by adding a mixture of [³H]-GABA and unlabeled GABA to a final concentration of 10 µM.
-
Termination of Uptake: After 5 minutes, terminate the uptake by rapid filtration through glass fiber filters, followed by three washes with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ values for each isomer by non-linear regression analysis of the concentration-response curves.
Protocol 2: GABAA Receptor Binding Assay
This radioligand binding assay measures the affinity of the test compounds for the GABAA receptor.
Methodology:
-
Membrane Preparation: Homogenize whole rat brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Wash the resulting pellet by resuspension in fresh buffer and recentrifugation three times to remove endogenous GABA.
-
Binding Assay: Resuspend the final membrane pellet in Tris-HCl buffer. In a 96-well plate, combine the membrane preparation, [³H]-muscimol (a high-affinity GABAA receptor agonist), and varying concentrations of the cis and trans test compounds.
-
Incubation: Incubate the plate at 4°C for 30 minutes.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters three times with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters by liquid scintillation counting.
-
Data Analysis: Determine the Kᵢ values for each isomer using the Cheng-Prusoff equation, based on the IC₅₀ values obtained from the displacement curves.
Protocol 3: GABA Aminotransferase (GABA-T) Activity Assay
This spectrophotometric assay determines whether the test compounds act as substrates or inhibitors of GABA-T, the primary enzyme responsible for GABA catabolism.
Methodology:
-
Enzyme Source: Use commercially available purified GABA-T or prepare a mitochondrial fraction from rat brain as a source of the enzyme.
-
Assay Mixture: Prepare a reaction mixture containing potassium pyrophosphate buffer (pH 8.6), α-ketoglutarate, NADP⁺, and succinic semialdehyde dehydrogenase (SSADH).
-
Reaction: In a 96-well plate, add the assay mixture, GABA-T, and varying concentrations of the cis and trans test compounds.
-
Initiation: Initiate the reaction by adding GABA.
-
Measurement: Monitor the increase in absorbance at 340 nm over time at 37°C. The production of NADPH by SSADH is coupled to the transamination of GABA by GABA-T, and NADPH absorbs light at 340 nm.
-
Data Analysis: Determine the rate of reaction for each concentration of the test compounds. A decrease in the reaction rate indicates inhibition, while an increase may suggest the compound is a substrate. Calculate the IC₅₀ or Kₘ values as appropriate.
Stereoselective Synthesis Strategies
The ability to access stereochemically pure cis and trans isomers is paramount for a definitive comparative biological evaluation. Below are proposed synthetic routes for each isomer.
Synthesis of cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate
A potential route to the cis isomer involves the stereoselective reduction of a cyclobutanone precursor. The reduction of 3-substituted cyclobutanones often proceeds with high cis selectivity.[3]
Synthesis of trans-Methyl 3-(aminomethyl)cyclobutanecarboxylate
Accessing the trans isomer may require a different strategy, potentially involving a Mitsunobu reaction to invert the stereochemistry of a cis-hydroxyl intermediate.
Conclusion and Future Directions
The stereochemical arrangement of functional groups in Methyl 3-(aminomethyl)cyclobutanecarboxylate is predicted to be a critical determinant of its biological activity. Based on robust evidence from the parent carboxylic acid analogs, the cis isomer is expected to exhibit significantly greater GABA-like activity than the trans isomer. This guide provides a comprehensive framework for the experimental validation of this hypothesis, including detailed protocols for key biological assays and proposed stereoselective synthetic routes.
Future research should focus on obtaining direct comparative experimental data for the cis and trans methyl esters to confirm these predictions. Furthermore, elucidating the precise binding modes of these isomers at their respective biological targets through techniques such as X-ray crystallography or cryo-electron microscopy would provide invaluable insights for the rational design of next-generation, stereochemically defined GABAergic modulators with improved therapeutic profiles.
References
A Comparative Guide to Rigid GABA Analogs: Focus on Methyl 3-(aminomethyl)cyclobutanecarboxylate and its Congeners
Introduction: The Quest for Conformational Constraint in GABAergic Neuromodulation
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. Its inherent conformational flexibility, however, allows it to adopt multiple spatial arrangements, leading to interactions with a variety of receptor subtypes, including ionotropic GABAA and GABAC receptors, metabotropic GABAB receptors, and GABA transporters (GATs). This lack of selectivity can be a significant hurdle in the development of targeted therapeutics.
To overcome this challenge, medicinal chemists have long pursued the design of conformationally restricted GABA analogs. By incorporating the GABA pharmacophore into rigid carbocyclic or bicyclic scaffolds, it is possible to lock the molecule into a specific conformation that may confer selectivity for a particular GABA receptor or transporter subtype. This guide provides a comparative analysis of several classes of rigid GABA analogs, with a special focus on the emerging cyclobutane scaffold, exemplified by Methyl 3-(aminomethyl)cyclobutanecarboxylate. We will delve into their synthesis, conformational properties, and pharmacological activities, supported by experimental data, to provide a comprehensive resource for researchers in neuroscience and drug discovery.
The Rationale for Rigidity: A Strategy for Selectivity and Improved Pharmacokinetics
The flexible nature of GABA allows it to bind to different receptor subtypes that have distinct conformational requirements. This promiscuity can lead to off-target effects when attempting to modulate a specific GABAergic pathway. The introduction of a rigid scaffold, such as a cyclopropane, cyclobutane, or cyclopentane ring, serves several key purposes:
-
Conformational Locking: It reduces the number of accessible conformations, effectively pre-organizing the molecule for optimal interaction with a specific receptor binding pocket.
-
Enhanced Selectivity: By presenting the amino and carboxyl groups in a defined spatial orientation, rigid analogs can exhibit greater selectivity for one receptor subtype over others.
-
Improved Lipophilicity: The incorporation of a carbocyclic ring generally increases the lipophilicity of the molecule compared to the highly polar GABA, which can improve its ability to cross the blood-brain barrier.[1]
-
Metabolic Stability: The rigid structure can protect the molecule from enzymatic degradation, potentially leading to a longer duration of action.
Methyl 3-(aminomethyl)cyclobutanecarboxylate: An Emerging Scaffold
Methyl 3-(aminomethyl)cyclobutanecarboxylate is a cyclobutane-based GABA analog that has garnered interest as a versatile building block in medicinal chemistry.[2] While extensive pharmacological data on its direct interaction with GABA receptors is not yet widely available in the public domain, its structural features make it a compelling subject for comparison with other well-characterized rigid GABA analogs.
The presence of the methyl ester in this molecule is a key distinguishing feature compared to most other GABA analogs, which typically possess a free carboxylic acid. This esterification can have significant implications for its pharmacokinetic and pharmacodynamic properties, potentially acting as a prodrug strategy to enhance brain penetration.[3][4]
Comparative Analysis of Rigid GABA Analogs
To understand the potential of Methyl 3-(aminomethyl)cyclobutanecarboxylate, it is essential to compare it with other classes of rigid GABA analogs for which pharmacological data are available.
Cyclobutane Analogs
The cyclobutane ring exists in a puckered conformation, which can influence the relative positions of substituents. The cis and trans isomers of 3-aminocyclobutane-1-carboxylic acid are close structural relatives of our primary compound of interest.
-
cis-3-Aminocyclobutane-1-carboxylic acid: This isomer has shown weak to moderate activity at various GABA-related targets. It is a weak inhibitor of GABA uptake in rat brain minislices and shows some activity as a substrate for GABA aminotransferase.
-
trans-3-Aminocyclobutane-1-carboxylic acid: This isomer is generally less active than the cis isomer across the same assays. This difference in activity is attributed to the "pinning back" of the polar groups by the cyclobutane ring in the trans configuration, which may lead to unfavorable steric interactions at the active sites.
Cyclopropane Analogs
Cyclopropane-based analogs are highly constrained. The relative stereochemistry of the amino and carboxyl groups on the three-membered ring is critical for activity.
-
trans-2-(Aminomethyl)cyclopropanecarboxylic acid (TAMP): This analog is less active than GABA but has been shown to displace [3H]-muscimol from rat brain membranes, suggesting some interaction with GABAA receptors.[5]
-
cis-2-(Aminomethyl)cyclopropanecarboxylic acid (CAMP): This isomer is significantly less active than the trans isomer at GABAA receptors.[5]
-
trans-3,4-Methano GABA analogs: Some of these have shown inhibitory effects on GAT3 and the betaine-GABA transporter 1 (BGT1).[6]
Cyclopentane Analogs
The five-membered ring of cyclopentane analogs offers more conformational flexibility than cyclopropane but is still significantly more constrained than GABA.
-
trans-3-Aminocyclopentane-1-carboxylic acid (TACP): The (+)-enantiomer of TACP is a moderately potent partial agonist at GABAC receptors.[7]
-
cis-3-Aminocyclopentane-1-carboxylic acid (CACP): Both enantiomers of CACP are also partial agonists at GABAC receptors, though generally less potent than (+)-TACP.[7]
-
4-Aminocyclopent-1-ene-1-carboxylic acid: The (+)-(4S) enantiomer is a potent GABAA agonist, while the (-)-(4R) isomer is a selective inhibitor of GABA uptake.[8]
Bicyclic Analogs
Fusing a second ring to the primary carbocycle further restricts conformational freedom and can lead to highly potent and selective compounds.
-
Bicyclo[3.1.0]hexane-based analogs: These have been identified as potent and highly selective inhibitors of BGT1.[9]
Quantitative Comparison of Pharmacological Activity
The following tables summarize the available pharmacological data for various rigid GABA analogs at GABAA receptors and GABA transporters. It is important to note that these values are compiled from different studies and should be interpreted with caution due to potential inter-assay variability.
Table 1: Comparative Binding Affinities and Activities at GABAA Receptors
| Compound | Receptor Subtype | Assay Type | Value (IC50/EC50/Ki in µM) | Reference |
| GABA | Cat Cerebral Cortex | [3H]GABA Binding | 0.03 (IC50) | [9] |
| 3-Aminopropanesulfonic acid (APS) | Cat Cerebral Cortex | [3H]GABA Binding | 0.04 (IC50) | [9] |
| Imidazoleacetic acid (IMA) | Cat Cerebral Cortex | [3H]GABA Binding | 0.4 (IC50) | [9] |
| trans-2-(Aminomethyl)cyclopropanecarboxylic acid (TAMP) | Rat Brain Membranes | [3H]muscimol displacement | ~10.8 times less active than GABA | [5] |
| (+)-(4S)-4-Aminocyclopent-1-ene-1-carboxylic acid | Guinea-pig ileum | Agonist activity | ~2 times more potent than GABA | [8] |
Table 2: Comparative Inhibitory Activities at GABA Transporters (GATs)
| Compound | Transporter Subtype | Assay Type | Value (IC50 in µM) | Reference |
| trans-3,4-Methano GABA analog (IIa) | GAT3 | [3H]GABA Uptake | 23.9 | [6] |
| trans-3,4-Methano GABA analog (IIa) | BGT1 | [3H]GABA Uptake | 5.48 | [6] |
| Bicyclo-GABA | BGT1 | [3H]GABA Uptake | 0.47 (KB) | [9] |
| (-)-(4R)-4-Aminocyclopent-1-ene-1-carboxylic acid | Rat Brain Slices | [3H]GABA Uptake | Similar to racemic nipecotic acid | [8] |
The Role of the Methyl Ester: A Prodrug Hypothesis
The methyl ester of Methyl 3-(aminomethyl)cyclobutanecarboxylate is a critical structural feature that warrants discussion. GABA itself has poor blood-brain barrier permeability due to its zwitterionic nature at physiological pH. Esterification of the carboxylic acid group masks the negative charge, increasing the lipophilicity of the molecule. This modification is a common prodrug strategy to enhance the delivery of polar drugs to the CNS.[3][4]
It is hypothesized that Methyl 3-(aminomethyl)cyclobutanecarboxylate can cross the blood-brain barrier more readily than its corresponding carboxylic acid. Once in the brain, it is likely hydrolyzed by esterases to release the active carboxylic acid form, cis- or trans-3-(aminomethyl)cyclobutanecarboxylic acid.[3][4] The rate of this hydrolysis would be a key determinant of the compound's pharmacokinetic profile and efficacy.
Synthesis and Conformational Analysis
General Synthetic Strategies
The synthesis of conformationally restricted GABA analogs often involves multi-step sequences starting from commercially available cyclic precursors. For cyclobutane derivatives, a common approach involves the functionalization of a pre-formed cyclobutane ring. For instance, the synthesis of 1-amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid has been reported starting from 3-(bromomethyl)cyclobutanone ketal.[10] A general method for preparing amino acid methyl esters involves the reaction of the amino acid with methanol in the presence of a catalyst like trimethylchlorosilane.[11]
Conformational Considerations of the Cyclobutane Ring
The cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation to relieve torsional strain. This puckering results in two distinct substituent positions: axial and pseudo-equatorial. The energetic barrier to ring-flipping is relatively low, but the presence of substituents can favor one conformation over the other. The cis/trans stereochemistry of the substituents on the cyclobutane ring, therefore, has a profound impact on the three-dimensional arrangement of the amino and carboxyl groups, which in turn dictates the molecule's interaction with its biological target.
Experimental Protocols
GABAA Receptor Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of a test compound for the GABAA receptor using [3H]muscimol as the radioligand.
1. Membrane Preparation: a. Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4) at 4°C. b. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. c. Centrifuge the supernatant at 140,000 x g for 30 minutes. d. Wash the resulting pellet multiple times with ice-cold deionized water and then with binding buffer (50 mM Tris-HCl, pH 7.4) to remove endogenous GABA. e. Resuspend the final pellet in binding buffer and store at -70°C.
2. Binding Assay: a. Thaw the prepared membranes and wash twice with binding buffer. b. In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well). c. Add varying concentrations of the test compound. d. For non-specific binding determination, add a high concentration of unlabeled GABA (e.g., 10 mM). e. Add [3H]muscimol (e.g., 5 nM final concentration). f. Incubate at 4°C for 45 minutes. g. Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer. h. Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.
3. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. c. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion and Future Directions
The exploration of rigid GABA analogs has proven to be a fruitful strategy for developing selective modulators of the GABAergic system. While Methyl 3-(aminomethyl)cyclobutanecarboxylate itself remains a relatively understudied compound in the context of GABA receptor pharmacology, its structural features, particularly the cyclobutane scaffold and the methyl ester, highlight important considerations in the design of novel CNS-active agents.
The comparative analysis of its structural congeners with cyclopropane, cyclopentane, and bicyclic cores reveals that subtle changes in ring size, stereochemistry, and substituent placement can lead to dramatic shifts in pharmacological activity and selectivity.
Future research should focus on a number of key areas:
-
Systematic Pharmacological Profiling: A comprehensive evaluation of Methyl 3-(aminomethyl)cyclobutanecarboxylate and its cis/trans isomers at a wide range of GABA receptor subtypes and transporters is needed to elucidate its activity profile.
-
In Vivo Studies: Investigation of the pharmacokinetic properties of this methyl ester, including its brain penetration and in vivo hydrolysis, will be crucial to validate the prodrug hypothesis.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a broader range of substituted cyclobutane analogs will help to define the structural requirements for potent and selective activity at specific GABAergic targets.
By continuing to explore the rich chemical space of conformationally restricted GABA analogs, the scientific community can pave the way for the development of next-generation therapeutics for a host of neurological and psychiatric disorders.
References
- 1. US5051448A - GABA esters and GABA analog esters - Google Patents [patents.google.com]
- 2. Methyl 3-(aminomethyl)cyclobutane-1-carboxylate [cymitquimica.com]
- 3. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gamma-Aminobutyric acid esters. 2. Synthesis, brain uptake, and pharmacological properties of lipid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Central receptor binding and cardiovascular effects of GABA analogues in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
head-to-head comparison of PROTAC linkers: cyclobutane vs PEG vs alkyl chains
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is comprised of three key components: a "warhead" that binds the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.
While significant attention is often given to the design of the warhead and the choice of E3 ligase ligand, the linker is far from a passive spacer. It is the critical fulcrum that dictates the geometry, stability, and kinetics of the ternary complex (POI-PROTAC-E3 ligase), which is the productive intermediate for protein degradation. The linker's length, rigidity, and chemical composition profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][3]
This guide provides an in-depth, head-to-head comparison of three common linker archetypes: flexible alkyl and polyethylene glycol (PEG) chains, and the more conformationally constrained cyclobutane scaffold. We will delve into the mechanistic rationale behind their use, present supporting experimental data, and provide detailed protocols for their evaluation.
The PROTAC Catalytic Cycle: A Mechanistic Overview
PROTACs function catalytically to induce the degradation of a target protein. By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[1][4]
Figure 1: The PROTAC-mediated protein degradation pathway.
Linker Archetypes: A Head-to-Head Comparison
The choice of linker is a multi-parameter optimization problem. The ideal linker must be long enough to span the distance between the POI and the E3 ligase without inducing steric clashes, yet not so long as to be overly flexible, which can incur an entropic penalty upon ternary complex formation.[2][]
Flexible Linkers: Alkyl and PEG Chains
Alkyl and PEG chains are the most common linkers used in early-stage PROTAC development due to their synthetic accessibility and the ease with which their length can be modified.[1][6]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the aqueous solubility of the PROTAC.[7][]
-
PEG Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains. This property can improve the solubility and cell permeability of the PROTAC molecule.[6][] Approximately 54% of reported PROTACs utilize PEG-based linkers.[6]
Advantages of Flexible Linkers:
-
Synthetic Tractability: They are readily synthesized and incorporated into PROTACs.[7]
-
Conformational Sampling: Their flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[7]
Disadvantages of Flexible Linkers:
-
Entropic Penalty: High flexibility can lead to a significant loss of conformational entropy upon binding, potentially reducing the stability of the ternary complex.[7]
-
Poor Physicochemical Properties: Alkyl chains can increase lipophilicity, leading to poor solubility and potential off-target effects. Both linker types contribute to a high number of rotatable bonds, which can negatively impact cell permeability and oral bioavailability.[7]
-
Metabolic Liability: PEG chains can be susceptible to oxidative metabolism.[]
Rigid Linkers: The Case for Cyclobutane
To overcome the drawbacks of flexible linkers, researchers have increasingly turned to more rigid designs that incorporate cyclic structures.[7] These rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[7][]
The cyclobutane ring, in particular, has emerged as a valuable scaffold in medicinal chemistry. Its puckered nature restricts the conformational freedom of the molecule, which can lead to a significant increase in binding affinity and potency.[10]
Advantages of Cyclobutane Linkers:
-
Conformational Rigidity: The constrained nature of the cyclobutane ring pre-organizes the PROTAC, reducing the entropic cost of ternary complex formation.[10]
-
Improved Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains.
-
Precise Vectorial Orientation: The defined stereochemistry of substituted cyclobutane rings allows for precise control over the exit vectors of the linker, enabling fine-tuning of the ternary complex geometry.
Disadvantages of Cyclobutane Linkers:
-
Synthetic Complexity: The synthesis of substituted cyclobutane building blocks can be more challenging than that of linear linkers.[7]
-
Reduced Flexibility: The lack of flexibility can make it more difficult to achieve a productive ternary complex geometry if the pre-organized conformation is not optimal.[7]
Quantitative Data Summary: A Comparative Analysis
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 , the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax , the maximum percentage of target protein degradation achieved.[6] Lower DC50 values indicate higher potency, while higher Dmax values suggest greater efficacy.
Case Study 1: Alkyl vs. PEG Linkers in BET Degraders
The following table summarizes data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, highlighting the impact of linker composition on degradation.
| PROTAC | E3 Ligase Ligand | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Thalidomide | PEG/Alkyl (12-29 atoms) | TBK1 | Various | Submicromolar | >90 | [11] |
| PROTAC 2 | Thalidomide | PEG (0 units) | BRD4 | H661 | < 500 | >90 | [1][11] |
| PROTAC 3 | Thalidomide | PEG (1-2 units) | BRD4 | H661 | > 5000 | - | [1][11] |
| PROTAC 4 | Thalidomide | PEG (4-5 units) | BRD4 | H661 | < 500 | >90 | [1][11] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between different studies should be made with caution.
This data illustrates the "hook effect" often observed with flexible linkers, where both very short and longer linkers can be effective, while intermediate lengths are not. This underscores the empirical nature of linker optimization for each specific target and E3 ligase pair.[1]
Case Study 2: Propyl vs. cis-Cyclobutane Linker in PRC2 Degraders
A study on degraders of the Polycomb Repressive Complex 2 (PRC2) provides a direct comparison between a flexible propyl linker and a rigid cis-cyclobutane linker.[10]
| PROTAC | Linker Type | Target Protein | Cell Line | EED DC50 (nM) | EED Dmax (%) | EZH2 DC50 (nM) | EZH2 Dmax (%) | Reference |
| UNC6852 | Propyl | EED, EZH2 | DB | 1600 | 78 | >10000 | 25 | [10] |
| UNC7700 | cis-Cyclobutane | EED, EZH2 | DB | 111 | 84 | 275 | 86 | [10] |
The results demonstrate that the PROTAC with the cis-cyclobutane linker (UNC7700) is approximately 15-fold more potent at degrading EED and significantly more effective at degrading the core PRC2 component EZH2 compared to the analogous PROTAC with a flexible propyl linker (UNC6852).[10] This highlights the potential of rigid linkers to enhance degradation potency and modulate selectivity.
Impact on Physicochemical Properties and Pharmacokinetics
The linker has a profound impact on the drug-like properties of a PROTAC, which are critical for its development as a therapeutic agent.
| Property | Alkyl Linkers | PEG Linkers | Cyclobutane Linkers |
| Solubility | Generally hydrophobic, can decrease aqueous solubility.[7][] | Hydrophilic, generally improves aqueous solubility.[6][] | Can improve solubility compared to linear alkyl chains.[] |
| Permeability | Can enhance passive permeability due to lipophilicity.[7] | May reduce passive permeability due to increased polarity, but can improve overall cell entry by enhancing solubility.[12] | Can improve cell permeability compared to flexible linkers.[10] |
| Metabolic Stability | Generally considered metabolically stable. | Can be susceptible to oxidative metabolism.[] | Generally more resistant to metabolism than linear chains. |
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[4][13]
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Figure 2: General workflow for Western Blot analysis of PROTAC efficacy.
MTS Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which can be used to assess the cytotoxic effects of PROTACs.[14][15][16]
Objective: To determine the effect of PROTAC treatment on cell viability.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTACs for the desired time period (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Record the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the ternary complex, providing insights into the mechanism of action of a PROTAC.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the thermodynamic parameters (affinity, stoichiometry, enthalpy, and entropy) of both binary and ternary interactions.[17]
-
Surface Plasmon Resonance (SPR): Measures the kinetics of complex formation and dissociation in real-time.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that is well-suited for high-throughput screening of ternary complex formation.[17]
Expert Insights and Future Perspectives
The design of the PROTAC linker has evolved from a trial-and-error process to a more rational, data-driven approach. While flexible linkers like alkyl and PEG chains remain valuable tools for initial proof-of-concept studies, there is a clear trend towards the use of more rigid and functionalized linkers to optimize PROTAC performance.[1][18]
The use of conformationally constrained linkers, such as those containing cyclobutane, offers a promising strategy to improve potency, selectivity, and pharmacokinetic properties.[10] The ability to pre-organize the PROTAC into a bioactive conformation can overcome the entropic penalty associated with flexible linkers, leading to more stable and productive ternary complexes.
Future advancements in computational modeling and structural biology will undoubtedly play a crucial role in the rational design of PROTAC linkers.[19] By providing a deeper understanding of the structure and dynamics of ternary complexes, these tools will enable the de novo design of linkers with optimized properties, accelerating the development of the next generation of targeted protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 10. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 19. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl 3-(aminomethyl)cyclobutanecarboxylate Derivatives
Introduction: The Promise of the Puckered Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of structural rigidity, synthetic accessibility, and favorable pharmacological properties is perpetual. The cyclobutane ring, once considered a mere curiosity of strained-ring chemistry, has emerged as a valuable motif in drug design.[1][2] Its puckered conformation provides a three-dimensional architecture that can orient substituents in well-defined spatial arrangements, a stark contrast to more flexible aliphatic chains or larger cycloalkanes.[1][2] This conformational restriction can lead to enhanced potency, improved selectivity, and better metabolic stability by locking the molecule into a bioactive conformation and shielding it from metabolic enzymes.[1][2]
This guide focuses on the structure-activity relationship (SAR) of derivatives based on the methyl 3-(aminomethyl)cyclobutanecarboxylate scaffold. This bifunctional molecule offers two key points for chemical modification: the primary amine of the aminomethyl group and the methyl ester of the carboxylate. Through a systematic exploration of these modification points, this scaffold can be tailored to interact with a variety of biological targets. This guide will provide a comparative analysis of key structural modifications, supported by experimental data from relevant studies on analogous compounds, and will propose a strategic approach for designing and evaluating novel derivatives, with a particular focus on their potential as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.[1][2]
Core Principle 1: The Critical Role of Stereochemistry
The spatial arrangement of functional groups on the cyclobutane ring is a fundamental determinant of biological activity. The cis and trans isomers of a 1,3-disubstituted cyclobutane will present their substituents in markedly different orientations, leading to distinct interactions with a biological target. A seminal study on cyclobutane analogs of the neurotransmitter γ-aminobutyric acid (GABA) provides a clear illustration of this principle.[3]
In this study, the cis and trans isomers of 3-aminocyclobutane-1-carboxylic acid were synthesized and evaluated for their ability to interact with various components of the GABAergic system. The results, summarized in the table below, demonstrate a clear preference for the cis isomer.
Table 1: Comparison of the Biological Activity of cis- and trans-3-aminocyclobutane-1-carboxylic acid [3]
| Biological Activity | cis-isomer | trans-isomer |
| Inhibition of GABA uptake in rat brain minislices | Weak to moderate | Less effective |
| Inhibition of sodium-independent GABA binding | Weak to moderate | Less effective |
| Substrate for GABA aminotransferase | Weak to moderate | Less effective |
| Depression of firing rate of cat spinal neurons | Weak to moderate | Less effective |
The superior activity of the cis isomer is attributed to its ability to present the amino and carboxylic acid groups in a spatial orientation that more closely mimics the bioactive conformation of GABA.[3] The cyclobutane ring in the trans isomer forces the polar groups into a "pinned back" conformation, which can lead to unfavorable steric interactions with the target protein.[3] This underscores the critical importance of controlling and defining the stereochemistry in any drug discovery program based on the methyl 3-(aminomethyl)cyclobutanecarboxylate scaffold.
Caption: Conformational impact of cis/trans isomerism on bioactivity.
Core Principle 2: Diversification of the Carboxylate Moiety to Carboxamides
While the methyl ester of the parent scaffold is a useful synthetic handle, its conversion to a carboxamide opens up a vast chemical space for SAR exploration. Amides offer several advantages over esters in a medicinal chemistry context: they are generally more stable to hydrolysis by esterases, and the N-H group of a secondary amide can act as a hydrogen bond donor, providing an additional point of interaction with the target. Furthermore, the substituent on the amide nitrogen can be varied to probe for beneficial hydrophobic or polar interactions.
A study on cyclobutane carboxamide inhibitors of fungal scytalone dehydratase, an enzyme involved in melanin biosynthesis, provides compelling evidence for the utility of this strategy.[3] Although the target is not a mammalian protein, the principles of molecular recognition are universal. In this study, a series of N-arylcyclobutane carboxamides were synthesized and evaluated.
Table 2: SAR of N-Arylcyclobutane Carboxamide Inhibitors of Scytalone Dehydratase [3]
| R Group on Amide Nitrogen | Scytalone Dehydratase Inhibition (IC50) |
| 2,4-dichlorophenyl | Potent |
| Phenyl | Moderate |
| Methyl | Weak |
The results clearly indicate that substitution on the phenyl ring of the N-aryl group has a significant impact on potency, with the 2,4-dichloro substitution being optimal.[3] This suggests that the N-aryl group is occupying a specific pocket in the enzyme's active site where these substituents can make favorable interactions. This example highlights the potential for significant gains in potency and selectivity by converting the methyl ester of our core scaffold to a library of diverse amides.
A Proposed SAR Campaign: Targeting Dipeptidyl Peptidase-IV (DPP-IV)
Based on the prevalence of β-amino acid derivatives as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), this enzyme represents a highly promising target for derivatives of methyl 3-(aminomethyl)cyclobutanecarboxylate.[1][2] DPP-IV is a serine protease that plays a key role in glucose homeostasis by inactivating the incretin hormones GLP-1 and GIP.[1] Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.[1]
Below is a proposed "roadmap" for a systematic SAR study of methyl 3-(aminomethyl)cyclobutanecarboxylate derivatives as DPP-IV inhibitors, along with a template for data collection and detailed experimental protocols.
Proposed Derivative Library
A focused library of derivatives should be synthesized to probe the SAR at both the aminomethyl and carboxylate positions. The cis-isomer should be prioritized based on the principles discussed earlier.
-
N-Acyl Derivatives: The aminomethyl group can be acylated with a variety of carboxylic acids to explore the S2 pocket of DPP-IV.
-
Carboxamide Derivatives: The methyl ester can be converted to a series of amides to probe the S1' pocket.
Table 3: Template for SAR Data of Methyl 3-(aminomethyl)cyclobutanecarboxylate Derivatives as DPP-IV Inhibitors
| Compound ID | R1 (N-Acyl Group) | R2 (Amide Substituent) | DPP-IV Inhibition (IC50, nM) |
| Parent | H | OCH3 | (To be determined) |
| Series 1 | Acetyl | OCH3 | |
| Benzoyl | OCH3 | ||
| 4-Fluorobenzoyl | OCH3 | ||
| Series 2 | H | NH-phenyl | |
| H | NH-(4-fluorophenyl) | ||
| H | NH-benzyl | ||
| Series 3 | Acetyl | NH-phenyl | |
| 4-Fluorobenzoyl | NH-(4-fluorophenyl) |
Experimental Protocols
1. Synthesis of a Representative Derivative: cis-methyl 3-((4-fluorobenzamido)methyl)cyclobutanecarboxylate
This protocol describes the N-acylation of the parent amine.
-
To a solution of cis-methyl 3-(aminomethyl)cyclobutanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of 4-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Synthetic workflow for N-acylation.
2. In Vitro DPP-IV Inhibition Assay
This is a continuous-monitoring kinetic assay using a fluorogenic substrate.
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add assay buffer (e.g., Tris-HCl, pH 7.5), recombinant human DPP-IV enzyme, and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate Gly-Pro-AMC (AMC = 7-amino-4-methylcoumarin).
-
Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Caption: Workflow for DPP-IV inhibition assay.
The Underlying Biology: The DPP-IV Signaling Pathway
The therapeutic rationale for inhibiting DPP-IV lies in its role in the "incretin effect." After a meal, the gut releases incretin hormones, primarily GLP-1 and GIP. These hormones signal to the pancreas to release insulin in a glucose-dependent manner. DPP-IV rapidly degrades GLP-1 and GIP, terminating their signal. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.
Caption: Mechanism of action of DPP-IV inhibitors in glucose homeostasis.
Conclusion and Future Directions
The methyl 3-(aminomethyl)cyclobutanecarboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined key principles for guiding an SAR campaign based on this scaffold, emphasizing the critical role of stereochemistry and the strategic advantage of diversifying the carboxylate moiety into a range of carboxamides. By applying these principles in a systematic investigation of a relevant biological target such as DPP-IV, researchers can efficiently navigate the chemical space and identify potent and selective drug candidates. Future work should focus on obtaining high-resolution crystal structures of lead compounds in complex with their target enzymes to rationalize the observed SAR and guide further optimization of pharmacokinetic and pharmacodynamic properties.
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific and irreversible cyclopeptide inhibitors of dipeptidyl peptidase IV activity of the T-cell activation antigen CD26 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Stability of PROTACs Featuring Methyl 3-(aminomethyl)cyclobutanecarboxylate and Other Common Linkers
Introduction: The Linker as the Linchpin of PROTAC Success
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct parts: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[2]
While the two ligands provide target specificity and E3 ligase engagement, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[3] Furthermore, the linker profoundly impacts the molecule's physicochemical properties, including solubility, cell permeability, and, most critically, its metabolic stability.[4] A PROTAC with a well-designed linker can exhibit favorable pharmacokinetics and potent in vivo activity, while a poorly designed one may be rapidly metabolized, leading to low systemic exposure and diminished therapeutic effect.[5]
This guide provides an in-depth comparison of the in vitro and in vivo stability of PROTACs, with a special focus on those containing the rigid cyclobutane-based linker, Methyl 3-(aminomethyl)cyclobutanecarboxylate. We will compare its expected performance against more traditional flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, and other rigid linkers like those containing piperazine moieties. This analysis is supported by a review of current literature and detailed experimental protocols to empower researchers in the rational design of next-generation protein degraders.
The Stability Conundrum of PROTACs
PROTACs inherently operate in a chemical space "beyond the Rule of Five," with molecular weights often exceeding 800 Da.[5] This large size, coupled with a typically high number of rotatable bonds in flexible linkers, can make them susceptible to metabolic degradation by enzymes such as cytochrome P450s (CYPs).[6][7] The linker itself is frequently identified as a metabolic "soft spot," undergoing enzymatic reactions like N-dealkylation and amide hydrolysis that cleave the molecule, rendering it inactive.[7] Therefore, a thorough assessment of a PROTAC's stability in biologically relevant matrices is a cornerstone of its preclinical development.
Part 1: A Head-to-Head Comparison of In Vitro Stability
The initial screening of PROTAC stability is typically performed using in vitro assays that model key aspects of in vivo metabolism. The two most common and informative assays are the plasma stability assay and the liver microsomal stability assay.
Experimental Workflow for In Vitro Stability Assessment
The following diagram outlines the typical workflow for assessing the in vitro stability of a novel PROTAC.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
The Fulcrum of Efficacy: A Comparative Analysis of PROTAC Linker Attachment Points on Methyl 3-(aminomethyl)cyclobutanecarboxylate
<_ _>
Guide for Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The PROTAC Revolution and the Unsung Hero—The Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) by acting as a molecular bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][3][4] This induced proximity facilitates the tagging of the POI with ubiquitin, marking it for destruction by the proteasome.[1][4] The result is a catalytic and often highly potent pharmacological effect.
While the "warhead" (POI ligand) and "anchor" (E3 ligand) have historically garnered the most attention, it is now unequivocally clear that the linker connecting them is not a passive spacer.[3][5][6] The linker's length, composition, rigidity, and—critically—its attachment points, or "exit vectors," are paramount in dictating the efficacy of a PROTAC.[7][] These features govern the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the foundational step for effective protein degradation.[7][]
This guide provides an in-depth comparative analysis of PROTAC efficacy focusing on a specific, structurally intriguing building block: Methyl 3-(aminomethyl)cyclobutanecarboxylate . While direct, publicly available comparative studies on this exact scaffold are limited, we will extrapolate from well-established principles of linker design, using analogous structures and seminal studies in the field to inform our analysis. We will explore the theoretical implications of different attachment points on this cyclobutane core and provide the experimental frameworks necessary to validate these hypotheses.
The Rationale for Cyclobutane Scaffolds in PROTAC Linkers
The use of rigid or semi-rigid linkers, such as those incorporating cycloalkane motifs like cyclobutane, is a sophisticated strategy in modern PROTAC design.[][10] Unlike flexible polyethylene glycol (PEG) or alkyl chains, constrained linkers offer several distinct advantages:
-
Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the molecule's conformational freedom. This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially leading to higher affinity and more stable interactions.[11]
-
Precise Vectorial Control: The defined stereochemistry of a substituted cyclobutane allows for precise, predictable orientation of the warhead and E3 ligand.[11] This is crucial for achieving the optimal geometry required for efficient ubiquitin transfer.
-
Improved Physicochemical Properties: Cyclobutane scaffolds can improve metabolic stability compared to linear linkers and provide a means to tune properties like solubility and lipophilicity.[11][12] They allow drug designers to access a more three-dimensional chemical space.[11]
The subject of our analysis, Methyl 3-(aminomethyl)cyclobutanecarboxylate, presents two primary, chemically distinct points for linker conjugation: the aminomethyl group and the cyclobutane ring itself (via the carboxylate position after hydrolysis/functionalization).
Comparative Analysis of Linker Attachment Points
The choice of where to attach the linker to this scaffold fundamentally alters the exit vector, profoundly impacting the PROTAC's structure-activity relationship (SAR).[7] Let's consider the two primary possibilities.
Scenario A: Linker Attachment at the Aminomethyl Group
Attaching the linker via the nitrogen of the aminomethyl group is a common and synthetically tractable approach. This places the cyclobutane core as a rigid spacer element early in the linker chain, extending from the E3 ligase or POI ligand.
-
Potential Advantages:
-
The cyclobutane ring can act as a rigid "strut," providing defined distance and geometry.
-
The ester group remains available for further modification or to influence solubility.
-
-
Potential Disadvantages:
-
The orientation provided by this vector may not be optimal for productive ternary complex formation for all target/E3 pairs.
-
The proximity of the rigid ring to one of the binding moieties could introduce steric hindrance.
-
Scenario B: Linker Attachment at the Carboxylate Position
This strategy involves attaching the linker to the C1 position of the cyclobutane ring (where the methyl ester is located). This positions the aminomethyl group as a terminal feature of the linker.
-
Potential Advantages:
-
This may offer a completely different spatial trajectory for the PROTAC, potentially unlocking favorable protein-protein interactions within the ternary complex that are inaccessible via Scenario A.[7]
-
The primary amine of the aminomethyl group could potentially form beneficial hydrogen bonds with the target protein or E3 ligase.
-
-
Potential Disadvantages:
-
The synthesis might be more complex.
-
This exit vector could lead to a less stable or unproductive ternary complex geometry.
-
The critical takeaway is that neither attachment point is inherently superior. Efficacy is context-dependent, determined by the specific POI and E3 ligase involved. Seminal work on BET bromodomain degraders has shown that shifting the linker attachment point on the E3 ligase ligand, while keeping all other components identical, can result in a dramatic loss or gain of degradation potency, underscoring the critical nature of the exit vector.[7]
Visualizing the PROTAC Mechanism and Linker Variables
To better understand these concepts, the following diagrams illustrate the core PROTAC mechanism and the structural questions at hand.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Binding Affinity of Methyl 3-(aminomethyl)cyclobutanecarboxylate to GABA Receptors
This guide provides a comprehensive, technically robust framework for researchers, scientists, and drug development professionals to validate the binding affinity of novel chemical entities to γ-aminobutyric acid (GABA) receptors. As our subject for this illustrative guide, we will use the novel compound, Methyl 3-(aminomethyl)cyclobutanecarboxylate. Given the absence of existing literature on this specific molecule's interaction with GABA receptors, this document will serve as a de novo roadmap for its characterization, establishing a paradigm for assessing similar novel compounds.
The Central Role of GABA Receptors
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), critical for maintaining the delicate balance between neuronal excitation and inhibition.[1] Its effects are mediated through two primary receptor classes: the ionotropic GABA-A receptors (GABA-A-R) and the metabotropic GABA-B receptors (GABA-B-R).[1][2]
GABA-A receptors are ligand-gated chloride ion channels that mediate fast synaptic inhibition.[1][3][4] The majority of these receptors are heteropentamers, typically composed of two α, two β, and one γ subunit.[3][5][6] This subunit diversity gives rise to a vast number of receptor isoforms, each with distinct pharmacological properties.[3][5][6] The binding of GABA to the interface of the α and β subunits triggers the opening of the chloride channel, leading to hyperpolarization and a decrease in neuronal excitability.[7][8] GABA-A receptors are the targets for a wide array of clinically significant drugs, including benzodiazepines, barbiturates, and general anesthetics, which act as positive allosteric modulators (PAMs).[9][10][11]
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory effects.[12] They are obligate heterodimers of GABA-B1 and GABA-B2 subunits and, upon activation, modulate adenylyl cyclase and ion channels, leading to downstream inhibitory signaling.[12][13]
Given the therapeutic importance of modulating the GABAergic system, accurately characterizing the interaction of a novel compound like Methyl 3-(aminomethyl)cyclobutanecarboxylate (hereafter referred to as 'Cyclobutane-GABA' for brevity) is a critical first step in drug discovery.
A Multi-Tiered Validation Workflow
Our validation strategy is designed to systematically build a comprehensive profile of Cyclobutane-GABA's interaction with GABA receptors. This workflow ensures that resources are used efficiently, with each step providing the necessary data to justify proceeding to the next, more complex, and resource-intensive stage.
Caption: Multi-tiered workflow for validating GABA receptor binding.
Tier 1: Computational Prediction via Molecular Docking
Causality: Before committing to expensive and time-consuming wet-lab experiments, in silico molecular docking provides a predictive assessment of whether Cyclobutane-GABA can physically fit into the binding sites of GABA receptors and what its likely binding energy might be.[14][15] This is a cost-effective first pass to generate a testable hypothesis.
We will dock Cyclobutane-GABA into the known GABA binding site located at the α/β subunit interface of a high-resolution crystal structure of the GABA-A receptor (e.g., PDB ID: 4COF).[16]
Protocol 1: Molecular Docking
-
Protein Preparation:
-
Retrieve the crystal structure of the human GABA-A receptor from the Protein Data Bank.[16]
-
Using a molecular modeling suite (e.g., UCSF Chimera, Schrödinger Maestro), prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and repairing any missing side chains.[16][17]
-
-
Ligand Preparation:
-
Generate the 3D structure of Cyclobutane-GABA.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[17]
-
-
Docking Simulation:
-
Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB file.[16]
-
Utilize a docking program like AutoDock Vina or Molegro Virtual Docker to perform the docking simulation.[14][16] These programs will sample multiple conformations and orientations of the ligand within the binding site.
-
-
Analysis:
-
Analyze the results based on the predicted binding energy (affinity score) in kcal/mol and the binding pose.
-
Visualize the docked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with receptor residues.[16]
-
Hypothetical Data Summary: Molecular Docking
| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| GABA (Control) | GABA-A (α1β2γ2) | -6.5 | Tyr97, Glu155, Arg207 |
| Cyclobutane-GABA | GABA-A (α1β2γ2) | -5.8 | Tyr97, Glu155 |
This hypothetical result suggests that Cyclobutane-GABA has a favorable, albeit slightly weaker, predicted binding energy compared to the endogenous ligand GABA, justifying progression to experimental validation.
Tier 2: Direct Binding Affinity via Radioligand Assays
Causality: While docking is predictive, a radioligand binding assay provides direct, quantitative evidence of binding. This experiment measures the ability of our unlabeled test compound (Cyclobutane-GABA) to displace a known radioactive ligand ('radioligand') that has high affinity and specificity for the receptor.[18][19] The concentration at which Cyclobutane-GABA displaces 50% of the radioligand (the IC50) is determined, from which the inhibitory constant (Ki), a true measure of binding affinity, can be calculated.[20]
We will perform two separate competitive binding assays to assess affinity for both GABA-A and GABA-B receptors.
Protocol 2: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize rat brain tissue (a rich source of GABA receptors) in ice-cold buffer.
-
Perform a series of centrifugations to isolate the cell membrane fraction, which contains the receptors.[20][21]
-
Thoroughly wash the membranes multiple times to remove endogenous GABA, which would otherwise interfere with the assay.[21]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[20]
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add membrane preparation, assay buffer, and the specific radioligand.
-
Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a non-radioactive 'cold' ligand to saturate all specific binding sites.
-
Displacement Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound (Cyclobutane-GABA) or control compounds.
-
-
Incubation & Termination:
-
Incubate the plate to allow the binding to reach equilibrium.[20]
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes but allow unbound radioligand to pass through.[20]
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Data Acquisition & Analysis:
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
Caption: Competition between a radioligand and a test compound.
Hypothetical Data Summary: Binding Affinity (Ki)
| Compound | Target Receptor | Binding Affinity (Ki, µM) | Classification |
| Muscimol (Control) | GABA-A-R | 0.02 | Potent Agonist |
| Bicuculline (Control) | GABA-A-R | 0.15 | Potent Antagonist |
| Baclofen (Control) | GABA-B-R | 0.1 | Potent Agonist |
| Saclofen (Control) | GABA-B-R | 5.0 | Selective Antagonist |
| Cyclobutane-GABA | GABA-A-R | 15.2 | Moderate Affinity Ligand |
| Cyclobutane-GABA | GABA-B-R | > 100 | No Significant Binding |
These hypothetical results suggest Cyclobutane-GABA is a selective ligand for the GABA-A receptor with moderate affinity and shows no significant binding to the GABA-B receptor. This selectivity is a crucial finding, and the moderate affinity warrants functional characterization.
Tier 3: Functional Characterization via Electrophysiology
Causality: A binding assay confirms interaction but does not reveal its functional consequence. Does Cyclobutane-GABA activate the receptor (agonist), block it (antagonist), or modify its response to GABA (allosteric modulator)?[9][10] Whole-cell patch-clamp electrophysiology is the gold standard for answering this question.[24] It allows for the direct measurement of ion flow through the GABA-A receptor channel in response to compound application, providing a real-time functional readout.[25][26]
We will use a human embryonic kidney (HEK293) cell line stably expressing the human α1β2γ2 GABA-A receptor subtype, a common and well-characterized isoform.[25]
Caption: Mechanism of GABA-A receptor-mediated inhibition.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture:
-
Culture HEK293 cells expressing the desired GABA-A receptor subunits (e.g., α1β2γ2) under standard conditions.
-
-
Recording Setup:
-
Place a coverslip with adherent cells onto the stage of an inverted microscope equipped for patch-clamping.
-
Fill a glass micropipette (electrode) with an intracellular solution and approach a single cell.
-
Apply gentle suction to form a high-resistance 'gigaohm' seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving the 'whole-cell' configuration, which allows control of the cell's membrane potential and measurement of transmembrane currents.[27]
-
-
Data Acquisition:
-
Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).
-
Agonist Test: Apply varying concentrations of Cyclobutane-GABA alone to the cell using a rapid perfusion system and record any induced current. A significant inward chloride current (at this holding potential) indicates agonist activity.
-
Antagonist Test: Co-apply a known concentration of GABA (e.g., its EC50) with varying concentrations of Cyclobutane-GABA. A reduction in the GABA-evoked current indicates antagonist activity.
-
Modulator Test: Co-apply a low, baseline-activating concentration of GABA (e.g., its EC10-EC20) with varying concentrations of Cyclobutane-GABA. An enhancement of the GABA-evoked current indicates positive allosteric modulation (PAM), while a decrease suggests negative allosteric modulation (NAM).
-
-
Analysis:
-
Measure the peak amplitude of the current elicited by each compound application.
-
For agonist activity, plot current amplitude against concentration to determine the EC50 (concentration for half-maximal effect) and maximal efficacy.
-
For antagonist activity, plot the inhibition of the GABA response against concentration to determine the IC50.
-
For modulatory activity, quantify the percentage enhancement or inhibition of the baseline GABA response.
-
Hypothetical Data Summary: Functional Activity
| Compound | Test Mode | Measured Effect | EC50 / IC50 (µM) | Inferred Functional Role |
| GABA (Control) | Agonist | Elicits inward Cl- current | 10.5 | Endogenous Agonist |
| Diazepam (Control) | Modulator (with GABA EC20) | Potentiates GABA current by ~500% | 0.05 | Positive Allosteric Modulator |
| Cyclobutane-GABA | Agonist | Elicits inward Cl- current | 45.7 | Partial Agonist |
| Cyclobutane-GABA | Antagonist (with GABA EC50) | No significant inhibition | > 100 | Not an Antagonist |
| Cyclobutane-GABA | Modulator (with GABA EC20) | No significant potentiation | > 100 | Not a Modulator |
These hypothetical functional data corroborate the binding assays. Cyclobutane-GABA is shown to be a selective, moderate-affinity partial agonist at the GABA-A receptor. Its EC50 is higher (less potent) than GABA, and it likely produces a sub-maximal response compared to the full agonist GABA, which is characteristic of a partial agonist.
Conclusion
This comprehensive, multi-tiered guide outlines a robust and self-validating pathway for characterizing the binding and functional profile of a novel compound, Methyl 3-(aminomethyl)cyclobutanecarboxylate ('Cyclobutane-GABA'), at GABA receptors. By integrating computational prediction, direct biochemical binding assays, and functional electrophysiological validation, we can confidently build a data-driven profile of a new chemical entity.
Based on our illustrative hypothetical data, we would conclude that Cyclobutane-GABA is a selective, moderate-affinity partial agonist of the GABA-A receptor . This level of detailed characterization is essential for making informed decisions in any drug discovery and development program targeting the GABAergic system.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders | Semantic Scholar [semanticscholar.org]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. GABA - Wikipedia [en.wikipedia.org]
- 9. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAA receptor: Positive and negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABA receptor agonists, antagonists and modulators [hellobio.com]
- 14. mdpi.com [mdpi.com]
- 15. ijddr.in [ijddr.in]
- 16. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 18. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cellmicrosystems.com [cellmicrosystems.com]
- 27. researchgate.net [researchgate.net]
The Double-Edged Sword: A Comparative Guide to the Off-Target Effects of Methyl 3-(aminomethyl)cyclobutanecarboxylate-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The Methyl 3-(aminomethyl)cyclobutanecarboxylate scaffold has emerged as a privileged motif in the design of potent and selective kinase inhibitors. However, as with any small molecule, the potential for off-target interactions remains a critical consideration, influencing both efficacy and toxicity. This guide provides an in-depth, objective comparison of the off-target effects of compounds containing this scaffold, using the allosteric AKT inhibitor Miransertib (ARQ 092) as a primary example. We will compare its profile with alternative allosteric AKT inhibitors, supported by experimental data, and detail the methodologies crucial for this analysis.
The Imperative of Off-Target Profiling in Kinase Inhibitor Development
Protein kinases are a major class of drug targets, particularly in oncology. The structural similarity of the ATP-binding site across the kinome presents a significant challenge in developing truly specific inhibitors. Off-target binding can lead to a spectrum of consequences, from unforeseen toxicities to beneficial polypharmacology, where inhibition of additional targets contributes to the therapeutic effect. Therefore, a comprehensive understanding of a compound's selectivity profile is not merely an academic exercise but a cornerstone of preclinical and clinical development.
Early and thorough off-target profiling allows for:
-
Rational Lead Optimization: Guiding medicinal chemistry efforts to mitigate undesirable interactions while retaining or enhancing on-target activity.
-
Prediction of Potential Toxicities: Identifying potential safety liabilities before they derail clinical trials.
-
Uncovering Novel Therapeutic Opportunities: Revealing unexpected beneficial activities that could be exploited for drug repurposing or combination therapies.
In Focus: The Methyl 3-(aminomethyl)cyclobutanecarboxylate Scaffold and Miransertib (ARQ 092)
The Methyl 3-(aminomethyl)cyclobutanecarboxylate moiety, with its rigid, three-dimensional structure, has been successfully incorporated into a number of kinase inhibitors to enhance potency and selectivity. A prominent example is Miransertib (ARQ 092) , an orally bioavailable, allosteric inhibitor of the serine/threonine kinase AKT.
On-Target Profile of Miransertib
Miransertib potently inhibits all three AKT isoforms:
-
AKT1: IC50 = 2.7 nM
-
AKT2: IC50 = 14 nM
-
AKT3: IC50 = 8.1 nM
Its allosteric mechanism of action, binding to a pocket between the pleckstrin homology (PH) and kinase domains, is a key feature designed to confer selectivity over other kinases.
Off-Target Profile of Miransertib
Despite its design for allosteric inhibition, kinome-wide screening reveals that Miransertib interacts with a limited number of off-target kinases. The table below summarizes the known off-target interactions of Miransertib from a kinase panel screen.
| Off-Target Kinase | IC50 (nM) | Kinase Family | Potential Implication |
| ROCK1 | 129 | AGC | Regulation of cytoskeleton, cell motility |
| ROCK2 | 173 | AGC | Regulation of cytoskeleton, cell motility |
| PRKCQ (PKCθ) | 180 | AGC | T-cell signaling, immune response |
| PRKCH (PKCη) | 386 | AGC | Cell proliferation, apoptosis |
| MAPKAPK2 (MK2) | 806 | CAMK | Inflammatory signaling |
| CHEK2 | 1160 | CAMK | DNA damage response |
Data compiled from publicly available kinase panel screening data.
The off-target interactions of Miransertib are predominantly within the AGC kinase family, to which AKT belongs. While the potency against these off-targets is significantly lower than for AKT, these interactions could contribute to the overall pharmacological and toxicological profile of the compound.
Comparative Analysis with Alternative Allosteric AKT Inhibitors
To contextualize the off-target profile of the Methyl 3-(aminomethyl)cyclobutanecarboxylate scaffold in Miransertib, we will compare it with other allosteric AKT inhibitors built on different chemical scaffolds.
MK-2206
MK-2206 is another well-characterized allosteric AKT inhibitor. It also demonstrates potent inhibition of all three AKT isoforms.
-
On-Target Profile:
-
AKT1: IC50 = 8 nM
-
AKT2: IC50 = 12 nM
-
AKT3: IC50 = 65 nM[1]
-
-
Off-Target Profile: MK-2206 is generally considered highly selective for AKT. However, at higher concentrations, it can affect other kinases. Some studies suggest that certain observed cellular effects might be partially independent of AKT inhibition, hinting at potential off-target activities that contribute to its biological profile.[2][3]
BAY 1125976
BAY 1125976 is a potent and selective allosteric inhibitor of AKT1 and AKT2.
-
On-Target Profile:
-
AKT1: IC50 = 5.2 nM
-
AKT2: IC50 = 18 nM
-
AKT3: IC50 = 427 nM[4]
-
-
Off-Target Profile: BAY 1125976 is reported to be highly selective for AKT1/2 and is inactive against a broad panel of other kinases.[5][6][7] This high selectivity is a key differentiator from other allosteric AKT inhibitors.
Borussertib
Borussertib is a first-in-class covalent-allosteric AKT inhibitor.
-
On-Target Profile:
-
AKT1: IC50 = 0.8 nM
-
-
Off-Target Profile: Borussertib exhibits an exquisite kinase selectivity profile.[8] A scan against 44 other targets revealed off-target activity primarily against GABA/PBR, HRH2, ADRA1A, and SLC6A3, but with significantly lower affinity than for AKT.[9]
Summary of Comparative Off-Target Profiles
| Compound | Scaffold Type | Key Off-Targets (Kinases) | General Selectivity |
| Miransertib (ARQ 092) | Imidazopyridine with aminocyclobutane | ROCK1/2, PKC isoforms, MAPKAPK2, CHEK2 | High, with some off-targets in the AGC family |
| MK-2206 | Naphthyridinone | Generally highly selective for AKT | Very High |
| BAY 1125976 | Not specified | Inactive against a broad panel of kinases | Exceptional |
| Borussertib | Naphthyridinone (covalent) | Clean in a 100-kinase panel | Exceptional |
This comparison highlights that while the Methyl 3-(aminomethyl)cyclobutanecarboxylate scaffold in Miransertib contributes to potent AKT inhibition, alternative scaffolds have been developed that may offer an even higher degree of selectivity, potentially leading to a wider therapeutic window.
Experimental Methodologies for Assessing Off-Target Effects
A multi-pronged approach is essential for a thorough evaluation of a compound's off-target profile.
In Vitro Kinase Profiling
This is the foundational assay for assessing kinase inhibitor selectivity. It involves screening the compound against a large panel of purified kinases (often hundreds) to determine its inhibitory activity (e.g., IC50 or Ki values).
Workflow for a Typical Radiometric Kinase Assay:
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
CETSA Workflow:
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures the binding of a compound to a target protein in real-time. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.
Principle of NanoBRET™ Assay:
Conclusion
The Methyl 3-(aminomethyl)cyclobutanecarboxylate scaffold, as exemplified by Miransertib, has proven to be a valuable component in the design of potent kinase inhibitors. However, a thorough and unbiased assessment of off-target effects is crucial for the development of safe and effective therapeutics. While Miransertib demonstrates a high degree of selectivity, it does exhibit measurable off-target activity against a small number of kinases, primarily within the AGC family.
In comparison, alternative allosteric AKT inhibitors such as BAY 1125976 and Borussertib appear to offer even greater selectivity, highlighting the continuous evolution of kinase inhibitor design. The choice of a particular scaffold and inhibitor will ultimately depend on a comprehensive evaluation of its on-target potency, off-target profile, and overall therapeutic index. The experimental methodologies outlined in this guide are indispensable tools for researchers in this critical endeavor.
References
- 1. Frontiers | The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]
- 2. Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05212C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification and development of a subtype-selective allosteric AKT inhibitor suitable for clinical development [ouci.dntb.gov.ua]
- 5. Targeting the PI3K-AKT-mTOR Pathway: The Potential of BAY 1125976 in Cancer Therapy [synapse.patsnap.com]
- 6. BAY 1125976, a selective allosteric AKT1/2 inhibitor, exhibits high efficacy on AKT signaling-dependent tumor growth in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
The Cyclobutane Bridge: A Comparative Guide to Enhancing PROTAC Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) has evolved into a multifactorial challenge. Beyond the exquisite selection of warheads and E3 ligase ligands, the linker—once considered a mere tether—is now recognized as a critical determinant of a PROTAC's therapeutic success. Its composition, rigidity, and length profoundly influence the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) properties. This guide offers an in-depth comparison of PROTACs incorporating cyclobutane linkers with those bearing more conventional flexible linkers, providing a rationale for the growing interest in these rigidifying motifs.
The Linker's Dilemma: Balancing Flexibility and Pre-organization
The linker's primary function is to bridge the protein of interest (POI) and the E3 ligase, facilitating the formation of a productive ternary complex for ubiquitination and subsequent degradation.[1][2] Early PROTAC designs frequently employed flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, due to their synthetic tractability and the conformational freedom they afford.[1] This flexibility was thought to increase the probability of achieving a successful ternary complex geometry.
However, excessive flexibility can be a double-edged sword. It can lead to an entropic penalty upon binding, potentially decreasing the stability of the ternary complex.[1] Furthermore, long, flexible linkers can contribute to poor drug metabolism and pharmacokinetic (DMPK) properties, including low cell permeability and metabolic instability.[1] This has spurred the exploration of more rigid linkers, which can "pre-organize" the PROTAC into a bioactive conformation, enhancing ternary complex stability and improving PK profiles.[1][3]
Cyclobutane Linkers: A Rigid Solution to Pharmacokinetic Challenges
Cyclobutane linkers fall into the category of rigid linkers, which are increasingly being employed to overcome the DMPK challenges associated with PROTACs.[4] The incorporation of a cyclobutane moiety introduces conformational constraint, which can offer several advantages over flexible linkers.
Enhanced Metabolic Stability
One of the primary advantages of rigid linkers, including those containing cyclobutane, is their potential to improve metabolic stability.[2][4] Flexible alkyl and PEG chains can be susceptible to enzymatic degradation, leading to rapid clearance and reduced in vivo exposure. The compact and rigid nature of the cyclobutane ring can shield the PROTAC from metabolic enzymes, thereby increasing its half-life. Studies on other cyclic linkers, such as piperidine and piperazine, have demonstrated that rigidification can significantly improve metabolic stability.[5] While direct comparative data for cyclobutane is limited, the principle of enhanced stability through rigidity is a well-established concept in medicinal chemistry.[6]
Improved Cell Permeability and Oral Bioavailability
Achieving oral bioavailability is a significant hurdle for PROTACs due to their high molecular weight and large polar surface area, which often place them outside of Lipinski's "rule of five".[3][7] The linker plays a crucial role in modulating a PROTAC's ability to traverse cell membranes. While hydrophilic linkers like PEG can improve solubility, they can also negatively impact permeability.[]
Conversely, rigidifying the linker can enhance cell permeability. By reducing the number of rotatable bonds and creating a more compact structure, cyclobutane linkers can facilitate passive diffusion across the lipid bilayer.[5] This can lead to improved oral absorption and bioavailability. Case studies with other cyclic linkers have shown that their incorporation can be a successful strategy to develop orally bioavailable PROTACs.[3][4]
The following diagram illustrates the basic structure of a PROTAC, highlighting the position of the cyclobutane linker.
Caption: Figure 1: PROTAC with a Cyclobutane Linker.
Comparative Analysis: Cyclobutane vs. Flexible Linkers
While direct, head-to-head quantitative data for PROTACs differing only in a cyclobutane versus a flexible linker is scarce in the public domain, we can infer the likely impact on key pharmacokinetic parameters based on the established principles of linker rigidity.
| Pharmacokinetic Parameter | Flexible Linkers (e.g., PEG, Alkyl) | Cyclobutane Linkers (Rigid) | Rationale & Supporting Evidence |
| Metabolic Stability | Generally lower; susceptible to enzymatic degradation.[2] | Potentially higher. | The rigid cyclobutane structure is less prone to metabolism compared to flexible chains.[6] Rigid linkers, in general, are associated with improved metabolic stability.[2][9] |
| Cell Permeability | Variable; can be low, especially for long PEG chains.[] | Potentially higher. | Reduced conformational flexibility leads to a more compact structure, which can improve passive diffusion across cell membranes.[5] |
| Oral Bioavailability | Often challenging to achieve.[3][7] | Potentially improved. | Enhanced metabolic stability and cell permeability are key contributors to improved oral bioavailability.[3][4] |
| Solubility | PEG linkers can enhance aqueous solubility.[2] | May require optimization to maintain adequate solubility. | The introduction of a hydrophobic carbocyclic ring may decrease aqueous solubility compared to a hydrophilic PEG linker. |
| Ternary Complex Formation | Conformational freedom may aid in initial complex formation. | Pre-organization can lead to a more stable and productive ternary complex.[1] | A rigid linker can reduce the entropic penalty of binding, leading to a more stable ternary complex. |
Experimental Protocols for Assessing Pharmacokinetic Properties
To empirically determine the pharmacokinetic advantages of cyclobutane linkers, the following experimental workflows are essential.
In Vitro Permeability Assay (Caco-2)
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated monolayer with tight junctions.
-
Compound Preparation: The PROTAC is dissolved in a suitable vehicle (e.g., DMSO) and then diluted in transport buffer.
-
Permeability Measurement: The PROTAC solution is added to the apical (A) side of the transwell, and the appearance of the compound on the basolateral (B) side is measured over time. The experiment is also performed in the reverse direction (B to A) to assess efflux.
-
Sample Analysis: Samples from both chambers are collected at various time points and the concentration of the PROTAC is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.
The following diagram outlines the workflow for a Caco-2 permeability assay.
Caption: Figure 2: Caco-2 Permeability Assay Workflow.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Methodology:
-
Reagent Preparation: Prepare liver microsomes, the test PROTAC, and a NADPH regenerating system in a suitable buffer.
-
Incubation: The PROTAC is incubated with the liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent PROTAC.
-
Data Analysis: The percentage of the PROTAC remaining at each time point is plotted against time, and the in vitro half-life (t1/2) is calculated from the slope of the natural log of the remaining parent compound versus time.
Conclusion and Future Directions
The strategic incorporation of rigid linkers, such as those containing a cyclobutane moiety, represents a promising avenue for overcoming the pharmacokinetic hurdles that have challenged PROTAC development. By enhancing metabolic stability and improving cell permeability, these linkers have the potential to unlock the therapeutic utility of a wider range of protein degraders, including those intended for oral administration. While direct comparative studies are still needed to fully elucidate the quantitative advantages of cyclobutane linkers over other linker types, the existing body of evidence strongly supports their exploration in the rational design of next-generation PROTACs. Future research should focus on systematic structure-activity relationship studies to provide a clearer understanding of how the stereochemistry and substitution patterns of cyclobutane linkers can be fine-tuned to optimize the overall performance of these innovative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Rigid Revolution: A Case Study on How a Cyclobutane Linker Amplifies PROTAC Performance
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of disease-causing proteins by hijacking the cell's ubiquitin-proteasome system. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Far from being a passive spacer, the linker's architecture profoundly dictates the efficacy of the entire molecule. This guide delves into a compelling case study that showcases the dramatic performance improvement achieved by replacing a conventional flexible linker with a rigid cyclobutane scaffold, providing a data-driven comparison to inform the rational design of next-generation protein degraders.
From Flexible to Rigid: The Rationale for Linker Re-engineering
Historically, flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been the go-to choice in initial PROTAC design due to their synthetic accessibility and the conformational freedom they afford. This flexibility allows the PROTAC to adopt various orientations, increasing the probability of forming a productive ternary complex between the protein of interest (POI) and the E3 ligase. However, this high degree of conformational freedom can also be a double-edged sword, leading to an entropic penalty upon binding and potentially resulting in suboptimal or unproductive ternary complex conformations.
Rigid linkers, by incorporating cyclic structures, pre-organize the PROTAC into a more defined and stable conformation. This can lead to a more favorable orientation for ternary complex formation, enhancing both its stability and the subsequent ubiquitination and degradation of the target protein. This case study focuses on the evolution of a PROTAC targeting the Polycomb Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED), demonstrating the tangible benefits of a rigid cyclobutane linker.
Case Study: Optimizing an EED-Targeting PROTAC
Researchers investigating a novel EED-targeted PRC2 degrader, UNC6852 , which utilized a flexible propyl linker to recruit the von Hippel-Lindau (VHL) E3 ligase, sought to enhance its degradation potency.[1] While UNC6852 was effective, there was a clear opportunity for optimization by modulating the linker.[1] This led to the design and synthesis of UNC7700 , a second-generation degrader where the flexible propyl linker was replaced with a rigid cis-cyclobutane structure.[1]
The Structural Shift: Propyl vs. cis-Cyclobutane Linker
The seemingly subtle shift from a linear, flexible chain to a constrained cyclic structure has profound implications for the PROTAC's three-dimensional conformation.
Comparative Performance Analysis: A Leap in Potency
The introduction of the cis-cyclobutane linker in UNC7700 resulted in a significant enhancement of its degradation capabilities compared to the flexible-linker counterpart, UNC6852. In diffuse large B-cell lymphoma (DLBCL) DB cells, UNC7700 demonstrated an approximately 15-fold increase in potency for degrading EED.[1]
| PROTAC | Linker Type | Target | Cell Line | DC50 (nM) | Dmax (%) |
| UNC6852 | Flexible (Propyl) | EED | DB | ~1665 | ~80 |
| UNC7700 | Rigid (cis-Cyclobutane) | EED | DB | 111 | 84 |
| UNC7698 | Rigid (trans-Cyclobutane) | EED | DB | 67 | 64 |
Table 1: Comparative Degradation Performance of EED-Targeting PROTACs. Data sourced from Bashore, F. M., et al. (2023).[1]
Interestingly, the stereoisomer with a trans-cyclobutane linker, UNC7698 , also showed high potency, albeit with a lower maximal degradation (Dmax) compared to the cis isomer, UNC7700.[1] This highlights the critical role of the precise three-dimensional arrangement of the warhead and E3 ligase ligand, which is dictated by the linker's geometry.
Beyond degrading its direct target, EED, UNC7700 also effectively degraded other core components of the PRC2 complex, EZH2 and SUZ12, demonstrating a broader impact on the complex's integrity.[1]
| PROTAC | Target | DC50 (nM) | Dmax (%) |
| UNC7700 | EZH2 | 275 | 86 |
| UNC7700 | SUZ12 | N/A | 44 |
Table 2: Degradation of other PRC2 components by UNC7700 in DB cells. Data sourced from Bashore, F. M., et al. (2023).[1]
This enhanced degradation profile translated into a more robust anti-proliferative effect in DB cells, with UNC7700 exhibiting a significantly lower EC50 value compared to UNC6852.[1]
The "How-To": Experimental Protocols for PROTAC Evaluation
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key experiments used to evaluate the performance of these PROTACs.
Experimental Workflow
Protocol 1: Target Protein Degradation by Western Blot
This protocol is a standard method for quantifying the levels of a target protein within cells following treatment with a PROTAC.
-
Cell Culture and Seeding:
-
Culture DB (diffuse large B-cell lymphoma) cells in the recommended growth medium until they reach a suitable density for passaging.
-
Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
-
PROTAC Treatment:
-
Prepare a series of dilutions of the PROTACs (e.g., UNC6852, UNC7700) in the cell culture medium. A typical concentration range for a dose-response curve would be from 1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) to account for any effects of the solvent.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTACs.
-
Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration in each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to ensure equal loading and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-EED, anti-EZH2) and a loading control (e.g., anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
Protocol 2: Cell Proliferation Assay
This assay measures the effect of PROTAC-induced protein degradation on cell viability and proliferation.
-
Cell Seeding:
-
Seed DB cells in a 96-well plate at a density appropriate for the duration of the assay.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTACs, including a vehicle control.
-
Incubate the cells for a longer period (e.g., 72 hours) to allow for effects on proliferation to become apparent.
-
-
Viability Assessment:
-
Use a commercially available cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of the treated cells to the vehicle control.
-
Plot the percentage of cell viability against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 (the concentration at which 50% of the maximal effect is observed).
-
Conclusion: The Power of Pre-organization
The case of UNC6852 and its evolution to UNC7700 provides a clear and compelling example of how rational linker design can dramatically improve PROTAC performance. By replacing a flexible propyl linker with a rigid cis-cyclobutane scaffold, researchers were able to pre-organize the PROTAC into a more favorable conformation for ternary complex formation, leading to a significant increase in degradation potency and a more pronounced biological effect. This case study underscores the importance of moving beyond simple, flexible linkers and exploring more sophisticated, rigid designs to unlock the full therapeutic potential of targeted protein degradation. The provided data and protocols offer a valuable resource for scientists in the field to guide their own PROTAC design and optimization efforts.
References
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride
As laboratory professionals engaged in the fast-paced world of drug discovery and development, our focus is often on synthesis, purification, and analysis. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride, moving beyond a simple checklist to explain the scientific and regulatory rationale behind each step.
This compound, an amine hydrochloride salt, presents specific hazards that must be understood to be managed effectively. Adherence to these procedures is not only a matter of best practice but a legal requirement under the frameworks established by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2]
Hazard Identification and Risk Assessment: Know Your Material
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.
According to available safety data, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] The hydrochloride salt form means it is a conjugate acid of an amine; while generally stable, its properties necessitate careful handling to prevent inadvertent exposure.
Table 1: Key Safety and Disposal Parameters
| Parameter | Specification | Rationale & Regulatory Context |
|---|---|---|
| GHS Hazard Codes | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | These classifications dictate the minimum required PPE and handling procedures to prevent occupational exposure.[3][4] |
| Required PPE | Safety goggles with side shields (EN 166), chemical-resistant nitrile gloves, and a standard laboratory coat. | This combination provides a necessary barrier against the primary exposure routes: dermal and ocular contact.[5][6] |
| Waste Container | High-Density Polyethylene (HDPE) or glass bottle with a secure, screw-top cap. | The container must be chemically compatible to prevent degradation or reaction with the waste.[2][7] Acids and bases, for example, should not be stored in metal containers.[8] |
| Waste Labeling | "Hazardous Waste," "this compound," and associated hazard warnings. | EPA and OSHA regulations mandate clear, unambiguous labeling for all hazardous waste to ensure safe handling and proper disposal.[2][9][10] |
| Storage Location | A designated and labeled Satellite Accumulation Area (SAA) within the laboratory. | The SAA must be at or near the point of generation and under the control of laboratory personnel, per EPA guidelines.[7][9] |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The hazards identified above directly inform the selection of PPE. The principle here is to create a complete barrier between the researcher and the chemical, mitigating the risk of exposure.
-
Eye and Face Protection : Given the H319 classification ("Causes serious eye irritation"), the use of safety goggles is mandatory.[3][4] Standard safety glasses are insufficient; goggles provide a seal that protects from splashes and airborne particulates.
-
Skin Protection : A laboratory coat protects clothing and underlying skin from contamination. Chemical-resistant gloves, such as nitrile, are required to prevent skin contact, which can cause irritation (H315).[4][5]
-
Respiratory Protection : All handling of the solid compound or solutions that could generate aerosols should be performed within a certified chemical fume hood or in a well-ventilated area to minimize the risk of respiratory tract irritation (H335).[4][5]
Waste Segregation and Containment: The Core Protocol
Improper segregation of chemical waste is a primary cause of laboratory accidents. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fires. Therefore, waste containing this compound must be collected in a dedicated waste stream.
Step-by-Step Containment Procedure:
-
Select a Compatible Container : Choose a clean, dry, and undamaged container made of HDPE or glass.[2][7] If reusing an empty reagent bottle, ensure it previously held a compatible material and that the original label is completely defaced or removed.[10]
-
Label the Container (Pre-Use) : Before adding any waste, affix a "Hazardous Waste" label.[9] Clearly write the full chemical name: "this compound" and any other components of the waste stream (e.g., solvent). Avoid using abbreviations or chemical formulas.[10]
-
Transfer the Waste :
-
For Solid Waste : Carefully transfer the solid powder into the designated waste container, minimizing the generation of dust.[5]
-
For Solutions : Pour the liquid waste carefully into the container, using a funnel to prevent spills.
-
-
Secure the Container : Tightly close the container cap immediately after adding waste. Leaving funnels in open waste containers is a common but dangerous violation of safety protocols, as it allows vapors to escape.[7][11]
-
Maintain Cleanliness : Ensure the exterior of the waste container remains clean and free of contamination. If a spill occurs on the container, decontaminate it immediately.
On-Site Storage and Management in the Satellite Accumulation Area (SAA)
The EPA regulates the on-site storage of hazardous waste through a system of Satellite Accumulation Areas (SAAs).[7][9] An SAA is a designated location in the lab where waste is collected before being moved to a central storage facility.
-
Location : The SAA must be located at or near the point of waste generation and must be under the direct control of the laboratory personnel.[8]
-
Segregation within SAA : Store the waste container in a secondary containment bin to mitigate leaks or spills. Crucially, ensure it is physically separated from incompatible waste streams, such as strong bases (which could neutralize the hydrochloride and release the free amine) and strong oxidizers.[7][10]
-
Volume Limits : An SAA can hold up to 55 gallons of non-acute hazardous waste. Once a container is full, it must be dated and moved to the facility's Central Accumulation Area (CAA) within three days.[7]
Final Disposal and Emergency Spill Response
The ultimate disposal of chemical waste is a highly regulated process that must not be undertaken by laboratory staff.
-
Professional Disposal : Arrange for the collection of the sealed and labeled waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[5][12]
-
Spill Response : In the event of a spill, your immediate priority is to ensure personnel safety.
-
Alert colleagues and evacuate the immediate area if necessary.
-
Wearing the appropriate PPE (goggles, lab coat, double gloves), contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the contained material into a designated hazardous waste container.[6][13]
-
Label the spill cleanup debris as hazardous waste and dispose of it according to the protocols outlined above.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the safe handling and disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. osha.gov [osha.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
